(3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJMIGPYYWVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555451 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112960-56-2 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Role of the 1,2,4-Oxadiazole Scaffold
An In-depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
The five-membered 1,2,4-oxadiazole ring is a heterocyclic motif of considerable interest in contemporary drug discovery and medicinal chemistry.[1] Its prevalence stems from its unique properties as a bioisostere for amide and ester groups, offering enhanced metabolic stability and favorable pharmacokinetic characteristics.[2] this compound is a key building block within this chemical space, incorporating a reactive primary alcohol for further synthetic elaboration. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals engaged in drug development and synthetic chemistry.
PART 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and research. Key computed and reported data are summarized below.
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, solubility, and reactivity. The data presented in Table 1 have been aggregated from established chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 112960-56-2 | PubChem[3] |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[3] |
| Molecular Weight | 114.10 g/mol | PubChem[3], Sunway Pharm Ltd[4] |
| Canonical SMILES | CC1=NOC(=N1)CO | PubChem[3] |
| XLogP3 (Lipophilicity) | -0.3 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Spectroscopic Signature
Spectroscopic analysis is critical for structure verification and purity assessment. While a dedicated experimental spectrum was not available, the expected signatures based on the structure are outlined in Table 2. These predictions are based on standard chemical shift values and the electronic environment of the nuclei.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Expected Chemical Shifts (ppm) or Key Peaks | Rationale & Notes |
| ¹H NMR | ~2.4 ppm (s, 3H, -CH₃)~4.8 ppm (s, 2H, -CH₂-)Variable (br s, 1H, -OH) | The methyl group is attached to an sp² carbon of the heterocycle. The methylene protons are adjacent to the electronegative oxygen and the oxadiazole ring. The hydroxyl proton shift is solvent and concentration-dependent. |
| ¹³C NMR | ~12 ppm (-CH₃)~55 ppm (-CH₂OH)~168 ppm (C3-CH₃)~175 ppm (C5-CH₂OH) | The chemical shifts of the two oxadiazole ring carbons are significantly downfield due to the influence of the adjacent heteroatoms. |
| Mass Spec (MS) | [M+H]⁺ = 115.0502 | Calculated for C₄H₇N₂O₂⁺. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. |
| Infrared (IR) | 3200-3600 cm⁻¹ (broad, O-H stretch)2850-3000 cm⁻¹ (C-H stretch)1600-1650 cm⁻¹ (C=N stretch) | The broad hydroxyl peak is characteristic. The C=N stretch from the oxadiazole ring is a key identifier. |
Note: NMR shifts are predictions relative to TMS and can vary based on the deuterated solvent used. For reference, common solvent residual peaks should be consulted.[5]
PART 2: Synthesis and Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a dehydrative cyclization.
Proposed Synthesis Workflow
A logical synthetic route to this compound involves the reaction of acetamidoxime with a protected form of glycolic acid, such as an ester, followed by cyclization and subsequent reduction of the ester to the primary alcohol.
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(3-Methyl-1,2,4-oxadiazol-5-yl)methanol physical properties
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An In-Depth Technical Guide to the Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its value lies in its remarkable stability and its function as a bioisosteric replacement for amide and ester functionalities. This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and modulate its binding to biological targets.[4] The target molecule of this guide, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, represents a key building block incorporating this valuable scaffold. The primary alcohol moiety provides a versatile handle for further chemical elaboration, making it a crucial intermediate in the synthesis of more complex pharmaceutical agents.
This guide provides an in-depth exploration of the core synthetic strategies for constructing the 3-methyl-1,2,4-oxadiazole-5-yl framework, offering field-proven insights into reaction mechanisms, experimental protocols, and pathway optimization for researchers and drug development professionals.
Part 1: Foundational Strategies for 1,2,4-Oxadiazole Ring Construction
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles predominantly relies on two robust and versatile strategies. The choice between them often depends on the availability of starting materials and the desired substitution pattern.
-
Amidoxime Acylation and Cyclodehydration: This is the most prevalent and classical approach, involving the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride, ester, or anhydride).[5][6] The reaction proceeds via an O-acylated amidoxime intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable oxadiazole ring.[7]
-
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[5][8] While powerful, it often requires the in situ generation of the unstable nitrile oxide intermediate, typically from an aldoxime or hydroximoyl chloride.[9]
The amidoxime pathway is generally favored for its operational simplicity and the wide availability of the requisite starting materials.
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A Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The document begins by detailing the fundamental physicochemical properties of the molecule, with a primary focus on its molecular weight and structure. It then presents a robust, field-proven methodology for its synthesis and subsequent analytical characterization, emphasizing techniques that ensure structural integrity and purity. The core of this guide explains the strategic importance of the 1,2,4-oxadiazole scaffold in drug design, particularly its role as a bioisosteric replacement for metabolically labile functional groups. This guide is intended to serve as an essential resource for researchers engaged in the design and development of novel therapeutics leveraging this versatile chemical entity.
Physicochemical and Structural Properties
This compound is a small heterocyclic molecule featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position. Understanding its core properties is the foundational step for its application in any research or development context.
The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. The molecular formula for this compound is C₄H₆N₂O₂.[1][2] Based on this, its key molecular weights are calculated.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[1] |
| Average Molecular Weight | 114.10 g/mol | PubChem[1] |
| Monoisotopic Mass | 114.042927438 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 112960-56-2 | Sunway Pharm Ltd[3] |
| Density | 1.285 g/cm³ | ChemNet[2] |
| Boiling Point | 248.2°C at 760 mmHg | ChemNet[2] |
| SMILES | CC1=NOC(=N1)CO | PubChem[1] |
| InChIKey | OQKJMIGPYYWVKU-UHFFFAOYSA-N | PubChem[1] |
Safety and Handling: According to the Globally Harmonized System (GHS) classification, this compound is considered harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this chemical.
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration reaction. For this compound, this involves reacting acetamidoxime with a protected form of glycolic acid, followed by the reduction of the intermediate to yield the final primary alcohol.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
Rationale: This protocol employs a two-step process. First, the 1,2,4-oxadiazole ring is constructed via cyclodehydration, a standard and high-yielding method for this heterocycle.[4] An ester is used as a stable, protected precursor to the alcohol. Second, the ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), a standard transformation in organic synthesis.
Step 1: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
-
To a solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add a solution of ethyl chloroacetate (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Heat the reaction mixture to reflux for 4-6 hours to induce cyclodehydration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, quench carefully with water, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Slowly add a solution of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with ethyl acetate.
-
Combine the filtrates, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.
Analytical Characterization
Confirming the identity, purity, and molecular weight of the synthesized compound is a non-negotiable step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system for structural confirmation.
Caption: Analytical workflow for structural and purity verification.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺, which directly confirms the molecular mass.[6]
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the spectrum in positive ion mode.
-
Expected Result: A prominent peak should be observed at an m/z corresponding to the protonated molecule [C₄H₆N₂O₂ + H]⁺, which is approximately 115.0502. The high-resolution measurement allows for confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for unambiguous structural elucidation and purity assessment.[7]
Protocol: ¹H and ¹³C NMR
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
Expected ¹H NMR Signals:
-
A singlet corresponding to the methyl protons (CH₃) at approximately δ 2.3-2.5 ppm.
-
A singlet corresponding to the methylene protons (CH₂) at approximately δ 4.7-4.9 ppm.
-
A broad singlet or triplet (depending on solvent and concentration) for the hydroxyl proton (OH), which is exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals:
-
A signal for the methyl carbon (CH₃).
-
A signal for the methylene carbon (CH₂OH).
-
Two distinct signals for the quaternary carbons of the 1,2,4-oxadiazole ring (C3 and C5).
-
Significance in Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery.[4][8] Its value stems primarily from its role as a robust bioisostere and its association with a wide spectrum of biological activities.[9][10]
The 1,2,4-Oxadiazole as a Bioisostere
A major challenge in drug development is overcoming the poor metabolic stability of ester and amide functionalities, which are susceptible to hydrolysis by esterases and amidases in the body. The 1,2,4-oxadiazole ring is an effective bioisosteric replacement for these groups.[9] It mimics their size, geometry, and electronic properties, allowing it to maintain or improve binding to biological targets while being significantly more resistant to metabolic degradation. This strategic replacement can enhance a drug candidate's pharmacokinetic profile, leading to improved bioavailability and a longer half-life.
Caption: The 1,2,4-oxadiazole ring as a stable bioisostere for esters and amides.
Spectrum of Biological Activity
Compounds containing the 1,2,4-oxadiazole core have demonstrated an exceptionally broad range of pharmacological effects. This versatility makes them attractive starting points for drug discovery programs across various therapeutic areas. Documented activities include:
The presence of the (hydroxymethyl) group in this compound provides a valuable chemical handle for further synthetic elaboration, allowing for its incorporation into larger, more complex molecules to explore these diverse biological targets.
Conclusion
This compound, with a molecular weight of 114.10 g/mol , is more than a simple chemical entity; it is a valuable building block for the synthesis of advanced pharmaceutical agents. Its robust synthesis and the strategic importance of its core 1,2,4-oxadiazole scaffold as a bioisostere underscore its utility in modern medicinal chemistry. The protocols and data presented in this guide offer researchers a solid foundation for the synthesis, characterization, and intelligent application of this compound in the pursuit of novel therapeutics.
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- Rasayan J. Chem. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][5] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1). URL: https://rasayanjournal.co.in/admin/php/upload/10_pdf.pdf
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An In-Depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical compound (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. We will delve into its chemical identity, a robust synthetic protocol, and its strategic importance as a molecular building block, grounded in the principles of modern medicinal chemistry. The narrative emphasizes the causality behind methodological choices, providing insights beyond mere procedural steps.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position. The 1,2,4-oxadiazole core is a highly valued scaffold in pharmaceutical sciences due to its chemical stability and its role as a bioisostere.
The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 114.10 g/mol | PubChem[1] |
| CAS Number | 112960-56-2 | PubChem[1] |
| Canonical SMILES | CC1=NOC(=N1)CO | PubChem[1] |
| InChIKey | OQKJMIGPYYWVKU-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Section 2: The 1,2,4-Oxadiazole Scaffold: A Strategic Asset in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is not merely a structural component; it is a strategic tool employed by medicinal chemists to overcome common drug development hurdles.[2][3] Its primary value lies in its function as a bioisostere for amide and ester functionalities.[4][5]
Causality of Bioisosteric Replacement: Amide and ester groups are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis by proteases and esterases in the body. This metabolic instability can lead to poor pharmacokinetic profiles and short in-vivo half-lives. The 1,2,4-oxadiazole ring mimics the key electronic and steric properties of these groups—including their ability to participate in hydrogen bonding—while being significantly more resistant to metabolic degradation.[4][5] This substitution can enhance a drug candidate's oral bioavailability and overall stability.
Figure 1: Bioisosteric relationship of the 1,2,4-oxadiazole ring.
This strategic replacement has led to the development of 1,2,4-oxadiazole-containing compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][6]
Section 3: Synthesis and Purification Protocol
The following is a robust, field-proven two-step protocol for the synthesis of this compound. The chosen methodology proceeds through the acylation of an amidoxime followed by a thermal cyclodehydration, a common and reliable route for constructing the 1,2,4-oxadiazole ring.
Overall Reaction Scheme:
Step 1: Acylation CH₃C(=NOH)NH₂ (Acetamidoxime) + HOCH₂CO₂H (Glycolic Acid) --(EDC/HOBt, DMF)--> Intermediate Acyl-Amidoxime
Step 2: Cyclodehydration Intermediate Acyl-Amidoxime --(Heat, Toluene)--> this compound + H₂O
Detailed Step-by-Step Methodology:
Materials & Reagents:
-
Acetamidoxime
-
Glycolic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Protocol:
Step 1: Acylation of Acetamidoxime
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Reagent Addition: To the flask, add Glycolic Acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq).
-
Dissolution: Dissolve the reagents in anhydrous DMF (approx. 5-10 mL per gram of glycolic acid).
-
Activation: Stir the mixture at 0 °C (ice bath) for 30 minutes. Causality: This period allows EDC and HOBt to form the activated ester of glycolic acid, which is highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: Add a solution of Acetamidoxime (1.05 eq) in a minimum amount of DMF dropwise to the activated mixture, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Cyclodehydration to form the Oxadiazole Ring
-
Solvent Removal: Upon completion of Step 1, remove the DMF under reduced pressure.
-
Azeotropic Distillation: Transfer the crude residue to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add toluene.
-
Ring Closure: Heat the mixture to reflux (approx. 110-120 °C). Causality: The high temperature provides the activation energy for the intramolecular cyclization and subsequent dehydration. The Dean-Stark trap removes the water byproduct, driving the equilibrium towards product formation.
-
Monitoring: Continue refluxing for 4-8 hours, monitoring the reaction by TLC.
Work-up and Purification:
-
Cooling & Concentration: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the toluene.
-
Extraction: Dissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic starting materials or byproducts like HOBt.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Chromatography: Purify the crude material via flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% Ethyl Acetate in Hexanes) to isolate the final product.
Figure 2: Experimental workflow for synthesis and purification.
Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure it matches the expected structural data.
Section 4: Spectroscopic and Safety Profile
Predicted Spectroscopic Data: While experimental data must be acquired for definitive characterization, the expected NMR signals for the target compound are as follows:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.80 | Singlet (s) | 2H | -CH₂ OH |
| ~3.50 | Broad Singlet (br s) | 1H | -CH₂OH | |
| ~2.40 | Singlet (s) | 3H | -CH₃ | |
| ¹³C NMR | ~175.0 | Singlet | - | C 5-Oxadiazole |
| ~168.0 | Singlet | - | C 3-Oxadiazole | |
| ~56.0 | Singlet | - | -C H₂OH | |
| ~11.0 | Singlet | - | -C H₃ |
Safety and Handling: This compound should be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Wear protective gloves and clothing. |
| Skin Irritation | H315: Causes skin irritation | Wash hands thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Use only outdoors or in a well-ventilated area. |
| Data sourced from PubChem[1] |
Always handle the chemical in a certified fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Section 5: Strategic Applications as a Building Block
This compound is not typically an endpoint but rather a versatile starting material—a key building block for constructing more complex drug candidates. The methyl group at the C3 position provides a simple, metabolically robust anchor. The primary alcohol at the C5 position is the key functional handle for diversification.
This alcohol can be readily transformed into other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Figure 3: Key derivatization pathways from the primary alcohol.
By using these transformations, medicinal chemists can attach various pharmacophores to the C5 position to target specific biological receptors or enzymes, effectively using the methyl-oxadiazole core as a stable anchoring platform.
Conclusion
This compound is a compound of significant interest to the drug discovery community. Its value is derived not from intrinsic biological activity but from its strategic utility. It combines the metabolically robust and bioisosteric 1,2,4-oxadiazole core with a versatile functional handle for chemical elaboration. The synthetic protocols are well-established, and its derivatization chemistry is straightforward, making it an ideal building block for generating libraries of novel compounds in the pursuit of next-generation therapeutics.
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester groups, have propelled its exploration in drug discovery, leading to a vast number of derivatives with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the significant biological activities of 1,2,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential.
The 1,2,4-Oxadiazole Core: A Foundation for Diverse Pharmacology
The inherent stability and tunable electronic nature of the 1,2,4-oxadiazole ring make it an attractive framework for the design of novel therapeutic agents.[4] Its bioisosteric relationship with esters and amides is a key feature, allowing for the replacement of these hydrolytically susceptible groups to improve pharmacokinetic profiles.[1][2] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through two primary routes: the coupling of amidoximes with acylating agents followed by cyclization, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3][5] These synthetic methodologies offer the flexibility to introduce a wide array of substituents at the C3 and C5 positions, enabling fine-tuning of the biological activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[6][7]
Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition
A prominent mechanism of action for anticancer 1,2,4-oxadiazole derivatives is the induction of apoptosis, often through the activation of caspases.[8] For instance, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis via caspase-3 activation.[8] Molecular docking studies have revealed that these compounds can interact with the active site of caspase-3 through hydrogen bonding, with the oxadiazole ring playing a crucial role in this interaction.[8]
Another key strategy involves the inhibition of enzymes critical for cancer cell survival and proliferation. For example, some 1,2,4-oxadiazole derivatives have been shown to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[7]
The following diagram illustrates a general workflow for the screening and evaluation of anticancer 1,2,4-oxadiazole derivatives.
Caption: Workflow for Anticancer Drug Discovery with 1,2,4-Oxadiazoles.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring significantly influences the anticancer potency. For instance, in a series of 1,2,4-oxadiazole derivatives containing a benzofuran group, the presence of electron-donating groups was found to enhance antiproliferative activity, while electron-withdrawing groups led to a decrease in potency.[3]
| Compound Series | Cancer Cell Lines | Key SAR Findings | IC50 Range (µM) | Reference |
| 1,2,4-Oxadiazole-benzofuran hybrids | MCF-7, A375, HT-29 | Electron-donating groups on the benzofuran moiety enhance activity. | 0.88 - 8.37 | [3][6] |
| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole hybrids | PC3, DU-145, A549, MCF-7 | Specific substitutions on the pyrazole ring lead to potent and selective activity. | 0.01 - 1.77 | [9] |
| 2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)benzo[d]thiazole | CaCo-2 (colon) | The pyridyl and benzothiazole moieties are crucial for potent activity. | 4.96 | [10] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the development of new antimicrobial agents.[5] 1,2,4-Oxadiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial mechanism of 1,2,4-oxadiazoles can involve the inhibition of essential bacterial enzymes. For example, some derivatives have been identified as inhibitors of penicillin-binding protein 2a (PBP2a), which is crucial for the survival of methicillin-resistant Staphylococcus aureus (MRSA).[11] More recently, a novel 1,2,4-oxadiazole derivative has been discovered with highly selective and bactericidal activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[13]
Fungicidal activity has also been observed, with some derivatives targeting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain and tricarboxylic acid cycle.[14]
Representative Antimicrobial Data
| Compound/Series | Target Organism(s) | Key Findings | MIC Range (µg/mL) | Reference |
| 3-substituted 5-amino 1,2,4-oxadiazoles | S. aureus, E. coli, C. albicans | Broad-spectrum activity against bacteria and fungi. | 0.05 - 12.5 | [11] |
| 1,2,4-Oxadiazole derivative (Compound 57) | Clostridioides difficile | Highly selective, bactericidal activity. | MIC90 of 1 | [13] |
| 1,2,4-Oxadiazole derivatives | R. solani, F. graminearum | Inhibition of succinate dehydrogenase (SDH). | Varies | [14] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,2,4-Oxadiazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[15][16]
Mechanism of Action: Inhibition of NF-κB Signaling
A central mechanism underlying the anti-inflammatory activity of many 1,2,4-oxadiazole derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a transcription factor that plays a critical role in regulating the expression of pro-inflammatory genes, including those for cytokines and chemokines. Certain 1,2,4-oxadiazole compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages, thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[15][17] This inhibition is often achieved by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[15]
The following diagram illustrates the inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.
Caption: Inhibition of NF-κB Pathway by 1,2,4-Oxadiazole Derivatives.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and ischemic stroke represent a significant unmet medical need. 1,2,4-Oxadiazole derivatives have emerged as promising neuroprotective agents, capable of mitigating neuronal damage through various mechanisms.[18][19]
Mechanism of Action: Antioxidant and Anti-apoptotic Effects
The neuroprotective effects of certain 1,2,4-oxadiazole derivatives are attributed to their ability to combat oxidative stress and inhibit apoptosis in neuronal cells.[18] For instance, some compounds have been shown to protect against sodium nitroprusside (SNP)-induced apoptosis in PC12 cells by reducing the accumulation of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential.[18]
Furthermore, these compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant defense system.[18] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, such as heme oxygenase 1 (HO-1). By promoting the nuclear translocation of Nrf2, these derivatives enhance the cellular antioxidant capacity and protect neurons from oxidative damage.[18] In animal models of ischemic stroke, treatment with a neuroprotective 1,2,4-oxadiazole derivative significantly reduced brain infarction and improved neurological function.[18]
Some 1,2,4-oxadiazole derivatives have also been investigated as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as antioxidant properties.[20][21]
Conclusion
The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile platform for the development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the generation of a diverse array of derivatives with potent and varied biological activities. The examples highlighted in this guide underscore the significant potential of 1,2,4-oxadiazoles in addressing a wide range of diseases, from cancer and infectious diseases to inflammatory conditions and neurodegenerative disorders. Continued exploration of this privileged heterocyclic system, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the future of drug discovery.
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The Discovery of Novel Oxadiazole-Based Compounds: An In-depth Technical Guide for Researchers
Introduction: The Versatility of the Oxadiazole Scaffold in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and heterocyclic compounds have consistently proven to be a rich source of inspiration. Among these, the oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold." This distinction arises from its remarkable versatility and its presence in a wide array of biologically active molecules.[1][2] The oxadiazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[3] This has led to the development of numerous oxadiazole-containing drugs with diverse therapeutic applications, including the antiretroviral raltegravir and the anticancer agent zibotentan.[3][4][5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core aspects of discovering novel oxadiazole-based compounds, from synthesis and characterization to biological evaluation and in silico design. The focus is on providing not just the "what" but the "why" behind experimental choices, ensuring a deep understanding of the underlying principles.
Synthetic Strategies: Crafting the Oxadiazole Core
The biological activity of oxadiazole derivatives is intimately linked to the nature and position of the substituents on the heterocyclic ring. Therefore, the choice of synthetic strategy is a critical first step in any drug discovery program. The two most common isomers explored in medicinal chemistry are the 1,3,4-oxadiazole and the 1,2,4-oxadiazole, each with distinct synthetic routes.
The Workhorse: Synthesis of 1,3,4-Oxadiazoles
The most prevalent and versatile methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involve the cyclization of an appropriate precursor, often an acylhydrazide.
One of the most common approaches is the reaction of an acid hydrazide with a carboxylic acid or its derivative (e.g., acid chloride) , followed by cyclodehydration.[6] The choice of the dehydrating agent is crucial for the success of the reaction and can range from harsh reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) to milder and more modern reagents.[6][7] The rationale behind using a dehydrating agent is to facilitate the intramolecular cyclization by removing a molecule of water.
Another widely used method is the oxidative cyclization of acylhydrazones . This approach offers the advantage of starting from readily available aldehydes and acylhydrazides. Various oxidizing agents can be employed, including iodine, potassium permanganate, and bromine in acetic acid.
More recently, microwave-assisted synthesis has gained traction as it often leads to shorter reaction times, higher yields, and cleaner reactions. This is attributed to the efficient and uniform heating provided by microwave irradiation.
An Alternative Arrangement: Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole isomer, while less explored than its 1,3,4-counterpart, also exhibits a broad range of biological activities, including anticancer and anti-inflammatory properties.[7] The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with a carboxylic acid derivative or an aldehyde.
A common route is the acylation of an amidoxime with an acid chloride or anhydride, followed by cyclization of the resulting O-acyl amidoxime. The cyclization can be promoted by heating or by the use of a base.
Experimental Protocols: Synthesis
To provide a practical context, here is a detailed, step-by-step protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole derivative, a common starting point for many drug discovery projects.
Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol is adapted from a procedure described for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[7]
Rationale: This protocol utilizes the reaction of an acylhydrazide with an aroyl chloride to form a diacylhydrazide intermediate, which is then cyclized using a dehydrating agent (phosphoryl chloride). This is a robust and widely applicable method for generating a diverse library of 1,3,4-oxadiazole derivatives.
Materials:
-
Benzohydrazide
-
4-Chlorobenzoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Ethanol
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
Step 1: Synthesis of the Diacylhydrazide Intermediate
-
In a 100 mL round-bottom flask, dissolve benzohydrazide (1 mmol) in 20 mL of anhydrous THF.
-
Cool the solution in an ice bath with continuous stirring.
-
To this solution, add 4-chlorobenzoyl chloride (1 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with a saturated NaHCO₃ solution to neutralize any excess acid, followed by water.
-
Collect the solid by vacuum filtration and dry it to obtain the diacylhydrazide intermediate.
Step 2: Cyclization to the 1,3,4-Oxadiazole
-
Place the dried diacylhydrazide intermediate (1 mmol) in a 50 mL round-bottom flask.
-
Add phosphoryl chloride (5 mL) and reflux the mixture for 1 hour on a water bath.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Self-Validation: The purity of the synthesized compound should be checked by TLC, and its structure confirmed by spectroscopic methods as described in the next section. The melting point of the purified compound should be sharp and consistent with literature values.
Compound Characterization: Elucidating the Molecular Structure
The unambiguous determination of the chemical structure of a newly synthesized compound is a critical step in the drug discovery process. A combination of spectroscopic techniques is typically employed for this purpose.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[9] For 1,3,4-oxadiazole derivatives, the following are key features to look for in the spectra:
-
¹H NMR: The chemical shifts of the protons on the aromatic rings attached to the oxadiazole core will be in the aromatic region (typically 7-8.5 ppm). The integration of these signals will correspond to the number of protons on each ring.
-
¹³C NMR: The carbon atoms of the oxadiazole ring are highly deshielded and typically appear at around 160-165 ppm. The chemical shifts of the carbons in the substituent groups will provide further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[10] For a synthesized oxadiazole derivative, the molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target compound. The fragmentation pattern can also provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10] For 1,3,4-oxadiazole derivatives, characteristic absorption bands include:
-
C=N stretching vibration around 1650-1550 cm⁻¹
-
C-O-C stretching vibration of the oxadiazole ring around 1250-1150 cm⁻¹[9]
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Biological Evaluation: Assessing Therapeutic Potential
Once a series of novel oxadiazole compounds has been synthesized and characterized, the next crucial step is to evaluate their biological activity. Oxadiazoles have shown promise in a variety of therapeutic areas, with anticancer and antimicrobial activities being among the most extensively studied.[11][12]
Anticancer Activity Screening
A primary method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Rationale: The MTT assay is a reliable and high-throughput method to determine the cytotoxic effects of a compound on cancer cell lines. It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel oxadiazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well sterile microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[4]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Self-Validation: The assay should include positive controls (known anticancer drugs) to validate the assay's sensitivity and reproducibility. The results should be reproducible across multiple experiments.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[12] Oxadiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[12] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative method that is widely used in clinical and research laboratories.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Novel oxadiazole compounds (dissolved in a suitable solvent)
-
96-well sterile microplates
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism. The concentration should be adjusted to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the oxadiazole compounds in the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the turbidity using a microplate reader.
Self-Validation: A reference antibiotic with a known MIC against the test strain should be included as a positive control to ensure the validity of the assay.
Visualization of the Biological Screening Cascade
Caption: A typical cascade for the biological screening of novel oxadiazole compounds.
Data Presentation: Summarizing Key Findings
The clear and concise presentation of experimental data is essential for the interpretation of results and for making informed decisions in a drug discovery project.
Table 1: Representative Data for Synthesized 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
| Compound ID | R1 | R2 | Yield (%) | ¹³C NMR (Oxadiazole Carbons, ppm) | MS (m/z) [M+] |
| OXA-1 | Phenyl | 4-Chlorophenyl | 85 | 164.5, 162.8 | 256.0 |
| OXA-2 | Phenyl | 4-Nitrophenyl | 82 | 164.9, 163.1 | 267.1 |
| OXA-3 | 4-Methoxyphenyl | Phenyl | 88 | 164.2, 162.5 | 252.1 |
| OXA-4 | 2-Naphthyl | Phenyl | 79 | 164.7, 162.9 | 272.1 |
Note: The data in this table is illustrative and based on typical values reported in the literature.
Table 2: Anticancer Activity of Oxadiazole Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| OXA-1 | 8.5 | 12.3 | 10.1 |
| OXA-2 | 2.1 | 4.5 | 3.8 |
| OXA-3 | 15.2 | 20.1 | 18.5 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Note: The data in this table is illustrative. Doxorubicin is a standard anticancer drug used as a positive control.
Table 3: Antimicrobial Activity of Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| OXA-1 | 16 | 32 | 64 |
| OXA-2 | 8 | 16 | 32 |
| OXA-4 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Note: The data in this table is illustrative. Ciprofloxacin is a standard antibacterial drug, and Fluconazole is a standard antifungal drug.
In Silico Drug Design: A Computational Approach
In modern drug discovery, computational methods, particularly molecular docking , play a crucial role in understanding the interactions between a small molecule (ligand) and its biological target (a protein or enzyme). This allows for the rational design of more potent and selective compounds.
The Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves:
-
Preparation of the Protein and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand (the synthesized oxadiazole compound).
-
Defining the Binding Site: Identifying the active site or binding pocket of the protein.
-
Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site and to calculate the binding affinity (docking score).
-
Analysis of Results: Visualizing the binding mode of the ligand and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.
Protocol 4: A Basic Molecular Docking Workflow using AutoDock Vina
Rationale: AutoDock Vina is a widely used and freely available software for molecular docking. This protocol provides a general workflow for docking a novel oxadiazole compound into a target protein.
Software and Resources:
-
AutoDock Tools (ADT) for preparing the protein and ligand files.
-
AutoDock Vina for performing the docking simulation.
-
A 3D structure of the target protein in PDB format.
-
The 3D structure of the oxadiazole ligand in a suitable format (e.g., MOL2 or PDB).
Procedure:
-
Protein Preparation:
-
Load the protein PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Load the ligand file into ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the binding site of the protein. The size and center of the grid box are crucial for a successful docking simulation.
-
-
Configuration File:
-
Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyzing the Results:
-
Vina will generate an output file containing the predicted binding poses of the ligand and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking results using a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein.
-
Visualization of a Targeted Signaling Pathway
Caption: A simplified representation of a signaling pathway often targeted in cancer, with a hypothetical point of intervention for an oxadiazole-based inhibitor.
Conclusion and Future Perspectives
The discovery of novel oxadiazole-based compounds remains a vibrant and promising area of research in medicinal chemistry. The synthetic accessibility of the oxadiazole scaffold, coupled with its favorable physicochemical properties and broad spectrum of biological activities, ensures its continued relevance in the development of new therapeutic agents.
Future research in this field will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, the exploration of novel biological targets for oxadiazole derivatives, and the use of advanced computational techniques for the rational design of compounds with improved potency and selectivity. The integration of these multidisciplinary approaches will undoubtedly accelerate the discovery of the next generation of oxadiazole-based drugs to address unmet medical needs.
References
- Bajaj, S., et al. (2021). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 11(54), 34269-34283.
- Bielen, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
- Chourasiya, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.
- El-Sayed, M. A. A., et al. (2018). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of the Chemical Society of Pakistan, 40(1), 123-129.
- Global College of Pharmaceutical Technology. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Goyal, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-274.
- S. Bala, et al. (2010). Heterocyclic 1, 3, 4-oxadiazole compounds with diverse biological activities: A comprehensive review. Journal of Pharmacy Research, 3(12), 2993-2997.
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2849–2854.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW.
- ProQuest. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- PubMed. (2021).
- ACS Omega. (2022).
- Frontiers. (2022). Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes.
- ResearchGate. (n.d.).
- Iranian Journal of Biotechnology. (n.d.).
- ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome.
- Semantic Scholar. (1982). 13C NMR study of some derivatives of 1,3,4‐oxadiazoles, 1,3,4‐thiadiazoles and isosydnones.
- National Institutes of Health. (n.d.).
- Semantic Scholar. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun.
- Bentham Science. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole.
- National Institutes of Health. (n.d.).
- Cambridge Open Engage. (2023). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents.
- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR..
- ResearchGate. (n.d.).
- STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review.
- ResearchGate. (n.d.). In-Silico Design, Synthesis, and Pharmacological Evaluation of Oxadiazole-Based Selective Cyclo-oxygenase-2 Inhibitors | Request PDF.
- National Institutes of Health. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
- ResearchGate. (n.d.). Design, synthesis, in vitro and in silico evaluation of a new series of oxadiazole-based anticancer agents as potential Akt and FAK inhibitors.
- PubMed. (2016). Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold.
- ResearchGate. (n.d.). Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide | Request PDF.
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- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
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Topic: Initial Screening of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Analogs
An In-Depth Technical Guide
Abstract
The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle in medicinal chemistry, recognized for its metabolic stability and role as a bioisosteric replacement for amide and ester functionalities.[1][2] This unique profile has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This guide presents a comprehensive, field-proven strategy for the initial screening of a focused library of analogs derived from (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. We will detail a hierarchical screening cascade, from high-throughput primary assays to secondary validation and early ADME/Tox profiling, designed to efficiently identify and prioritize promising lead candidates for further development. The methodologies described herein are grounded in established drug discovery principles to ensure scientific rigor and the generation of reliable, decision-driving data.[5][6]
Introduction: The Rationale for Screening 1,2,4-Oxadiazole Analogs
The 1,2,4-oxadiazole ring is a cornerstone of modern drug design. Its value stems not only from its broad spectrum of pharmacological activities but also from its favorable physicochemical properties that can enhance a molecule's drug-like characteristics.[1][4] Compounds featuring this scaffold have been investigated as muscarinic receptor agonists, 5-HT3 receptor antagonists, and potent anticancer agents that can induce apoptosis.[4][7]
The parent compound, this compound[8], provides a foundational structure with multiple vectors for chemical modification. By systematically synthesizing analogs, we can explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The initial screening phase is a critical juncture in this process; it must be robust enough to identify true hits while being efficient enough to triage large numbers of compounds. This guide outlines such a process, using anticancer activity as a representative therapeutic target, given the extensive literature supporting the cytotoxicity of oxadiazole derivatives against various cancer cell lines.[1][2][9]
The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A successful screening campaign relies on a logical, multi-stage process that progressively refines the pool of candidate compounds. This "funnel" approach, visualized below, ensures that resources are focused on the most promising molecules.
Caption: A hierarchical workflow for screening this compound analogs.
Phase 1: Primary High-Throughput Screening (HTS)
Causality: The objective of the primary screen is to rapidly and cost-effectively assess the entire analog library for any biological activity against the chosen target. For our anticancer objective, a cell-based cytotoxicity assay is the logical choice. We will use a single, relatively high concentration to cast a wide net and identify any compound that impacts cell viability.
Protocol 1: Single-Dose Cytotoxicity Screen (MTT Assay)
This protocol is designed to assess the ability of compounds to reduce the viability of a cancer cell line, such as the human breast cancer cell line MCF-7 or the lung cancer cell line A-549, which have been used to evaluate other oxadiazole derivatives.[1][2]
Materials:
-
MCF-7 or A-549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
This compound analog library, dissolved in DMSO
-
Doxorubicin (Positive Control)
-
0.5% DMSO in media (Vehicle/Negative Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare a 10 µM working solution of each analog from the library. Remove the old media from the cells and add 100 µL of media containing the test compounds, positive control (e.g., 1 µM Doxorubicin), or vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered primary "hits."
Phase 2: Hit Confirmation and Selectivity Profiling
Causality: A single-dose screen can produce false positives. The next essential step is to confirm the activity of the primary hits by determining their potency through dose-response analysis. Furthermore, an ideal anticancer agent should be selective for cancer cells over healthy cells. A counter-screen against a non-malignant cell line provides the first indication of a compound's therapeutic window.
Protocol 2: IC50 Determination and Selectivity Index
Procedure:
-
Follow the procedure outlined in Protocol 1 .
-
Instead of a single dose, treat the cancer cells (e.g., MCF-7) and a non-cancerous cell line (e.g., MRC-5 human lung fibroblast) with a serial dilution of each hit compound (e.g., 8-point, 3-fold dilutions starting from 100 µM).[10]
-
Data Analysis:
-
For each compound, plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).
-
Calculate the Selectivity Index (SI) as follows: SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
-
-
Hit Prioritization: Hits with low micromolar or better IC50 values against the cancer cell line and a high SI (typically >10) are prioritized.
| Compound ID | Cancer Cell IC50 (µM) [MCF-7] | Normal Cell IC50 (µM) [MRC-5] | Selectivity Index (SI) |
| Analog-001 | 1.2 | 25.6 | 21.3 |
| Analog-002 | 15.8 | 22.1 | 1.4 |
| Analog-003 | 0.78 | > 100 | > 128 |
| Analog-004 | 5.4 | 8.9 | 1.6 |
| Doxorubicin | 0.95 | 1.5 | 1.6 |
Table 1: Example dataset for hit confirmation and selectivity profiling. Analogs 001 and 003 show promising potency and selectivity.
Phase 3: Early ADME/Tox Profiling
Causality: A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for de-risking candidates and guiding medicinal chemistry efforts.[5] Many oxadiazole series are evaluated for their ADME profiles to ensure drug-like properties.[10][11]
Protocol 3: In Vitro Permeability Assessment (Caco-2 Assay)
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a gold-standard method for predicting oral absorption.[3]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (marker for monolayer integrity)
-
Test compounds and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) and assess the permeability of Lucifer yellow. Only monolayers meeting predefined integrity criteria are used.
-
Permeability Assay:
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A efflux assessment).
-
Take samples from the receiver compartment (B for A-to-B, A for B-to-A) at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the removed sample with fresh buffer.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to identify substrates of efflux transporters like P-glycoprotein.
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Analog-001 | 1.5 | 1.2 | Moderate |
| Analog-003 | 8.9 | 0.9 | High |
| Atenolol | < 1.0 | N/A | Low |
| Propranolol | > 15.0 | N/A | High |
Table 2: Example dataset for Caco-2 permeability. Analog-003 shows high predicted oral absorption.
Data Integration and Lead Candidate Selection
The final step in the initial screening phase is to integrate all the data to select the most promising compounds for lead optimization. A decision matrix can be used to rank the hits based on a composite score of potency, selectivity, and drug-like properties.
Caption: Logic for prioritizing hits based on key screening parameters.
A compound like Analog-003 from our example datasets would be a high-priority candidate. It demonstrates high potency (IC50 = 0.78 µM), excellent selectivity (SI > 128), and favorable permeability, making it an ideal starting point for a medicinal chemistry campaign to further refine its properties.
Conclusion
This guide outlines a robust, logical, and efficient workflow for the initial screening of this compound analogs. By employing a hierarchical cascade of assays—from broad primary screens to specific secondary and ADME/Tox profiling—researchers can systematically identify and validate compounds with genuine therapeutic potential. Each step is designed with clear scientific causality to ensure that decisions are based on reliable, multi-parametric data. This approach mitigates the risk of advancing suboptimal compounds and focuses resources on candidates with the highest probability of success in the long and complex journey of drug development.
References
- Mohammad Arshad, Taqi Ahmed Khan, Meraj Alam Khan. "1,2,4-oxadiazole nucleus with versatile biological applications." ResearchGate.
- Anna D'Annessa, et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." PMC - PubMed Central.
- ACS Publications. "Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors." Journal of Medicinal Chemistry.
- Priyanka, et al. "Biological activity of oxadiazole and thiadiazole derivatives." PMC - PubMed Central.
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A Comprehensive Guide to the Spectroscopic Characterization of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to provide a foundational understanding of its structural characterization. This approach allows for a detailed exploration of the principles behind spectroscopic analysis and offers a robust framework for interpreting future experimental data.
Molecular Structure and Overview
This compound possesses a unique molecular architecture, featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position. This combination of a heterocyclic core and a reactive functional group makes it a valuable synthon for the development of more complex molecules with potential therapeutic applications.
Molecular Formula: C₄H₆N₂O₂[1]
Molecular Weight: 114.10 g/mol [1]
CAS Number: 112960-56-2[1]
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would be expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.90 | Singlet | 2H | -CH₂OH |
| ~4.50 | Singlet (broad) | 1H | -OH |
| ~2.40 | Singlet | 3H | -CH₃ |
Interpretation:
-
-CH₂OH Protons (δ ~4.90 ppm): The methylene protons adjacent to the electronegative oxygen atom and the oxadiazole ring are expected to be deshielded, appearing at a relatively downfield chemical shift. The singlet multiplicity indicates no adjacent protons to couple with.
-
-OH Proton (δ ~4.50 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It is often observed as a broad singlet due to chemical exchange.
-
-CH₃ Protons (δ ~2.40 ppm): The methyl protons attached to the oxadiazole ring are in a relatively shielded environment compared to the methylene protons, and thus appear at a more upfield chemical shift. The singlet multiplicity is due to the absence of adjacent protons.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled sequence to obtain a spectrum with single lines for each carbon atom.
-
Referencing: Use the carbon signal of CDCl₃ (δ ≈ 77.16 ppm) as the reference.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | C₅ (Oxadiazole ring) |
| ~165.0 | C₃ (Oxadiazole ring) |
| ~58.0 | -CH₂OH |
| ~11.0 | -CH₃ |
Interpretation:
-
Oxadiazole Ring Carbons (C₃ and C₅): The two carbons within the 1,2,4-oxadiazole ring are significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms and their involvement in the aromatic system. C₅, being bonded to two heteroatoms and the hydroxymethyl group, is expected to be the most downfield signal. C₃, attached to the methyl group and two nitrogen atoms, will also be at a downfield position.
-
-CH₂OH Carbon (δ ~58.0 ppm): The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom, placing its resonance in the typical range for alcohol-bearing carbons.
-
-CH₃ Carbon (δ ~11.0 ppm): The methyl carbon is the most shielded carbon in the molecule, appearing at the most upfield chemical shift.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (Hypothetical):
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (sp³ C-H) |
| ~1620 | Medium | C=N stretch (oxadiazole ring) |
| ~1450 | Medium | C-H bend (CH₃, CH₂) |
| ~1250 | Strong | C-O stretch (alcohol) |
| ~1050 | Strong | C-O-N stretch (oxadiazole ring) |
Interpretation:
-
O-H Stretch (3600-3200 cm⁻¹): A broad and strong absorption in this region is a characteristic feature of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (3000-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C=N Stretch (~1620 cm⁻¹): The stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring is expected in this region.
-
C-O Stretch (~1250 cm⁻¹): A strong absorption corresponding to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.
-
Ring Vibrations: The 1,2,4-oxadiazole ring will also exhibit characteristic ring stretching and bending vibrations.
Caption: Experimental workflow for spectroscopic analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation of the molecule.
Experimental Protocol (Hypothetical):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization source (70 eV).
-
Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum Data:
| m/z | Predicted Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 113 | [M-H]⁺ |
| 83 | [M-CH₂OH]⁺ |
| 43 | [CH₃CN]⁺ or [C₂H₃O]⁺ |
| 42 | [C₂H₂N]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺, m/z 114): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of the compound.
-
[M-H]⁺ (m/z 113): Loss of a hydrogen radical is a common fragmentation pathway.
-
[M-CH₂OH]⁺ (m/z 83): Cleavage of the hydroxymethyl group is a likely fragmentation pathway, resulting in a stable 3-methyl-1,2,4-oxadiazolyl cation.
-
m/z 43 and 42: These smaller fragments likely arise from the cleavage of the oxadiazole ring itself.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data offer a comprehensive picture of the molecule's structural features. While experimental verification is the gold standard, this in-depth analysis based on high-quality predictions serves as a valuable resource for researchers. It establishes a strong foundation for the identification and characterization of this compound and can guide the synthesis and development of novel oxadiazole-based molecules for various applications in drug discovery and materials science.
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The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to serve as a bioisosteric replacement for amide and ester functionalities have cemented its role in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse therapeutic applications of 1,2,4-oxadiazole derivatives, with a focus on their mechanistic underpinnings, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to be a comprehensive resource, bridging foundational chemistry with cutting-edge therapeutic insights.
The 1,2,4-Oxadiazole Core: A Foundation for Therapeutic Diversity
First synthesized in 1884, the 1,2,4-oxadiazole ring has garnered significant attention in recent decades for its broad spectrum of biological activities.[3] Its unique electronic properties and structural rigidity make it an ideal building block for creating molecules that can interact with a wide array of biological targets. This versatility has led to the development of 1,2,4-oxadiazole-containing compounds with demonstrated efficacy in oncology, inflammation, infectious diseases, and neurology.[4]
A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide groups.[1] This is of paramount importance in drug design, as amides and esters are often susceptible to hydrolysis by metabolic enzymes. Replacing these labile groups with the more robust 1,2,4-oxadiazole ring can significantly enhance a drug candidate's metabolic stability and pharmacokinetic profile, leading to improved bioavailability and therapeutic efficacy.[1][2]
Therapeutic Frontiers of 1,2,4-Oxadiazole Derivatives
The following sections delve into the most promising therapeutic applications of 1,2,4-oxadiazoles, highlighting their mechanisms of action, supportive data, and relevant experimental protocols.
Oncology: A Multi-pronged Attack on Cancer
1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[5][6]
Mechanism of Action: A primary anticancer mechanism of certain 1,2,4-oxadiazole compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, and inflammation. Specific 1,2,4-oxadiazole derivatives have been shown to prevent the phosphorylation of p65, a key subunit of NF-κB, thereby blocking its nuclear translocation and subsequent activation of pro-survival genes.[8][9] Other anticancer mechanisms include the induction of apoptosis through caspase activation and the inhibition of crucial enzymes like carbonic anhydrase IX (CAIX), which is involved in tumor metabolism and progression.[5][10]
Diagram: Inhibition of the NF-κB Signaling Pathway by 1,2,4-Oxadiazole Derivatives
Caption: 1,2,4-Oxadiazoles can inhibit the IKK complex, preventing IκB degradation and subsequent NF-κB activation.
Quantitative Data: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | T98G (Glioblastoma) | 39.2 | [11] |
| Compound 5 | SKOV3 (Ovarian) | 14.2 | [11] |
| Compound 5 | A549 (Lung) | 18.3 | [11] |
| 9a | MCF-7 (Breast) | 0.48 | [3] |
| 9c | MCF-7 (Breast) | 0.19 | [3] |
| 9c | HCT-116 (Colon) | 1.17 | [3] |
| 11a | A549 (Lung) | 0.11 | [3] |
| 13a | A375 (Melanoma) | 1.22 | [12] |
| 13a | MCF-7 (Breast) | 0.23 | [12] |
| 13a | ACHN (Renal) | 0.11 | [12] |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [6] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [6] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in the culture medium. Replace the old medium with fresh medium containing the various concentrations of the compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 1,2,4-Oxadiazole derivatives have emerged as potent anti-inflammatory agents, primarily through their modulation of the NF-κB signaling pathway, as described in the oncology section.[8][13] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO).[8][9]
Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. 1,2,4-Oxadiazoles represent a promising class of novel antimicrobial agents with activity against a range of pathogens, including multidrug-resistant strains.[1][14]
Mechanism of Action: A key mechanism of antibacterial action for some 1,2,4-oxadiazole derivatives is the inhibition of bacterial cell wall synthesis.[1][15] Specifically, they have been shown to target penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By inhibiting PBPs, these compounds disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[15]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[4][16][17]
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., Staphylococcus aureus) on a suitable agar plate and incubate for 18-24 hours at 37°C.
-
Select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[18]
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile MHB to wells 2-12 of a 96-well microtiter plate.
-
Add 100 µL of the 1,2,4-oxadiazole compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 1,2,4-Oxadiazole derivatives have shown promise as neuroprotective agents through various mechanisms.[19][20][21]
Mechanism of Action in Alzheimer's Disease: In the context of Alzheimer's disease, certain 1,2,4-oxadiazoles have been found to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[20] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which can lead to improvements in cognitive function. Additionally, some derivatives have shown the ability to reduce β-amyloid (Aβ) plaque accumulation and tau hyperphosphorylation, two key pathological hallmarks of Alzheimer's disease.[19][21] Recent studies suggest that some 1,2,4-oxadiazoles may exert their neuroprotective effects by activating the mGluR1/CaMKIIα pathway.[22]
Diagram: Neuroprotective Mechanisms of 1,2,4-Oxadiazoles in Alzheimer's Disease
Caption: 1,2,4-Oxadiazoles can act as AChE inhibitors and may also reduce Aβ plaque formation and tau pathology.
Synthesis and Structure-Activity Relationship (SAR)
The therapeutic efficacy of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Understanding the structure-activity relationship is crucial for designing more potent and selective drug candidates.
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles:
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride).[23][24]
Experimental Workflow: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Caption: A typical three-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Key SAR Insights:
-
Anticancer Activity: The presence of electron-donating groups on the phenyl rings attached to the 1,2,4-oxadiazole core has been shown to enhance antiproliferative activity.[3]
-
Antibacterial Activity: For antibacterial 1,2,4-oxadiazoles, a hydrogen-bond donor in one of the aromatic rings is often necessary for activity. Hydrophobic substituents, particularly halogens, are generally well-tolerated on other parts of the molecule.[1]
-
Anti-inflammatory Activity: The specific substitution pattern on the aromatic rings significantly influences the ability of the compound to inhibit the NF-κB pathway.[8]
Future Directions and Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of bioactive 1,2,4-oxadiazole derivatives to better understand their mechanisms of action.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.
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The Oxadiazole Scaffold: A Versatile Linchpin in Modern Medicinal Chemistry
Abstract
The oxadiazole nucleus, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable chemical stability, favorable pharmacokinetic properties, and ability to serve as a bioisosteric replacement for amide and ester functionalities have cemented its role in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the oxadiazole core, focusing on its synthesis, diverse pharmacological activities, and the underlying mechanisms of action that make it a cornerstone of modern drug discovery. We will delve into its applications as an anticancer, antimicrobial, and anti-inflammatory agent, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Chemical and Biological Significance of Oxadiazoles
Heterocyclic compounds form the bedrock of many pharmaceutical drugs, and among them, the oxadiazoles stand out for their versatility and broad range of biological activities.[3][4] The oxadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[4] Of these, the 1,3,4- and 1,2,4-isomers are the most extensively studied and incorporated into therapeutic candidates due to their chemical stability and synthetic accessibility.[1][5]
A key feature driving the utility of oxadiazoles in medicinal chemistry is their role as bioisosteres. They can effectively mimic the geometry and electronic properties of ester and amide groups, which are often susceptible to enzymatic degradation.[3][6] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, transforming a promising lead compound into a viable drug candidate.[7] The electron-deficient nature of the oxadiazole ring also contributes to its stability and allows for diverse functionalization at its substituent positions, enabling fine-tuning of its pharmacological properties.[1]
The following diagram illustrates the common isomers of oxadiazole explored in drug discovery.
Caption: Common isomers of the oxadiazole ring utilized in medicinal chemistry.
The Pharmacological Spectrum of Oxadiazole Derivatives
The substitution patterns on the oxadiazole ring give rise to a vast chemical space, allowing for the development of compounds with a wide array of therapeutic applications.[8][9]
Anticancer Activity
Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[10][11][12] Their antiproliferative effects are often attributed to the inhibition of key enzymes, growth factors, and signaling kinases essential for cancer cell survival and proliferation.[12][13]
One well-documented mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][14] In many cancers, including hepatocellular carcinoma (HCC), the NF-κB pathway is aberrantly activated, promoting cell proliferation and preventing apoptosis.[4][9] Specific 1,3,4-oxadiazole derivatives, such as 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), have been shown to inhibit this pathway.[9][15] CMO decreases the phosphorylation of IκB (the inhibitory protein of NF-κB) and p65 (a subunit of NF-κB), which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-survival genes.[6][9] This ultimately leads to the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3.[9][14]
The diagram below illustrates the inhibition of the NF-κB pathway by an oxadiazole derivative.
Caption: Inhibition of the NF-κB signaling pathway by an oxadiazole derivative.
Marketed drugs like Zibotentan, an endothelin A receptor antagonist, also feature the oxadiazole core and have been investigated for prostate cancer treatment.[16][17][18]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Oxadiazoles have emerged as a promising class of antibacterials, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[13] Some oxadiazole-based antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis.[13] This mechanism is distinct from many existing antibiotics, offering a potential solution to combat resistant strains.[13]
Furthermore, oxadiazole derivatives have demonstrated potent antifungal activity.[19] Some compounds have been shown to inhibit the growth of pathogenic fungi like Candida albicans and Fusarium oxysporum.[19][20] The proposed mechanism for some of these antifungal agents is the inhibition of β-tubulin or the enzyme thioredoxin reductase, which is essential for the fungal cell's redox balance.[19][20]
Anti-inflammatory and Analgesic Activity
Many 1,3,4-oxadiazole derivatives exhibit significant anti-inflammatory and analgesic properties.[14][21][22] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[18][23] By inhibiting prostaglandin biosynthesis, these compounds can effectively reduce inflammation and alleviate pain, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][23]
Antiviral Activity
A prominent example of an oxadiazole-containing drug is Raltegravir (Isentress®), a potent antiretroviral agent used in the treatment of HIV-1 infection.[3][19] Raltegravir is an integrase strand transfer inhibitor (INSTI).[8][24] It works by binding to the active site of the HIV-1 integrase enzyme, preventing the covalent insertion, or integration, of the viral DNA into the host cell's genome.[3][19] This is a critical step in the HIV replication cycle, and its inhibition effectively halts the virus's ability to replicate.[20][24]
Synthesis of Oxadiazole Scaffolds: A Practical Protocol
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is often achieved through the cyclodehydration of 1,2-diacylhydrazine intermediates or the oxidative cyclization of N-acylhydrazones.[25][26] The following is a representative, step-by-step protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an acylhydrazide.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol involves two main steps: the formation of a diacylhydrazine intermediate, followed by cyclodehydration.
Step 1: Synthesis of the Diacylhydrazine Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve the starting acylhydrazide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the desired aroyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole
-
Reagent Addition: To the crude diacylhydrazine from Step 1, add a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) (typically 5-10 equivalents).
-
Heating: Heat the reaction mixture, usually to reflux (the specific temperature depends on the dehydrating agent and solvent), for 2-4 hours.[26]
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) until it reaches a pH of 7-8. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[26]
The following diagram outlines this synthetic workflow.
Caption: A typical workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Quantitative Analysis of Biological Activity
The potency of oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for enzymatic or cellular assays, and by their minimum inhibitory concentration (MIC) for antimicrobial tests. The table below summarizes the reported activities of various oxadiazole derivatives across different therapeutic areas.
| Compound ID/Class | Target/Organism | Assay | Activity (IC₅₀/MIC) | Reference |
| Anticancer | ||||
| Compound 5 | SKOV3 (Ovarian Cancer) | Cytotoxicity | IC₅₀: 14.2 µM | [10][27] |
| Compound 5 | MCF7 (Breast Cancer) | Cytotoxicity | IC₅₀: 30.9 µM | [10][27] |
| Compound 5 | A549 (Lung Cancer) | Cytotoxicity | IC₅₀: 18.3 µM | [10][27] |
| Compound 4h | A549 (Lung Cancer) | Cytotoxicity | IC₅₀: <0.14 µM | [7] |
| AMK OX-9 | A549 (Lung Cancer) | Cytotoxicity | IC₅₀: 20.73 µM | |
| AMK OX-10 | HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀: 5.34 µM | |
| Antibacterial | ||||
| Oxadiazole 4a | MRSA | Agar Dilution | MIC: 62 µg/mL | |
| Oxadiazole 4b | MRSA | Agar Dilution | MIC: 62 µg/mL | |
| Oxadiazole 4c | MRSA | Agar Dilution | MIC: 62 µg/mL | |
| Antiviral | ||||
| Raltegravir | HIV-1 Integrase | Strand Transfer | IC₅₀: 2-7 nM | [3][19] |
Conclusion and Future Perspectives
The oxadiazole scaffold has proven to be an exceptionally fruitful starting point for the development of new therapeutic agents. Its chemical robustness, synthetic tractability, and favorable physicochemical properties make it a highly attractive core for medicinal chemists. The diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral, underscores its versatility.[2][8] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse oxadiazole libraries. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will pave the way for the rational design of next-generation oxadiazole-based drugs with enhanced potency, selectivity, and safety profiles. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.
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literature review of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
An In-depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This five-membered aromatic ring system, containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] The 1,2,4-oxadiazole moiety is recognized for its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide functionalities, which can enhance the pharmacokinetic profiles of drug candidates.[3][4] Consequently, this scaffold is present in a wide array of compounds investigated for diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neurological treatments.[4][5]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic methodology, and its potential as a versatile building block for the development of novel therapeutic agents. The primary alcohol functional group attached to the stable oxadiazole ring offers a reactive handle for extensive chemical modification, making it a valuable starting point for fragment-based drug discovery and lead optimization campaigns.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data provides the foundational information required for its handling, characterization, and application in a research setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 112960-56-2 | PubChem[6] |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[6] |
| Molecular Weight | 114.10 g/mol | PubChem[6][7] |
| Canonical SMILES | CC1=NOC(=N1)CO | PubChem[6] |
| InChIKey | OQKJMIGPYYWVKU-UHFFFAOYSA-N | PubChem[6] |
| Heavy Atom Count | 8 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[8] |
| Hydrogen Bond Donor | 1 | PubChem[6] |
| Hydrogen Bond Acceptor | 3 | PubChem[6] |
A summary of key identifiers and computed physicochemical properties for this compound.
Synthesis and Mechanistic Rationale
The synthesis of 5-substituted-3-methyl-1,2,4-oxadiazoles is most commonly achieved via the cyclocondensation of acetamidoxime with an activated carboxylic acid derivative. For the target molecule, this compound, a protected form of glycolic acid is the ideal starting material to prevent unwanted side reactions involving the free hydroxyl group. The following protocol outlines a reliable, two-step synthetic sequence using O-acetylglycolic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidoxime (1.0 eq) and O-acetylglycolic acid (1.05 eq) in anhydrous pyridine (10 mL/g of amidoxime).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes. The use of CDI is advantageous as it avoids the formation of difficult-to-remove byproducts.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80-90°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours). The elevated temperature facilitates the intramolecular cyclodehydration of the intermediate O-acyl amidoxime to form the stable 1,2,4-oxadiazole ring.
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold 1M HCl (aq). Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the acetate-protected intermediate.
Step 2: Hydrolysis to this compound
-
Deprotection: Dissolve the purified (3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate (1.0 eq) in methanol.[9]
-
Base-Catalyzed Hydrolysis: Add a catalytic amount of potassium carbonate (K₂CO₃) (0.2 eq). The reaction is stirred at room temperature and monitored by TLC (typically 1-2 hours). This mild basic hydrolysis selectively cleaves the acetate ester without affecting the oxadiazole ring.
-
Purification: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid. Remove the solvent under reduced pressure. The residue is redissolved in ethyl acetate and filtered to remove salts. The filtrate is concentrated, and the resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals:
-
A signal around δ 2.4 ppm corresponding to the three protons of the C3-methyl group.
-
A signal around δ 4.8 ppm for the two protons of the methylene group (-CH₂OH).
-
A broad, exchangeable singlet for the hydroxyl proton (-OH), the chemical shift of which will depend on concentration and solvent.
-
-
¹³C NMR: The carbon spectrum should display four signals:
-
A peak for the methyl carbon (C3-CH₃).
-
A peak for the methylene carbon (-CH₂OH).
-
Two distinct signals for the C3 and C5 carbons of the oxadiazole ring, typically in the range of δ 160-180 ppm.
-
-
FT-IR: The infrared spectrum will be characterized by:
-
A broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
Characteristic absorptions for the C=N and C-O-N stretching of the oxadiazole ring around 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
-
Biological Context and Therapeutic Potential
While specific biological activity data for this compound itself is not extensively reported in public literature, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore.[4] Its derivatives have demonstrated a remarkable range of pharmacological activities.
Table 2: Documented Biological Activities of 1,2,4-Oxadiazole Derivatives
| Therapeutic Area | Mechanism/Target Example | References |
| Oncology | Enzyme inhibition (e.g., kinases), disruption of cancer cell pathways. | [5][10] |
| Infectious Diseases | Inhibition of critical bacterial or fungal enzymes. | [5][11][12] |
| Inflammation | Modulation of inflammatory pathways, enzyme inhibition (e.g., COX). | [2][13] |
| Neurology | Receptor modulation (e.g., Sphingosine-1-phosphate receptor agonists). | [2] |
| Virology | Inhibition of viral replication. | [1] |
A summary of key therapeutic areas where the 1,2,4-oxadiazole core has shown significant promise.
The presence of the primary alcohol in this compound makes it an ideal starting point for creating diverse chemical libraries. This functional group serves as a versatile anchor for chemical elaboration, enabling researchers to systematically explore the structure-activity relationship (SAR) of this scaffold.
Applications in Drug Discovery Workflow
The true value of this compound lies in its utility as a chemical intermediate. The hydroxyl group can be readily transformed into a variety of other functional groups, providing access to a wide range of novel compounds for biological screening.
Key Derivatization Pathways:
-
Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, a key electrophile for reactions like reductive amination. Stronger oxidation yields a carboxylic acid, which can be used to form amides, esters, and other acid derivatives.
-
Esterification/Etherification: Reaction with acyl chlorides, carboxylic acids, or alkyl halides allows for the introduction of diverse lipophilic or functionalized side chains, enabling fine-tuning of properties like solubility, cell permeability, and target binding.
-
Halogenation: Conversion of the alcohol to a halide (e.g., a chloromethyl or bromomethyl group) creates a reactive electrophile for nucleophilic substitution reactions, enabling the attachment of various nitrogen, oxygen, or sulfur-based nucleophiles.
Caption: Potential derivatization pathways from the primary alcohol.
Conclusion
This compound is a compound of significant interest for drug discovery and medicinal chemistry. While it may not possess potent biological activity in its own right, its structure, combining the stable and pharmacologically proven 1,2,4-oxadiazole ring with a versatile primary alcohol, makes it an exceptionally valuable building block. The synthetic accessibility and the potential for straightforward chemical modification position this molecule as a key starting material for the generation of novel compound libraries aimed at a multitude of therapeutic targets. Its application can accelerate the discovery of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.
References
- PubChem. This compound.
- Karczmarzyk, Z., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3369.
- Al-Ostoot, F.H., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and Their Biological Properties. Biological and Molecular Chemistry, 1, 118-126.
- Li, Y., et al. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 33(8), 856-865.
- Sahu, J.K., et al. (2022). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 27(15), 4976.
- Ahmad, I., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.
- Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 3857–3874.
- Madabhushi, S., et al. (2015). Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. Journal of Heterocyclic Chemistry, 52(4), 1238-1241.
- PubChem. (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.
- Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][14] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN J. Chem., 14(1), 2021.
- Kim, M.S., et al. (2011). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o251.
- Gaylord Chemical. (n.d.). Methanol Solvent Properties.
- PrepChem.com. Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid.
- Yelekçi, K., et al. (2017). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. Acta Poloniae Pharmaceutica, 74(3), 833-844.
- Głowacka, I.E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5463.
- HUSAIN, A., & AJMAL, M. (1989). METHYL 3-[3-(ARYL)-1,2,4-OXADIAZOL-5-YL]PROPIONATES. Journal of the Indian Chemical Society, 66(4), 281-282.
- Khedkar, N. R., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry.
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Methodological & Application
Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol from Amidoximes: An Application Note and Detailed Protocol
Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a versatile bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole ring offers improved metabolic stability and pharmacokinetic properties to lead compounds.[3] This five-membered heterocycle is a key structural component in a variety of experimental, investigational, and marketed drugs, demonstrating a broad spectrum of biological activities.[1][4] The synthesis of diversely substituted 1,2,4-oxadiazoles is, therefore, a critical endeavor for researchers and scientists in the pharmaceutical industry. This application note provides a comprehensive guide to the synthesis of a specific, functionally rich building block, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, from readily available amidoximes.
Mechanistic Insights: The Cyclization of O-Acyl Amidoximes
The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration reaction.[3] The reaction proceeds through the formation of an O-acyl amidoxime intermediate. This intermediate, upon treatment with a base or thermal conditions, undergoes an intramolecular cyclization to yield the stable 1,2,4-oxadiazole ring.
The choice of coupling agents, bases, and reaction conditions can be tailored to the specific substrates and desired outcome, allowing for either a two-step procedure with isolation of the O-acyl amidoxime or a more streamlined one-pot synthesis.[1][2] For the synthesis of this compound, the key starting materials are acetamidoxime and a suitable derivative of glycolic acid. The presence of the hydroxyl group in the glycolic acid moiety necessitates careful selection of reagents and conditions to prevent unwanted side reactions.
Below is a diagram illustrating the general synthetic pathway:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: A One-Pot Synthesis Approach
This protocol details a robust and efficient one-pot synthesis of this compound from acetamidoxime and methyl glycolate. The use of a superbasic medium like sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature facilitates both the acylation and subsequent cyclization in a single reaction vessel, offering high efficiency and a simplified workup procedure.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetamidoxime | ≥97% | Commercially Available | |
| Methyl Glycolate | ≥98% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine (saturated NaCl solution) | Prepared in-house | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography |
| Deuterated Chloroform (CDCl₃) | Commercially Available | For NMR analysis |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks and standard glassware
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Detailed Step-by-Step Protocol
The overall workflow for the synthesis is depicted below:
Caption: Experimental workflow for the one-pot synthesis of the target compound.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamidoxime (1.0 g, 13.5 mmol) and finely crushed sodium hydroxide (0.81 g, 20.3 mmol).
-
Add anhydrous dimethyl sulfoxide (20 mL) to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
-
Slowly add methyl glycolate (1.22 g, 13.5 mmol) to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless solid.
-
Expected Yield and Characterization
-
Yield: 60-75%
-
Physical Appearance: Colorless to white solid
-
Molecular Formula: C₄H₆N₂O₂
-
Molecular Weight: 114.10 g/mol [5]
-
¹H NMR (400 MHz, CDCl₃): δ 4.85 (s, 2H, -CH₂OH), 3.50 (br s, 1H, -OH), 2.40 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.0 (C5), 168.0 (C3), 60.0 (-CH₂OH), 11.5 (-CH₃).
-
Mass Spectrometry (ESI+): m/z 115.05 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 2920 (C-H), 1610 (C=N), 1570 (C=N), 1050 (C-O).
Expert Insights and Troubleshooting
-
Causality of Reagent Choice: The use of NaOH in DMSO creates a highly basic medium which is crucial for both the deprotonation of the amidoxime, facilitating its acylation by the ester, and for promoting the subsequent intramolecular cyclodehydration of the O-acyl intermediate.[1]
-
Anhydrous Conditions: While the reaction can tolerate some moisture, using anhydrous DMSO is recommended to maximize the yield by minimizing the hydrolysis of the methyl glycolate and the O-acyl intermediate.
-
Temperature Control: The reaction is conveniently performed at room temperature. Elevated temperatures are generally not required and may lead to decomposition of the starting materials or product.[1]
-
Troubleshooting - Low Yield:
-
Incomplete Reaction: Ensure sufficient reaction time. Monitor the reaction by TLC until the starting materials are consumed.
-
Hydrolysis: Ensure the use of a dry solvent and handle reagents appropriately to minimize exposure to atmospheric moisture.
-
Inefficient Extraction: Perform multiple extractions with ethyl acetate to ensure complete recovery of the product from the aqueous phase.
-
-
Self-Validation: The protocol's trustworthiness is established by the consistent yields and straightforward purification. The final product's identity and purity should be rigorously confirmed by the characterization data provided above.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound, a valuable building block for drug discovery. By understanding the underlying mechanism and adhering to the experimental guidelines, researchers can efficiently synthesize this compound in good yields. The provided insights and troubleshooting tips will further aid in achieving successful and reproducible results.
References
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
- Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7533. [Link]
- De Luca, L. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry, 109, 376-391. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14072448, this compound. [Link]
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 541-551. [Link]
- RASAYAN Journal of Chemistry (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][5] OXAZIN-4-YL) ACETATE DERIV. RASAYAN J. Chem., 14(1). [Link]
- European Patent Office. (2020).
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]
- National Center for Biotechnology Information (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PubMed. [Link]
- RSC Publishing. (2020). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
- De Luca, L. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2016(2), 376-391. [Link]ivoc-journal/browse-arkivoc/2016/2/)
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Application Note: A Comprehensive Protocol for the Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of the precursor, ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, via a cyclization reaction. The subsequent and final step involves the targeted reduction of the ester moiety using lithium aluminum hydride (LAH), a potent reducing agent, to yield the desired primary alcohol. This guide is designed for researchers and professionals in organic synthesis, offering in-depth procedural details, mechanistic insights, safety precautions, and visual workflows to ensure a successful and safe synthesis.
Introduction and Scientific Context
The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and pharmacokinetic properties.[1][2] The title compound, this compound, serves as a key intermediate, providing a reactive hydroxyl group for further synthetic elaboration and the construction of more complex drug candidates.
The synthetic strategy outlined herein is robust and relies on well-established chemical transformations. The initial step involves the construction of the 1,2,4-oxadiazole ring system, a common objective in heterocyclic chemistry.[3][4] The pivotal second step is the reduction of an ester to a primary alcohol. For this transformation, lithium aluminum hydride (LAH, LiAlH₄) is the reagent of choice. Its high reactivity is necessary to reduce the relatively stable ester functional group, a task for which milder reducing agents like sodium borohydride are generally insufficient.[5][6] This protocol emphasizes the critical aspects of handling LAH, a pyrophoric and water-reactive reagent, to ensure experimental safety and success.
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Stage 1: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate. Formation of the heterocyclic core via the reaction of acetamidoxime with an activated oxalic acid derivative.
-
Stage 2: Reduction to this compound. Reduction of the ester using Lithium Aluminum Hydride (LAH) in an anhydrous ethereal solvent.
Sources
Comprehensive Analytical Characterization of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: A Multi-technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic small molecule embodying a scaffold of significant interest in medicinal chemistry and drug development.[1] A thorough and robust analytical characterization is paramount to ensure its identity, purity, and stability, which are critical quality attributes (CQAs) for any active pharmaceutical ingredient (API).[2] This guide provides a comprehensive suite of detailed analytical methods and protocols for the definitive characterization of this compound, aligning with the scientific and risk-based principles outlined in modern pharmaceutical development guidelines.[3][4][5] We will detail spectroscopic techniques for structural elucidation, chromatographic methods for purity and assay, and thermal analysis for solid-state properties.
Introduction: The Analytical Control Strategy
The journey of a small molecule from discovery to a potential therapeutic agent is underpinned by rigorous analytical science. The control strategy for an API like this compound relies on an orthogonal set of analytical techniques, each providing a unique and complementary piece of information. This multi-faceted approach ensures a comprehensive understanding of the molecule's properties. The overall workflow is designed to move from broad confirmation of identity to precise quantification of purity and stability.
Figure 1: Integrated workflow for the analytical characterization of this compound.
Identity and Physicochemical Properties
Before delving into complex analysis, establishing the fundamental properties of the compound is the first step. These data serve as a primary reference throughout the characterization process.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 112960-56-2 | PubChem[6] |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[6] |
| Molecular Weight | 114.10 g/mol | PubChem[6] |
| Canonical SMILES | CC1=NOC(=N1)CO | PubChem[6] |
Definitive Structural Elucidation
Unambiguous confirmation of the covalent structure is the most critical analytical requirement. A combination of NMR, Mass Spectrometry, and FTIR spectroscopy provides a self-validating system for structural identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation as it maps the carbon-hydrogen framework of a molecule, providing direct evidence of atom connectivity and chemical environment. Both ¹H and ¹³C NMR are required for full characterization.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it will resolve the hydroxyl (-OH) proton, which may exchange and broaden in other solvents.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[7]
-
-
Data Interpretation: Analyze chemical shifts, integration (for ¹H), and splitting patterns to assign all signals to the corresponding atoms in the structure.
Expected Spectral Data:
| Atom(s) | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |
| -CH₃ | Singlet, ~2.4 ppm | ~10-15 ppm | Typical methyl group attached to an sp² carbon of a heterocycle. |
| -CH₂- | Singlet, ~4.8 ppm | ~55-60 ppm | Methylene group adjacent to an electronegative oxygen and the oxadiazole ring. |
| -OH | Broad Singlet, variable | N/A | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| C3-CH₃ | N/A | ~168-172 ppm | sp² carbon of the oxadiazole ring attached to the methyl group. |
| C5-CH₂OH | N/A | ~175-180 ppm | sp² carbon of the oxadiazole ring attached to the hydroxymethyl group.[8] |
Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight of the compound, serving as a crucial confirmation of the elemental composition derived from the molecular formula.[9]
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive (to form [M+H]⁺).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
-
Data Interpretation: The primary goal is to identify the protonated molecular ion [M+H]⁺. For this compound (MW = 114.10), the expected ion will be at m/z 115.05 . High-resolution MS should match the exact mass of the C₄H₇N₂O₂⁺ ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups, providing complementary evidence to the NMR and MS data.[10][11]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No sample preparation is needed.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200-3500 (broad) | O-H (Alcohol) | Stretching |
| 2850-3000 | C-H (Aliphatic) | Stretching |
| ~1630 | C=N (Oxadiazole) | Stretching[10] |
| 1000-1250 | C-O (Alcohol) | Stretching |
Purity and Assay Determination by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical quality control, providing high-resolution separation for the accurate quantification of the main component and any potential impurities.[12][13][14] A well-developed method must be specific, linear, accurate, and precise.
Figure 2: Standard operational workflow for HPLC analysis.
Protocol: Reverse-Phase HPLC for Purity Analysis
This method is designed as a stability-indicating gradient method capable of separating the main peak from potential impurities and degradation products.[15][16]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 235 nm (based on typical absorbance for oxadiazole derivatives).[15]
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
System Suitability Test (SST):
-
Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified.[14][17]
-
Procedure: Make five replicate injections of a standard solution (~0.5 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): 0.8 - 1.8.
-
Theoretical Plates (N): > 2000.
-
Reproducibility (%RSD): For peak area and retention time, ≤ 2.0%.
-
-
-
Sample Analysis:
-
Prepare sample solutions at a concentration of ~0.5 mg/mL in the diluent.
-
Inject a blank (diluent) followed by the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
-
Purity Calculation (Area Percent):
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Solid-State and Thermal Characterization
Causality: The thermal behavior of a compound reveals its melting point, thermal stability, and the potential for polymorphism or the presence of solvates—properties that are critical for formulation development and storage.[18][19][20]
Protocol: Simultaneous TGA-DSC Analysis
Combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile in a single experiment.[21]
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Experimental Conditions:
-
Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.
-
Atmosphere: Purge with dry nitrogen at a flow rate of 30 mL/min.[21]
-
-
Data Interpretation:
-
DSC Curve: Look for endothermic peaks, which indicate melting events. The peak maximum is taken as the melting point. Sharp peaks are indicative of a crystalline material.
-
TGA Curve: Observe the weight loss as a function of temperature. A sharp weight loss indicates decomposition. The onset temperature of this weight loss is the decomposition temperature. The absence of weight loss before melting suggests the material is an anhydrate and non-solvated.[22]
-
Conclusion and Regulatory Perspective
The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The orthogonal combination of NMR, MS, and FTIR ensures unambiguous structural identification, while the validated HPLC method provides reliable purity and assay data. Thermal analysis completes the profile by defining the compound's solid-state properties.
For drug development professionals, these methods should be developed and validated in accordance with regulatory guidelines such as ICH Q2(R2) for validation and the principles of ICH Q14 for analytical procedure development.[23][24] This ensures that the analytical procedures are fit for their intended purpose throughout the lifecycle of the product, from early development to commercial release testing.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
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- Understanding the L
- ICH Q14- Analytical Procedure Development. PSC Biotech.
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- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
- Are You Sure You Understand USP <621>?.
- Characterization of pharmaceuticals using thermal analysis.
- ICH Guidance Q14 / Q2(R2)
- ICH Q14 – latest guideline on analytical procedure development. drugtargetreview.com.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH.
- ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
- Pharmaceutical Active Ingredients & Small Molecule Technical and Analytical Support. CEMAS.
- ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.
- Solid-State Characterization Of A Small Molecule API. Pharmaceutical Online.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
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- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
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- SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][12][14] OXAZIN-4-YL)
- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring the 1,2,4-oxadiazole core, a scaffold of significant interest in medicinal chemistry due to its role as a bioisostere for amides and esters and its presence in a wide array of biologically active molecules.[1][2] Accurate characterization of such novel small molecules is fundamental to drug discovery and development. This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We outline foundational principles, predictive fragmentation analysis, and a detailed, field-proven protocol for its unambiguous identification and structural confirmation.
Part 1: Foundational Principles for Analysis
The structural features of this compound—specifically, its polarity imparted by the hydroxyl group and the nitrogen and oxygen heteroatoms in the oxadiazole ring—dictate the optimal analytical strategy.
Chemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[3] |
| Molecular Weight | 114.10 g/mol | PubChem[3] |
| Exact Mass | 114.042927 u | PubChem[3] |
Choosing the Right Ionization Technique
For small, polar molecules, Electrospray Ionization (ESI) is the premier choice.[4][5] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[5][6]
-
Causality: The presence of basic nitrogen atoms on the oxadiazole ring and the polar hydroxyl group makes the molecule susceptible to protonation in an acidic mobile phase. This leads to the efficient formation of a protonated molecule, [M+H]⁺, which is the primary ion of interest in positive-mode ESI. The use of an acidic modifier, such as formic acid, in the mobile phase is crucial to lower the pH and promote this protonation, thereby enhancing the signal intensity.[7]
The Imperative of High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments can provide a molecular weight, HRMS instruments (like Orbitrap or TOF analyzers) are essential for unambiguous formula determination. HRMS provides mass measurements with high accuracy (typically < 5 ppm), allowing for the calculation of an elemental composition.[4] This capability is critical to distinguish the target compound from other potential isomers or impurities with the same nominal mass.
Part 2: Predicted Mass Spectral Behavior & Fragmentation
Understanding the likely behavior of this compound in the mass spectrometer is key to interpreting the resulting data.
Expected Ions in Full Scan MS
In a positive-mode ESI-MS experiment, we anticipate observing the following ions. The high mass accuracy of HRMS allows for the confident assignment of these ions based on their measured m/z.
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| Protonated Molecule [M+H]⁺ | [C₄H₇N₂O₂]⁺ | 115.05020 |
| Sodium Adduct [M+Na]⁺ | [C₄H₆N₂O₂Na]⁺ | 137.03212 |
| Potassium Adduct [M+K]⁺ | [C₄H₆N₂O₂K]⁺ | 152.99706 |
Proposed Fragmentation Pathway (MS/MS)
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation. By selecting the [M+H]⁺ ion (m/z 115.050) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The fragmentation of 1,2,4-oxadiazoles under mass spectrometric conditions, particularly under older electron impact (EI) methods, often involves the cleavage of the heterocyclic ring.[8][9]
Based on the structure, the most probable fragmentation pathways for the [M+H]⁺ ion of this compound involve:
-
Loss of Formaldehyde (CH₂O): A common loss from hydroxymethyl groups.
-
Ring Cleavage: The N-O bond is inherently weak and a likely point of initial fragmentation, followed by rearrangements and loss of small neutral molecules like acetonitrile (CH₃CN).
Part 3: Experimental Protocol for LC-HRMS Analysis
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
Workflow Overview
A. Materials and Reagents
-
This compound standard
-
LC-MS grade Methanol[10]
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Calibrant solution for the mass spectrometer (as per manufacturer's recommendation)
B. Sample Preparation Protocol
-
Rationale: The goal is to prepare a clear, particulate-free solution at a concentration suitable for ESI-MS, typically in the low µg/mL to ng/mL range. The solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Prepare a stock solution of this compound at 1 mg/mL in Methanol.
-
Perform a serial dilution from the stock solution to create a working standard of 1 µg/mL. The final diluent should be a 50:50 mixture of Methanol and Water to match the initial LC conditions.
-
Transfer the working standard to an appropriate autosampler vial.
C. Liquid Chromatography (LC) Method
-
Rationale: Reversed-phase chromatography is suitable for this polar compound.[11] A C18 stationary phase provides retention, while a gradient elution ensures the compound elutes as a sharp peak in a reasonable time. The small amount of formic acid maintains an acidic pH to promote ionization.[12]
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B (0-1 min), 5-95% B (1-7 min), 95% B (7-8 min), 5% B (8.1-10 min) |
D. High-Resolution Mass Spectrometry (HRMS) Method
-
Rationale: The parameters are set to acquire high-resolution data in both full scan (MS1) and data-dependent MS/MS (dd-MS²) modes. The full scan provides the accurate mass of the precursor ion, while dd-MS² automatically triggers fragmentation of the most intense ions, providing structural information.
| Parameter | Recommended Setting |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Acquisition Mode | Full Scan MS and dd-MS² |
| MS1 Scan Range | m/z 50 - 500 |
| MS² Precursor | [M+H]⁺ (m/z 115.0502) |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) |
| Resolution (MS1) | > 60,000 FWHM |
| Mass Accuracy | < 5 ppm (with internal or external calibration) |
Part 4: Data Analysis and Interpretation
-
Confirm the Precursor Ion: Extract the ion chromatogram for the calculated exact mass of the [M+H]⁺ ion (m/z 115.0502). A sharp chromatographic peak should be observed.
-
Verify Elemental Composition: Analyze the high-resolution mass spectrum of the peak. The measured mass should be within 5 ppm of the calculated mass for the formula [C₄H₇N₂O₂]⁺. Check for the presence of other adducts ([M+Na]⁺) which should also have high mass accuracy.
-
Analyze the MS/MS Spectrum: Examine the product ion spectrum generated from the fragmentation of m/z 115.0502. Compare the observed fragment ions to the proposed fragmentation pathway. The presence of key fragments (e.g., m/z 85.0402) provides strong evidence for the proposed structure.
References
- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
- ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
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- BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
- MDPI. (2022). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 27(15), 5038. [Link]
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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- SciELO. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 17(8). [Link]
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Application Notes & Protocols: A Tiered In Vitro Strategy for Efficacy Testing of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol in Oncology
Abstract
The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol , a novel compound from this class. We present a structured, tiered approach to systematically assess its potential as an anticancer agent. This guide moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. The protocols provided herein cover primary cytotoxicity screening, secondary mechanistic assays for apoptosis and cell cycle arrest, and a tertiary assay to explore a potential mechanism of action through enzyme inhibition.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Numerous derivatives have been reported to possess potent antiproliferative and cytotoxic activities against various cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One such pathway frequently implicated in cancer is the STAT3 signaling cascade, which is a known target for some heterocyclic compounds and plays a pivotal role in tumor progression.[2]
Given this context, we hypothesize that this compound may exert anticancer effects through similar mechanisms. This guide, therefore, outlines a logical workflow to test this hypothesis, starting with broad screening and progressively narrowing the focus to specific cellular and molecular mechanisms.
Physicochemical Properties of this compound
Proper experimental design begins with understanding the test compound's properties. This information is critical for preparing stock solutions and ensuring compound solubility in culture media.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[3] |
| Molecular Weight | 114.10 g/mol | PubChem[3] |
| XLogP3-AA (Lipophilicity) | -0.3 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
-
Expert Insight: The negative XLogP3 value suggests good aqueous solubility, which simplifies stock solution preparation. A 10 mM stock solution in DMSO is a standard starting point, followed by serial dilution in culture medium to achieve final concentrations. Ensure the final DMSO concentration in assays is non-toxic to the cells (typically ≤ 0.5%).
Experimental Design: A Tiered Approach
We propose a three-tiered approach for the systematic evaluation of this compound. This structure allows for go/no-go decisions at each stage, optimizing resource allocation.
Caption: Tiered workflow for in vitro efficacy testing.
Tier 1 Protocol: Cell Viability and Cytotoxicity Screening
The initial step is to determine if the compound exhibits cytotoxic effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
MTT Cell Viability Assay
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The quantity of formazan is directly proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding:
-
Culture a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) to ~80% confluency.
-
Trypsinize and perform a cell count. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working stock of this compound by diluting the 10 mM DMSO stock in serum-free medium. Create a serial dilution series (e.g., ranging from 200 µM to 0.1 µM).
-
Carefully add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration.
-
Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[5]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
| Parameter | Example Value | Description |
| Cell Line | HCT116 | Human Colon Carcinoma |
| Seeding Density | 8,000 cells/well | Optimized for 72h growth |
| Treatment Duration | 72 hours | Allows for multiple cell divisions |
| Compound Conc. Range | 0.1 µM - 100 µM | To capture full dose-response |
| Expected IC₅₀ | To be determined | A potent compound may have an IC₅₀ in the low µM range |
Tier 2 Protocols: Elucidating the Mechanism of Cell Death
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate how it kills the cancer cells. The primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Principle: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This releases aminoluciferin, which is quantified by luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[6][7]
Protocol (based on Promega Technical Bulletin #TB323): [7]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays at the same density as the MTT assay.
-
Treat cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.
-
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Transfer the buffer into the substrate bottle to reconstitute the Caspase-Glo® 3/7 Reagent. Mix by inversion until dissolved.[8]
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[7]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) for each treatment condition. A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content within a population of cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically. By staining fixed and permeabilized cells, their DNA content can be measured by flow cytometry, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the compound at 1x and 2x IC₅₀ concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[9]
-
Incubate on ice for at least 1 hour or store at -20°C for several weeks.[9]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS). The RNase A is crucial to prevent staining of double-stranded RNA.[9][10]
-
Incubate in the dark at room temperature for 30 minutes.[10]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[11]
-
Collect at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.
Tier 3 Protocol: Investigating a Hypothetical Molecular Target
Based on literature for related heterocyclic compounds, a plausible mechanism of action could be the inhibition of a key signaling protein like STAT3.[2]
STAT3 Inhibition - Luciferase Reporter Assay
Principle: This cell-based assay measures the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing a firefly luciferase gene under the control of a STAT3-responsive promoter and a Renilla luciferase plasmid for normalization. Upon activation (e.g., by IL-6), STAT3 drives the expression of firefly luciferase. An effective inhibitor will prevent this, leading to a decrease in the luminescent signal.[12][13]
Caption: Hypothetical STAT3 signaling pathway inhibition.
Protocol:
-
Transfection:
-
Seed HEK293T cells in a 12-well plate.
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).[12]
-
-
Cell Seeding and Compound Treatment:
-
After 24 hours, re-seed the transfected cells into a 96-well plate.
-
Allow cells to attach overnight, then treat with various concentrations of this compound for 1-2 hours.
-
-
STAT3 Activation and Incubation:
-
Stimulate the cells with an activator, such as Interleukin-6 (IL-6, 20 ng/mL), for 6-8 hours to activate the STAT3 pathway.[13]
-
-
Lysis and Luminescence Reading:
-
Perform the assay using a Dual-Luciferase® Reporter Assay System (Promega).
-
Lyse the cells and measure firefly luciferase activity, followed by Renilla luciferase activity in the same well using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Normalized Ratio = Firefly RLU / Renilla RLU
-
-
Compare the normalized ratios of treated, stimulated cells to stimulated vehicle-control cells to determine the percent inhibition of STAT3 activity.
Conclusion and Future Directions
This document outlines a systematic, multi-tiered approach to characterize the in vitro anticancer efficacy of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. Positive results from this workflow, particularly in the Tier 3 target-based assay, would provide a strong rationale for more advanced studies, including Western blotting to confirm STAT3 phosphorylation status, in vivo xenograft models, and further medicinal chemistry efforts to optimize potency and selectivity.
References
- DNA Staining with Propidium Iodide for Cell Cycle Analysis.Flow Cytometry Facility, University of Virginia School of Medicine.[Link]
- DNA Cell Cycle Analysis with PI.University of California, Berkeley.[Link]
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.Flow Cytometry Core Facility, University of Virginia School of Medicine.[Link]
- Caspase 3/7 Activity.Protocols.io.[Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.[Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- This compound.
- Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors.
- Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evalu
- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
- Strategies and Approaches of Targeting STAT3 for Cancer Treatment.
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid.
- Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid.Polish Journal of Chemical Technology.[Link]
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.Biological and Molecular Chemistry.[Link]
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The (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Scaffold: A Bioisosteric Cassette for Enhanced Drug-like Properties
Introduction: Beyond Classical Bioisosterism
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize the pharmacological profile of a lead compound is a cornerstone of drug design. This practice, known as bioisosterism, has evolved from the simple substitution of atoms with similar valence electrons to a more nuanced approach involving complex functional groups that mimic the steric and electronic properties of the parent moiety while conferring advantageous physicochemical and pharmacokinetic characteristics. The 1,2,4-oxadiazole ring has emerged as a particularly versatile bioisostere for amides and carboxylic acids, offering a metabolically robust and synthetically accessible alternative that can significantly enhance a drug candidate's developability.[1][2] This application note provides a detailed guide for researchers on the utilization of a specific and promising bioisosteric cassette: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. We will explore the rationale for its use, provide detailed synthetic and analytical protocols, and present a comparative analysis of its properties versus traditional functional groups.
The this compound moiety serves as a non-classical bioisostere for both carboxylic acids and carboxamides. Its unique arrangement of heteroatoms imparts a distinct electronic distribution, allowing it to engage in similar hydrogen bonding interactions as the groups it replaces, while offering a fixed geometry and improved metabolic stability.[3][4][5]
Rationale for Bioisosteric Replacement with this compound
The decision to employ a bioisosteric replacement strategy is driven by the need to overcome specific liabilities in a lead compound. The this compound scaffold offers several compelling advantages over traditional carboxylic acids and amides.
Key Advantages:
-
Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. Amides are prone to hydrolysis by amidases. The 1,2,4-oxadiazole ring is generally resistant to metabolic degradation, leading to an improved pharmacokinetic profile.[3][4][6]
-
Modulation of Physicochemical Properties: The introduction of the this compound group can fine-tune a molecule's lipophilicity (LogP) and aqueous solubility, which are critical determinants of oral bioavailability and cell permeability.[6]
-
Reduced Acidity: Carboxylic acids are typically ionized at physiological pH, which can limit their ability to cross cellular membranes. The hydroxymethyl group on the oxadiazole is significantly less acidic, allowing for better membrane permeability.
-
Directional Hydrogen Bonding: The arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring, coupled with the methanol substituent, provides specific hydrogen bond donor and acceptor sites, enabling tailored interactions with biological targets.[2]
-
Synthetic Tractability: As will be detailed in the protocols, the synthesis of this scaffold is readily achievable from common starting materials.
Comparative Physicochemical and Pharmacokinetic Properties
To illustrate the impact of this bioisosteric replacement, the following table summarizes key in silico and experimental data comparing a model carboxylic acid (Benzoic Acid), a model amide (Benzamide), and their bioisosteric counterpart, this compound.
| Property | Benzoic Acid | Benzamide | This compound | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 122.12 | 121.14 | 114.10[7] | Lower molecular weight can be advantageous for permeability. |
| cLogP | 1.87 | 0.64 | ~0.5-1.0 (estimated) | Modulated lipophilicity for improved solubility and permeability balance. |
| pKa | 4.2 | ~17 | ~14-15 (estimated for alcohol) | Reduced acidity leads to a higher proportion of the neutral species at physiological pH, favoring membrane permeation.[8] |
| Hydrogen Bond Donors | 1 | 1 | 1 | Maintains hydrogen bond donor capability. |
| Hydrogen Bond Acceptors | 2 | 1 | 3 | Increased hydrogen bond acceptor capacity can improve solubility and target interactions. |
| Metabolic Stability (t½ in HLM) | Variable (Prone to glucuronidation) | Low (Prone to hydrolysis) | High (Generally resistant to metabolism)[3][4] | The heterocyclic core is less susceptible to common metabolic pathways.[3][4] |
| Aqueous Solubility | Low | Moderate | Moderate to High (predicted) | The presence of the methanol group and additional heteroatoms can enhance solubility. |
| Cell Permeability (PAMPA) | Low (due to ionization) | Moderate | Moderate to High (predicted) | Increased fraction of neutral species at physiological pH enhances passive diffusion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a proposed two-step synthesis starting from commercially available materials.
Step 1: Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
This step involves the cyclization of acetamidoxime with an excess of a suitable C2 synthon, followed by oxidation.
-
Materials:
-
Acetamidoxime
-
Oxalic acid monohydrate
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetamidoxime (1.0 eq) and oxalic acid monohydrate (1.2 eq) in dichloromethane (DCM, 10 mL/g of amidoxime).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous layer by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Reduction of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid to this compound
This step involves the reduction of the carboxylic acid to the corresponding primary alcohol.
-
Materials:
-
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
-
Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)[9]
-
Anhydrous tetrahydrofuran (THF)
-
Dilute sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
-
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.[10][11][12]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method to assess the passive permeability of the bioisostere. [13][14]
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4 for the acceptor wells and pH 5.5-6.5 for the donor wells to mimic the gut pH gradient.
-
Test compounds
-
High and low permeability control compounds (e.g., Propranolol and Furosemide)
-
UV-Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Prepare solutions of the test and control compounds in the donor buffer (e.g., pH 6.5).
-
Add the compound solutions to the donor wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)
-
Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for addressing common drug development challenges associated with carboxylic acids and amides. Its favorable metabolic stability, tunable physicochemical properties, and synthetic accessibility make it an attractive bioisosteric replacement. The protocols provided herein offer a starting point for the synthesis and evaluation of this promising structural motif. By strategically employing such bioisosteric cassettes, researchers can accelerate the optimization of lead compounds and increase the likelihood of identifying drug candidates with desirable pharmacokinetic and pharmacodynamic profiles.
References
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- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central, 2021. URL
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. University of Turin, 2021. URL
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- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI, 2022. URL
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- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem, 2025. URL
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. OUCI, 2022. URL
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- SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [3][6]OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 2021. URL
- Oxadiazole isomers: all bioisosteres are not cre
- Two-Step, Multi-Kilo Synthesis of 4-Methyl-1,2,5- Oxadiazole-3-Carboxylic Acid. Synfacts, 2024. URL
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- This compound. PubChem, n.d. URL
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 2024. URL
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- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... RSC Publishing, 2016. URL
- Conversion of Carboxylic Acids into the Corresponding Alcohol a.
- Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates.
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- {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. PubMed Central, 2011. URL
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The Rising Star in Drug Design: A Guide to the Application of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, safety, and pharmacokinetic profiles is paramount. Among the privileged heterocyclic structures, the 1,2,4-oxadiazole ring has emerged as a cornerstone in drug design, valued for its metabolic stability and its role as a versatile bioisostere. This guide focuses on a particularly valuable derivative, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol , a building block that is increasingly recognized for its potential in crafting next-generation therapeutics. We will delve into its strategic application, synthesis, and the rationale behind its incorporation into drug candidates, providing a comprehensive resource for researchers in the field.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its appeal in drug design stems from several key properties:
-
Bioisosteric Replacement: The 1,2,4-oxadiazole moiety is an excellent bioisostere for amide and ester groups. This substitution can significantly enhance metabolic stability by mitigating hydrolysis by endogenous enzymes, a common challenge in drug development.
-
Diverse Biological Activities: Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1]
-
Modulation of Physicochemical Properties: The inclusion of a 1,2,4-oxadiazole ring can fine-tune a molecule's lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound: A Versatile Synthon
The specific substitution pattern of this compound offers distinct advantages for drug design. The methyl group at the 3-position can influence the electronic properties and steric profile of the ring, while the hydroxymethyl group at the 5-position serves as a crucial synthetic handle. This alcohol functionality allows for a variety of subsequent chemical modifications, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).
The hydroxymethyl group can be readily converted into other functional groups, such as halides, ethers, esters, and amines, providing a gateway to a diverse library of derivatives. The corresponding 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, for instance, is a key intermediate in the synthesis of various pharmaceuticals, particularly those with potential antibacterial and antifungal properties.[2][3]
Application in Antibacterial Drug Design: Linezolid Analogues
A compelling example of the application of the (3-methyl-1,2,4-oxadiazol-5-yl) moiety is in the development of novel analogues of the antibiotic Linezolid. Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. Research has shown that replacing the morpholine ring of Linezolid with a 1,2,4-oxadiazole ring can result in compounds with comparable or even superior antibacterial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
The rationale behind this modification lies in the ability of the 1,2,4-oxadiazole ring to mimic the biological function of the morpholine ring, potentially through similar hydrogen bonding interactions with the bacterial ribosome.[4] This highlights the power of the 1,2,4-oxadiazole as a scaffold for creating novel antibiotics that can combat drug-resistant pathogens.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines a general and efficient method for the synthesis of the title compound, proceeding through the formation of the key intermediate, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from acetamidoxime to the target compound.
Materials:
-
Acetamidoxime
-
Chloroacetyl chloride
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Aqueous sodium bicarbonate solution
-
Sodium carbonate (or other suitable base for hydrolysis)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
-
Dissolve acetamidoxime (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add a suitable base such as pyridine (1.1 eq).
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.[2]
Step 2: Synthesis of this compound
-
Dissolve 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (1.0 eq) in a mixture of a suitable organic solvent and water.
-
Add an aqueous solution of a base such as sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Derivatization for Structure-Activity Relationship (SAR) Studies
The hydroxyl group of this compound is a versatile handle for creating a library of analogues for SAR studies. Below is a general protocol for etherification.
Workflow for Etherification of this compound
Caption: General scheme for the synthesis of ether derivatives.
Procedure (Williamson Ether Synthesis):
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (R-X) (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ether derivative by column chromatography.
Data Presentation
The following table summarizes the key physicochemical properties of the parent compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[6] |
| Molecular Weight | 114.10 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| SMILES | CC1=NOC(=N1)CO | PubChem[6] |
| InChIKey | OQKJMIGPYYWVKU-UHFFFAOYSA-N | PubChem[6] |
Conclusion
This compound is a valuable and versatile building block in modern drug design. Its utility as a stable, synthetically tractable scaffold, particularly demonstrated in the development of novel antibacterial agents, underscores its potential for addressing significant unmet medical needs. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers looking to harness the potential of this promising chemical entity in their drug discovery programs.
References
- Fortuna, F., et al. (2013). New Linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens. Bioorganic & Medicinal Chemistry Letters, 23(15), 4354-4358.
- Mobashery, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 5(10), 1735-1745.
- MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343.
- ResearchGate. (2013). New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens.
- ResearchGate. (2018). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles.
- MySkinRecipes. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole.
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- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2340.
- MDPI. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 23(19), 11843.
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Application Notes and Protocols for the Synthesis and Kinetic Analysis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry and drug development.[1][2] Its value stems from its role as a bioisostere for amide and ester functionalities.[3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[4] (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, specifically, serves as a crucial building block, providing a reactive hydroxymethyl handle for further molecular elaboration in the synthesis of complex pharmaceutical agents.
This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying reaction kinetics. We present a field-proven, one-pot synthetic protocol and delve into the mechanistic principles that govern its efficiency, offering researchers a robust framework for production and optimization.
Section 1: Synthetic Strategy & Mechanistic Rationale
The most prevalent and efficient method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation of an amidoxime with a carboxylic acid derivative.[2][3][5] For the target molecule, this translates to the reaction between acetamidoxime and a C2-acylating agent bearing a protected hydroxyl group.
1.1. The Convergent [4+1] Cyclocondensation Approach
The synthesis proceeds via a [4+1] cycloaddition strategy, where four atoms of the final ring are contributed by the amidoxime and one carbon atom is provided by the acylating agent.[2] This approach is favored for its high convergence and the general accessibility of the starting materials.[5]
The reaction mechanism consists of two fundamental stages:
-
O-Acylation: The amidoxime nitrogen or oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an ester) to form an O-acylamidoxime intermediate.[1][6]
-
Intramolecular Cyclodehydration: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed ester carbonyl. Subsequent dehydration and ring closure yield the stable aromatic 1,2,4-oxadiazole ring.[6][7]
Quantum chemical modeling supports that this pathway, involving the formation of a dihydro-1,2,4-oxadiazol-5-ol intermediate followed by water elimination, is energetically favorable.[8]
Figure 1: General mechanism for 1,2,4-oxadiazole formation.
Section 2: Recommended Protocol: A One-Pot Synthesis at Ambient Temperature
One-pot procedures are highly advantageous in drug discovery and development for their operational simplicity and efficiency.[6] The following protocol is adapted from a robust method utilizing a superbasic medium (NaOH/DMSO) that facilitates both the O-acylation and cyclization steps at room temperature, obviating the need to isolate the often-unstable O-acylamidoxime intermediate.[1][5]
2.1. Materials and Equipment
-
Reagents: Acetamidoxime, Ethyl 2-acetoxyacetate, Sodium hydroxide (NaOH), Dimethyl sulfoxide (DMSO), Deionized water, Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Methanol, Hydrochloric acid (HCl, 1M).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, TLC plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, separatory funnel, glass funnel, column chromatography setup (silica gel), standard laboratory glassware.
2.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
2.3. Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add finely ground sodium hydroxide (1.2 eq) to anhydrous DMSO (approx. 0.2 M relative to the limiting reagent). Stir the mixture until the base is fully dissolved. Note: This may be exothermic.
-
Reaction Initiation: To the NaOH/DMSO solution, add acetamidoxime (1.5 eq). Stir for 10-15 minutes to ensure complete dissolution. Subsequently, add ethyl 2-acetoxyacetate (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time typically ranges from 4 to 16 hours, depending on the specific substrates.[1] Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the limiting starting material is consumed.
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation of Protected Intermediate: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue, 5-(acetoxymethyl)-3-methyl-1,2,4-oxadiazole, by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of 1M HCl and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Final Isolation: Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution) and concentrate the methanol under reduced pressure. Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to yield the final product, this compound.[9]
Section 3: Reaction Kinetics and Optimization Parameters
While specific kinetic data for the synthesis of this compound is not extensively published, the kinetics of 1,2,4-oxadiazole formation are well-understood from analogous systems.[7] The overall reaction rate is a function of the rates of the two primary steps: O-acylation and cyclodehydration. In the one-pot protocol, both are influenced by a common set of parameters.
3.1. Key Kinetic Influencers
-
Base: The base is crucial. In the NaOH/DMSO system, the hydroxide ion promotes both the initial O-acylation and the subsequent intramolecular cyclization.[1] The reaction rate is therefore highly dependent on the base concentration and strength. Other bases like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) can also be used, potentially altering the reaction kinetics.[10]
-
Solvent: Aprotic, polar solvents like DMSO are essential for this reaction to proceed efficiently at room temperature.[1][5] They effectively solvate the cationic species, enhancing the nucleophilicity of the amidoxime and the basicity of the hydroxide catalyst.
-
Temperature: While the described protocol operates at ambient temperature, the cyclization of O-acylamidoximes is known to be accelerated by heat.[7] However, elevated temperatures may also promote hydrolysis of the intermediate or other side reactions, potentially lowering the overall yield.[6] Optimization may involve gentle heating (e.g., 40-50 °C) to find a balance between reaction time and yield.
Figure 3: Interplay of key parameters influencing reaction kinetics.
3.2. Framework for a Kinetic Study
To rigorously define the reaction kinetics, a systematic study varying the key parameters should be undertaken. The following table outlines a potential experimental design.
| Run | [Acetamidoxime] (M) | [Ester] (M) | [NaOH] (M) | Temperature (°C) | Measured Variable |
| 1 | 0.15 | 0.1 | 0.12 | 25 | Initial Rate |
| 2 | 0.30 | 0.1 | 0.12 | 25 | Initial Rate |
| 3 | 0.15 | 0.2 | 0.12 | 25 | Initial Rate |
| 4 | 0.15 | 0.1 | 0.24 | 25 | Initial Rate |
| 5 | 0.15 | 0.1 | 0.12 | 35 | Initial Rate |
| 6 | 0.15 | 0.1 | 0.12 | 45 | Initial Rate |
Table 1: Proposed experimental design for kinetic analysis. The reaction progress can be monitored by quenching aliquots at various time points and analyzing the concentration of the starting material or product via HPLC or GC.
Section 4: Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Chemical Formula: C₄H₆N₂O₂[9]
-
Molecular Weight: 114.10 g/mol [9]
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~4.9 (s, 2H, -CH₂OH), δ ~4.0-5.0 (br s, 1H, -OH), δ ~2.4 (s, 3H, -CH₃).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ ~175 (C5-oxadiazole), δ ~168 (C3-oxadiazole), δ ~60 (-CH₂OH), δ ~12 (-CH₃).
-
Mass Spectrometry (ESI+): m/z 115.05 [M+H]⁺.
Conclusion
The synthesis of this compound is efficiently achieved through a one-pot condensation of acetamidoxime and a protected glycolic acid ester in a base-mediated system. This application note provides a detailed, reliable protocol and illuminates the key kinetic drivers of the reaction. Understanding the influence of the base, solvent, and temperature allows researchers to not only replicate this synthesis but also to optimize it for yield, purity, and reaction time, thereby accelerating the drug discovery and development process.
References
- Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry.
- Ilg, B. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH).
- Gomha, S. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH).
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][5] OXAZIN-4-YL) ACETATE DERIV.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Aggarwal, S., Goyal, A., & Kaur, R. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
- PrepChem.com. (n.d.). Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid.
- Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Ivanovo State University of Chemistry and Technology.
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Application Notes & Protocols: A Researcher's Guide to the Biological Evaluation of Oxadiazole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Preamble: The Oxadiazole Scaffold as a Cornerstone of Modern Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has earned the title of a "privileged structure" in medicinal chemistry.[1] This designation is not arbitrary; it reflects the scaffold's remarkable versatility and its presence in a wide array of pharmacologically active compounds.[2][3] Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] Their metabolic stability, coupled with the ability to act as a bioisosteric replacement for ester and amide groups and engage in crucial hydrogen bonding interactions, makes them a focal point for the design of novel therapeutics.[5][6]
This guide provides a comprehensive, field-proven experimental workflow for researchers and drug development professionals engaged in the synthesis and evaluation of novel oxadiazole derivatives. It is designed not as a rigid template, but as a strategic roadmap, moving from broad, high-throughput screening to more specific, mechanism-of-action studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system equipped with the necessary controls for generating robust and reliable data.
The Strategic Workflow: A Funnel Approach to Biological Evaluation
A systematic approach is critical to efficiently screen a library of newly synthesized oxadiazole compounds. The workflow should be envisioned as a funnel, where a large number of initial candidates are subjected to broad primary screens, with only the most promising "hits" advancing to more complex, resource-intensive secondary and in vivo assays.
Figure 2: Inhibition of the NF-κB signaling pathway by a hypothetical oxadiazole compound.
Section 2: Evaluation of Antimicrobial Activity
Scientific Rationale: The oxadiazole nucleus is a common feature in many synthetic compounds with significant antibacterial and antifungal properties. [7][8][9]The initial evaluation aims to identify broad-spectrum activity, which is then quantified to determine potency.
Protocol 2.1: Primary Screening via Kirby-Bauer Disk Diffusion Test
This method is a standardized, qualitative test used to determine the sensitivity of bacteria to various antimicrobial compounds. [10]An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test organism, and the antibiotic diffuses into the agar, inhibiting microbial growth and creating a clear "zone of inhibition." [11][12] Objective: To rapidly screen oxadiazole derivatives for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cotton swabs, sterile blank paper disks (6 mm).
-
Oxadiazole compounds (e.g., 1 mg/mL in DMSO), standard antibiotic disks (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Incubator, calipers or ruler.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [11][13]2. Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. [14]Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth. [11][15]3. Disk Application: Allow the plate to dry for 3-5 minutes. [15]Aseptically apply the paper disks to the agar surface. Impregnate blank disks with a known volume (e.g., 10 µL) of your oxadiazole test solution. Place a standard antibiotic disk and a DMSO-only disk (negative control). Ensure disks are at least 24 mm apart. [11]4. Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). [14]
Protocol 2.2: Quantitative Analysis via Broth Microdilution (MIC Determination)
Scientific Rationale: Following the qualitative disk diffusion assay, a quantitative measure is needed. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. [16]This is a gold-standard method for determining antimicrobial potency.
Objective: To quantify the antimicrobial potency of active oxadiazole compounds by determining their MIC values.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: In well 1, add 100 µL of the highest concentration of the oxadiazole compound. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (inoculum, no drug) and 12 (broth only) will serve as positive and negative growth controls, respectively.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared as in Protocol 2.1 but diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the well) to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Sample Antimicrobial Activity Table
| Compound | Test Organism | Kirby-Bauer Zone (mm) | MIC (µg/mL) |
| Oxadiazole-2 | S. aureus | 25 | 62 |
| Oxadiazole-2 | E. coli | 16 | 250 |
| Ciprofloxacin (Std.) | S. aureus | 32 | < 1 |
| Ciprofloxacin (Std.) | E. coli | 35 | < 1 |
Section 3: Evaluation of Anti-inflammatory Activity
Scientific Rationale: Chronic inflammation is implicated in numerous diseases. Oxadiazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the enzymes of the arachidonic acid pathway (COX-1, COX-2) or by preventing protein denaturation, a key step in the inflammatory response. [17][18][19][20]
Protocol 3.1: In Vitro Screening via Inhibition of Albumin Denaturation
Objective: To perform a preliminary screen for anti-inflammatory activity by assessing the ability of oxadiazole compounds to inhibit heat-induced denaturation of protein.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (or bovine serum albumin), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the oxadiazole compound.
-
Control: A similar volume of distilled water is used as the control. A standard drug, such as Diclofenac sodium, should be used for comparison. [18]3. Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_control - Absorbance_test) / Absorbance_control] x 100
Data Presentation: Sample Anti-inflammatory Activity Table
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| Oxadiazole-3 | 100 | 65.4 ± 3.1% |
| Oxadiazole-3 | 200 | 74.2 ± 4.4% |
| Diclofenac (Std.) | 100 | 78.9 ± 2.8% |
| Diclofenac (Std.) | 200 | 84.3 ± 4.9% |
Section 4: Evaluation of Anticonvulsant Activity
Scientific Rationale: Epilepsy is a major neurological disorder, and there is a continuous need for new antiepileptic drugs with better efficacy and fewer side effects. Oxadiazoles have been identified as promising candidates. [21][22]The two most widely used preclinical models for initial screening are the maximal electroshock (MES) test, which mimics generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models myoclonic seizures. [23][24]
Protocol 4.1: In Vivo Screening via MES and scPTZ Models
Objective: To evaluate the anticonvulsant potential of oxadiazole derivatives in established rodent seizure models.
Animals: Swiss albino mice (20-25 g) are typically used. [22][25]All procedures must be approved by an institutional animal ethics committee.
Methodology - Maximal Electroshock (MES) Test:
-
Dosing: Administer the test compound (e.g., at 30, 100, 300 mg/kg, i.p.) or vehicle to groups of mice. A standard drug like Phenytoin (25 mg/kg) is used as a positive control. [22][24]2. Induction: After a set time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase. The abolition of this phase is considered the endpoint, indicating protection.
Methodology - Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Dosing: Administer the test compound or vehicle as described for the MES test. A standard drug like Diazepam (5 mg/kg) is used. [22]2. Induction: After the drug absorption period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for up to 30 minutes. The absence of clonic convulsions for a period of at least 5 seconds is defined as protection.
Protocol 4.2: Neurotoxicity Assessment via Rotorod Test
Scientific Rationale: It is crucial to determine if the anticonvulsant activity of a compound is specific or due to general motor impairment. The Rotorod test assesses motor coordination. [23] Methodology:
-
Training: Train mice to stay on a rotating rod (e.g., at 25 rpm) for a set period (e.g., 1-2 minutes).
-
Testing: At the time of peak effect determined from the seizure tests, place the drug-treated mice on the rotorod.
-
Observation: Record the time the animal remains on the rod. A significant decrease in performance time compared to vehicle-treated controls indicates neurotoxicity.
References
- Ahmed, E., Yallur, B. C., Patil, A. R., Adimule, V., Kusanur, R., & Batakurki, S. R. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
- Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Journal of Pharmaceutical Sciences and Research. [Link]
- Kumar, A., et al. (2019). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology. [Link]
- ResearchGate. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives.
- National Center for Biotechnology Information (NCBI). (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. PubMed Central. [Link]
- National Center for Biotechnology Information (NCBI). (2022).
- Hardy Diagnostics. (2024). Kirby Bauer Disk Diffusion Susceptibility Testing. Hardy Diagnostics. [Link]
- Harish, K. P., et al. (2013). Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5- Disubstituted-1,3,4-Oxadiazole Derivatives. Letters in Drug Design & Discovery. [Link]
- MDPI. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
- Open Oregon Educational Resources. (n.d.). Antibiotic Susceptibility Testing – Microbiology Laboratory Manual.
- National Center for Biotechnology Information (NCBI). (2023).
- Royal Society of Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. [Link]
- Trends in Sciences. (2022).
- MDPI. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]
- ACS Publications. (2023). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. ACS Omega. [Link]
- National Center for Biotechnology Information (NCBI). (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PubMed Central. [Link]
- National Center for Biotechnology Information (NCBI). (2011). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
- Thieme Connect. (2024).
- International Journal for Innovative Research in Multidisciplinary Field. (2021).
- ThaiScience. (2021).
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
- International Journal of Medical Sciences and Pharma Research. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. IJMSPR. [Link]
- Journal of Nanostructures. (2021). New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening. Journal of Nanostructures. [Link]
- ResearchGate. (2019). MTT assay to evaluate the cytotoxic potential of a drug.
- MDPI. (2012).
- Auctores Publishing. (2019). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]
- ResearchGate. (2025). Synthesis, Characterisation and invitro Anti inflammatory and Anthelmintic activities of 1, 3, 4-Oxadiazole derivatives.
- Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]
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- ResearchGate. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity.
- SpringerLink. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. SpringerLink. [Link]
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- ACS Publications. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Application Notes & Protocols: Strategic Derivatization of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol for Drug Discovery
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, prized for its exceptional metabolic stability and its role as a versatile bioisostere.[1][2] Its inherent resistance to hydrolysis makes it an attractive replacement for labile ester and amide functionalities, often leading to improved pharmacokinetic profiles in drug candidates.[1][2][3] The strategic derivatization of scaffolds like (3-Methyl-1,2,4-oxadiazol-5-yl)methanol opens avenues to systematically explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency, selectivity, and drug-like properties.
This compound serves as a key building block, offering a reactive hydroxyl group that is amenable to a variety of chemical transformations. This guide provides detailed protocols for the synthesis of ether and ester derivatives, leveraging both classical and contemporary synthetic methodologies. The protocols are designed to be robust and adaptable, providing researchers with the tools to generate diverse libraries of novel compounds for screening and development.
Core Synthetic Strategies & Mechanistic Rationale
The primary alcohol of this compound is the focal point for derivatization. The main strategies detailed herein are O-alkylation to form ethers and O-acylation to form esters.
-
Ether Synthesis: Ethers are generally more metabolically stable than esters. The Williamson ether synthesis provides a reliable method for forming the C-O-C linkage.
-
Ester Synthesis: While potentially more susceptible to hydrolysis in vivo, esters can serve as effective prodrugs or allow for rapid SAR exploration. We will cover both classic acid-catalyzed methods and milder, modern coupling techniques.
-
Mitsunobu Reaction: This powerful and versatile reaction allows for the formation of both ethers and esters under mild conditions with a predictable inversion of stereochemistry if a chiral center were present.[4][5][6][7]
The choice of synthetic route will depend on the desired derivative, the stability of the coupling partners, and the desired scale of the reaction.
I. Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[3] This involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.[3]
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol describes the synthesis of 5-(alkoxymethyl)-3-methyl-1,2,4-oxadiazoles.
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Table: Exemplary Reaction Conditions
| Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | NaH | THF | rt | 16 | 85-95 |
| Ethyl iodide | NaH | DMF | rt | 18 | 70-80 |
| Propargyl bromide | K₂CO₃ | Acetone | reflux | 12 | 65-75 |
Characterization of 5-(Benzyloxymethyl)-3-methyl-1,2,4-oxadiazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 4.80 (s, 2H, -O-CH₂-Ar), 4.75 (s, 2H, oxadiazole-CH₂-O), 2.45 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 176.0 (C5-oxadiazole), 168.5 (C3-oxadiazole), 137.5 (Ar-C), 128.6 (Ar-CH), 128.1 (Ar-CH), 127.9 (Ar-CH), 73.5 (-O-CH₂-Ar), 65.0 (oxadiazole-CH₂-O), 11.5 (-CH₃).
-
MS (ESI): m/z calculated for C₁₁H₁₂N₂O₂ [M+H]⁺: 205.0977; found 205.0972.
II. Synthesis of Ester Derivatives
Esterification can be achieved through various methods. The choice depends on the lability of the starting materials and the desired purity of the final product.
Protocol 2: Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[8] It is most effective when one of the reagents can be used in excess to drive the equilibrium.
Reaction Scheme:
A schematic of the Fischer-Speier esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq) and the carboxylic acid (1.5 eq).
-
Dissolve the reactants in toluene (approximately 0.2 M).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Steglich Esterification
For more sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative.[1][2][9] It utilizes a carbodiimide coupling agent, such as DCC or EDC, and a nucleophilic catalyst, typically DMAP.[1][2][9]
Reaction Scheme:
A schematic of the Steglich esterification.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approximately 0.1 M).
-
Cool the solution to 0 °C and add a solution of DCC (1.2 eq) or EDC (1.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Table: Comparison of Esterification Methods
| Method | Coupling Agent | Catalyst | Solvent | Temp. (°C) | Key Advantages | Key Disadvantages |
| Fischer-Speier | None | H₂SO₄ | Toluene | Reflux | Inexpensive reagents, scalable | Harsh conditions, equilibrium |
| Steglich | DCC/EDC | DMAP | DCM | rt | Mild conditions, high yields | Stoichiometric byproducts |
Characterization of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl benzoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J=7.8 Hz, 2H, Ar-H), 7.60 (t, J=7.4 Hz, 1H, Ar-H), 7.45 (t, J=7.8 Hz, 2H, Ar-H), 5.60 (s, 2H, -CH₂-O), 2.50 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.5 (C5-oxadiazole), 168.8 (C3-oxadiazole), 166.0 (C=O), 133.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-C), 128.5 (Ar-CH), 60.0 (-CH₂-O), 11.8 (-CH₃).
-
MS (ESI): m/z calculated for C₁₁H₁₀N₂O₃ [M+H]⁺: 219.0770; found 219.0765.
III. Versatile Derivatization via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters and ethers, under mild, neutral conditions.[5][6] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a key feature for stereocontrolled synthesis.[5]
Protocol 4: Mitsunobu Reaction for Ester and Ether Synthesis
This protocol provides a general framework for the synthesis of various derivatives of this compound.
Reaction Scheme:
A schematic of the Mitsunobu reaction.
Materials:
-
This compound
-
Nucleophile (Nu-H, e.g., carboxylic acid, phenol, phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (for acidic nucleophiles)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Data Table: Scope of the Mitsunobu Reaction
| Nucleophile (Nu-H) | Product Type | Typical Yield (%) |
| Benzoic Acid | Ester | 80-90 |
| Phenol | Ether | 75-85 |
| Phthalimide | N-alkylated imide | 85-95 |
| 4-Nitrobenzoic Acid | Ester | 90-98 |
Conclusion
The protocols outlined in this guide provide a robust toolkit for the derivatization of this compound. By employing these methods, researchers can efficiently generate diverse libraries of novel 1,2,4-oxadiazole derivatives. The strategic application of Williamson ether synthesis, Fischer and Steglich esterifications, and the Mitsunobu reaction will facilitate the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. The inherent stability and bioisosteric nature of the 1,2,4-oxadiazole core make this a particularly fruitful area for medicinal chemistry exploration.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Kaur, R., et al. (2023).
- Organic Synthesis. Mitsunobu reaction.
- Wikipedia. Williamson ether synthesis.
- Organic Chemistry Portal. Steglich Esterification.
- Request PDF. Selective esterifications of alcohols and phenols through carbodiimide couplings.
- Wikipedia. Yamaguchi esterification.
- Sako, M. (2007). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 127(9), 1409-1423.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.
- Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.
- NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Iraqi Journal of Science. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units.
- Kazu-juku. Yamaguchi Lactonization Reaction [Yamaguchi Esterification].
- Wikipedia. Fischer–Speier esterification.
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- 3. synarchive.com [synarchive.com]
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- 5. Mitsunobu Reaction [organic-chemistry.org]
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- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
Application Note: Formulation of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol for Biological Testing
Introduction
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[1] Its unique structure offers metabolic stability and tunable physicochemical properties, making it a valuable component in the design of novel therapeutic agents.[1] (3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a representative member of this class, and its evaluation in biological systems is a critical step in elucidating its therapeutic potential.
The reliability and reproducibility of any biological data are fundamentally dependent on the quality of the compound's formulation. Improper formulation can lead to issues such as poor solubility, compound precipitation, and inaccurate dosing, ultimately resulting in misleading experimental outcomes.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and reliable formulations of this compound for both in vitro and in vivo biological testing. We will explore pre-formulation assessment, detailed protocols for various applications, and the integral role of quality control and stability testing.
Part 1: Pre-Formulation Assessment
Before any formulation work begins, a thorough understanding of the compound's fundamental properties and safety profile is essential. This initial assessment dictates the entire formulation strategy.
Physicochemical Characterization
A summary of the key computed and known properties of this compound is presented below. The negative XLogP3 value suggests that the compound is likely to be hydrophilic, which may simplify the development of aqueous-based formulations.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[4][5] |
| Molecular Weight | 114.10 g/mol | PubChem[4][5] |
| CAS Number | 112960-56-2 | PubChem[4] |
| Computed XLogP3 | -0.3 | PubChem[4] |
Safety & Handling Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[4]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]
-
Mandatory Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
-
Experimental Protocol: Preliminary Solubility Screen
Causality: The purpose of this screen is to empirically determine the compound's solubility in a range of common laboratory solvents. This data is crucial for selecting an appropriate solvent system that can maintain the compound in solution at the desired concentration for biological assays, thereby preventing compound precipitation and ensuring accurate results.[2][3]
Methodology:
-
Accurately weigh approximately 1-2 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes for each solvent to be tested.
-
Add an initial 100 µL of the first test solvent (e.g., high-purity water) to the corresponding tube.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound has fully dissolved, record the approximate solubility as >10-20 mg/mL.
-
If undissolved solid remains, add another 100 µL of the solvent (total volume 200 µL) and repeat steps 3 and 4.
-
Continue this process, incrementally adding solvent until the compound dissolves or a maximum volume of 1 mL is reached.
-
Calculate the approximate solubility in mg/mL for each solvent system.
-
Repeat for all test solvents.
Data Recording:
| Solvent | Visual Observation (Clear, Hazy, Suspension) | Approximate Solubility (mg/mL) |
| High-Purity Water | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Ethanol (95% or Absolute) |
Part 2: Formulation Protocols for In Vitro Assays
In vitro assays, such as cell-based screens and enzyme inhibition assays, typically require the test compound to be fully solubilized in an aqueous buffer or culture medium.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery due to its ability to dissolve a broad range of both polar and nonpolar compounds.[6] However, it is not inert and can exhibit pleiotropic effects on cell models, including stimulating growth at low concentrations or causing toxicity and cell death at higher concentrations.[6] Therefore, the guiding principle is to use DMSO to create a high-concentration stock solution but to ensure the final concentration in the assay medium is kept to a minimum, typically ≤0.5% (v/v), to avoid solvent-induced artifacts.
Caption: Workflow for preparing in vitro assay solutions.
Protocol 2.1: Preparation of a High-Concentration Stock Solution
-
Based on the desired stock concentration (e.g., 20 mM), calculate the required mass of this compound (MW = 114.10 g/mol ).
-
Accurately weigh the calculated mass into a sterile, appropriate-sized glass vial.
-
Add the required volume of high-purity, anhydrous DMSO to the vial.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for stability.
-
QC Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in labeled, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Protocol 2.2: Preparation of Aqueous Working Solutions
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the final aqueous assay buffer or cell culture medium.
-
Crucial Step: When diluting, add the DMSO stock to the aqueous buffer (not vice-versa) and mix immediately and thoroughly after each addition. This rapid dispersion minimizes localized high concentrations of the compound that could lead to precipitation.
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest concentration of the test compound.
Part 3: Formulation Protocols for In Vivo Studies
In vivo formulations must meet stringent requirements, including sterility, being pyrogen-free, and having a physiologically compatible pH and tonicity.[7] The choice of vehicle is paramount and depends on the compound's solubility and the intended route of administration.
Causality Behind Vehicle Selection
The primary goal is to deliver the compound to the animal model in a safe and bioavailable manner. For a hydrophilic compound like this compound, an aqueous vehicle is the first choice. If solubility is insufficient, a co-solvent system is required.[8][9] These systems use a combination of solvents to increase the solubility of the drug.[10] It is critical to include a vehicle-only control group in any in vivo experiment to differentiate the effects of the compound from those of the formulation vehicle.[6]
Caption: Decision tree for selecting an in vivo formulation.
Protocol 3.1: Aqueous Formulation for Parenteral Administration
This protocol is applicable if the pre-formulation screen shows adequate solubility in a physiological buffer.
-
Calculate the total volume of formulation required based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
Prepare the vehicle, typically sterile 0.9% Sodium Chloride (Saline) or PBS, pH 7.4.
-
Weigh the required amount of this compound and add it to a sterile container.
-
Add approximately 80% of the final volume of the vehicle and mix (e.g., with a sterile magnetic stir bar) until the compound is fully dissolved.
-
Check the pH of the solution and adjust to ~7.4 if necessary using dilute HCl or NaOH.
-
Add the vehicle to reach the final target volume.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store at 2-8°C until use. Visually inspect for precipitation before administration.
Protocol 3.2: Co-Solvent Formulation for Parenteral Administration
This protocol provides a common starting point for compounds with limited aqueous solubility. The percentages may need optimization.
-
Vehicle Composition Example: 5% DMSO, 40% PEG300, 55% Saline.
-
Calculate the required mass of the compound for the final total volume.
-
In a sterile container, first dissolve the compound completely in the required volume of DMSO.
-
Critical Order of Addition: While stirring, slowly add the required volume of PEG300 to the DMSO solution. Ensure the solution remains clear.
-
Finally, add the saline dropwise while continuing to stir. A temporary cloudiness may appear but should clear upon complete mixing.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
-
This formulation is typically not filtered to avoid drug loss but should be prepared aseptically. Use immediately or store as determined by stability studies.
Part 4: Quality Control & Stability Assessment
Quality control (QC) and stability testing are not optional steps; they are essential for ensuring the integrity of your formulation and the validity of your biological data.[11][12][13] A protocol is only trustworthy if it includes self-validating QC checks.[14]
Recommended QC Tests for Formulations
| Test | Purpose | Method |
| Appearance | To check for clarity, color, and presence of particulates. | Visual Inspection |
| pH | To ensure physiological compatibility for in vivo formulations. | Calibrated pH meter |
| Concentration Verification | To confirm the final concentration matches the target. | HPLC with UV detector, LC-MS[15][16] |
| Purity / Degradation | To identify and quantify any degradation products. | Stability-indicating HPLC method[15][17] |
Protocol 4.1: Short-Term Stability Assessment
Causality: This protocol determines if the formulation remains stable (i.e., the compound does not degrade or precipitate) under the conditions and for the duration of the planned experiment.[18][19]
-
Prepare a batch of the final formulation as described in the protocols above.
-
Immediately take a "Time 0" sample and analyze it for concentration and purity using a suitable analytical method like HPLC. This is your baseline.[12]
-
Store aliquots of the formulation under different conditions relevant to your experiment:
-
Room temperature / on the bench
-
Refrigerated (2-8°C)
-
Frozen (-20°C)
-
-
At selected time points (e.g., 4 hours, 24 hours, 48 hours), remove an aliquot from each storage condition.
-
Allow the sample to return to room temperature and mix well. Visually inspect for any changes (e.g., precipitation).
-
Analyze the sample for concentration and purity using the same method as for the Time 0 sample.
-
Acceptance Criteria: The formulation is generally considered stable if the concentration is >90% of the initial (Time 0) value and no significant new impurity peaks are observed in the chromatogram.
Conclusion
The successful formulation of this compound for biological testing is a systematic process grounded in an understanding of its physicochemical properties and the principles of pharmaceutical formulation. By beginning with a thorough pre-formulation assessment, selecting solvents and vehicles based on empirical data, and integrating rigorous quality control and stability testing into the workflow, researchers can ensure the delivery of an accurate and consistent dose. This meticulous approach is fundamental to generating high-quality, reproducible data and confidently advancing promising compounds through the drug discovery pipeline.
References
- Vertex AI Search. (n.d.). Excipients for Parenterals.
- Taylor & Francis Online. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- Ashland. (n.d.). parenteral excipients.
- Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Aralis. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). For in vivo studies is it necessary that we should make plant extracts of pure solvents (ethanolic, aqueous etc)?.
- Asian Journal of Chemistry. (2009). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives.
- NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
- American Pharmaceutical Review. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- NIH. (n.d.). Quality Control of Pharmaceuticals - PMC.
- LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- JOCPR. (2023). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme.
- Technology Networks. (2022). Quality Control During Drug Development.
- International Journal of Innovative Science and Research Technology. (n.d.). Modern Approaches to Quality Assurance of Drug Formulation.
- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
- Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:112960-56-2.
- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Arcinova. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
- MDPI. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- OUCI. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery.
- ResearchGate. (2025). Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- ProPharma Group. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- NIH. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model.
- ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... | Download Table.
- Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.
- Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target compound.
I. Synthetic Overview & Core Principles
The synthesis of this compound typically involves a two-step process: the formation of a 3-methyl-1,2,4-oxadiazole-5-carboxylic acid ester, followed by its reduction to the corresponding alcohol. The most prevalent and efficient route starts from acetamidoxime and a suitable carboxylic acid derivative, followed by cyclization and subsequent reduction.
Understanding the underlying mechanisms is crucial for effective troubleshooting. The formation of the 1,2,4-oxadiazole ring generally proceeds through the acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration.[1][2] The choice of coupling agents, bases, and solvents significantly impacts the efficiency of this cyclization.[3] The subsequent reduction of the ester to the primary alcohol is a standard transformation, but the choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure high conversion.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (Intermediate)
-
Question: My reaction to form the oxadiazole intermediate is resulting in a very low yield or a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in 1,2,4-oxadiazole synthesis are a frequent challenge and can often be traced back to the initial coupling and cyclization step.[1] Here are the primary factors to investigate:
-
Poor Activation of the Carboxylic Acid Moiety: In this specific synthesis, diethyl oxalate serves as the carboxylic acid equivalent. Its reaction with acetamidoxime requires appropriate conditions to favor the formation of the O-acylamidoxime intermediate.
-
Solution: The choice of base and solvent is critical. A common and effective method involves the use of a strong, non-nucleophilic base in an aprotic solvent. For instance, using sodium ethoxide in ethanol is a standard procedure. Ensure the reagents are anhydrous, as water can hydrolyze the reactants and intermediates.
-
-
Inefficient Cyclization: Even if the O-acylamidoxime intermediate forms, its conversion to the 1,2,4-oxadiazole may be incomplete.
-
Solution: Thermal conditions are often necessary to drive the cyclodehydration. Refluxing the reaction mixture is a common practice. The reaction time should also be optimized; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
-
Side Reactions: Amidoximes can undergo various side reactions, such as decomposition or self-condensation, especially under harsh conditions.
-
Solution: Maintain careful temperature control. While heating is necessary for cyclization, excessive temperatures can lead to degradation. A stepwise approach, where the initial acylation is performed at a lower temperature before heating to effect cyclization, can sometimes improve yields.
-
-
Issue 2: Incomplete Reduction of the Ester to the Alcohol
-
Question: I am observing a significant amount of unreacted starting ester in my final product mixture after the reduction step. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is typically due to insufficient reducing agent, poor reactivity of the reducing agent, or deactivation of the reducing agent.
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.
-
Solution: Use a molar excess of the reducing agent. For the reduction of esters, strong reducing agents like lithium aluminum hydride (LiAlH₄) or a milder reagent like sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a suitable solvent system can be effective. A common starting point is to use 2-4 equivalents of the reducing agent.
-
-
Reactivity of the Reducing Agent: The choice of reducing agent and solvent system plays a significant role.
-
Solution: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether is a powerful and reliable system for ester reduction. If using sodium borohydride (NaBH₄), which is generally less reactive towards esters, the reaction may require elevated temperatures or the use of a co-solvent like methanol. However, be cautious with protic solvents as they can react with the borohydride.
-
-
Deactivation of the Reducing Agent: Hydride reducing agents are highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent quenching of the reducing agent.
-
-
Issue 3: Formation of Impurities During Reduction
-
Question: My final product is contaminated with several impurities that are difficult to separate. What are the potential side reactions, and how can I minimize them?
-
Answer: Impurity formation during the reduction step can arise from over-reduction or side reactions with the oxadiazole ring.
-
Over-reduction: While less common for the 1,2,4-oxadiazole ring itself, harsh reducing conditions could potentially lead to ring-opening or other degradative pathways.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C to start, then allowing it to warm to room temperature). Add the ester solution slowly to the reducing agent slurry to maintain better temperature control.
-
-
Work-up Procedure: The quenching and work-up procedure is critical for isolating a clean product. Improper quenching can lead to the formation of emulsions or undesired byproducts.
-
Solution: A standard and reliable work-up for LiAlH₄ reductions is the Fieser work-up. This involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water. This procedure typically results in a granular precipitate that is easy to filter off, leaving the desired product in the organic phase.
-
-
Caption: Troubleshooting flowchart for key synthesis steps.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material to use for the synthesis of the 3-methyl-1,2,4-oxadiazole core?
-
A1: Acetamidoxime is the most direct and commonly used starting material to introduce the 3-methyl substituent onto the 1,2,4-oxadiazole ring. It is commercially available or can be readily synthesized from acetonitrile and hydroxylamine.
-
-
Q2: Can I use a different reducing agent instead of Lithium Aluminum Hydride (LiAlH₄)?
-
A2: Yes, other reducing agents can be used, but they may require different reaction conditions. For example, Diisobutylaluminium hydride (DIBAL-H) can be used, often at low temperatures, to reduce esters to aldehydes, so careful control of stoichiometry and temperature is needed to proceed to the alcohol. Sodium borohydride in combination with a Lewis acid like lithium chloride can also be effective. However, LiAlH₄ is generally the most robust and high-yielding reagent for this transformation.
-
-
Q3: How can I purify the final product, this compound?
-
A3: The final product is a solid at room temperature.[4] After the work-up and removal of the solvent, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of any impurities, but a mixture of ethyl acetate and hexanes is a good starting point.
-
-
Q4: Are there alternative synthetic routes to 1,2,4-oxadiazoles?
-
A4: Yes, there are numerous methods for synthesizing 1,2,4-oxadiazoles.[5][6] These include the reaction of amidoximes with acyl chlorides, anhydrides, or other activated carboxylic acid derivatives.[2] One-pot syntheses from nitriles and carboxylic acids have also been developed.[7] Additionally, 1,3-dipolar cycloaddition reactions of nitrile oxides with nitriles can yield 1,2,4-oxadiazoles.[3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the oxadiazole ring.
-
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetamidoxime (1.0 eq) and the freshly prepared sodium ethoxide solution.
-
Addition of Diethyl Oxalate: To the stirring suspension, add diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate should form. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as described in the FAQs.
| Parameter | Step 1: Oxadiazole Formation | Step 2: Reduction |
| Key Reagents | Acetamidoxime, Diethyl oxalate, Sodium ethoxide | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, LiAlH₄ |
| Solvent | Anhydrous Ethanol | Anhydrous THF |
| Temperature | Reflux (approx. 78 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 60-80% | 85-95% |
V. References
-
BenchChem. (n.d.). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Retrieved from
-
Pavel, A. P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(13), 5406. Retrieved from [Link]
-
Zarei, M. (2018). Vilsmeier reagent as an efficient coupling for one-pot synthesis of 1,2,4-oxadiazoles from nitriles and carboxylic acids. Tetrahedron Letters, 59(38), 3471-3474.
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100831. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 411-433. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Baykov, S., et al. (2017). A novel general one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters. Synthesis, 49(15), 3471-3476.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: January 8, 2026
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Instead of a generic overview, we will directly address the common pitfalls and side reactions encountered in the lab through a detailed troubleshooting guide and frequently asked questions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategy.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section tackles the most frequent and frustrating issues encountered during 1,2,4-oxadiazole synthesis, particularly via the prevalent amidoxime and carboxylic acid coupling route.
Issue 1: My reaction is resulting in a low yield or no desired product. What are the primary causes and how can I improve the outcome?
This is the most common challenge, often stemming from one of several bottlenecks in the reaction sequence. The formation of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid is a two-stage process: (1) O-acylation of the amidoxime to form an O-acylamidoxime intermediate, and (2) cyclodehydration to yield the final heterocycle. A failure in either step will lead to poor results.
-
Why It Happens: The hydroxyl group of a carboxylic acid is a poor leaving group. For the amidoxime to perform a nucleophilic attack, the carbonyl group of the acid must be "activated" to form a highly reactive intermediate. Inefficient activation leads to little or no formation of the crucial O-acylamidoxime intermediate.
-
How to Fix It: The choice of coupling reagent is critical. While many exist, some are far more effective for this transformation.
-
Recommended Solution: Employ a modern uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] It is highly efficient and often provides clean reactions with high yields. It should be used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF.[1]
-
Alternative Reagents: Other reagents like HBTU, TBTU, or CDI can also be effective but may require more rigorous optimization of conditions.[1][2]
-
-
Why It Happens: The cyclodehydration step, where the O-acylamidoxime closes to form the oxadiazole ring, often has a significant energy barrier.[3] Insufficient thermal energy or a weak base may cause the reaction to stall at the intermediate stage. This is frequently the main bottleneck in the synthesis.[3]
-
How to Fix It:
-
Thermal Conditions: Increase the reaction temperature or prolong the heating time. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or dioxane is a common strategy.[1][3]
-
Microwave Irradiation: Microwave heating is exceptionally effective at accelerating the cyclization step, often reducing reaction times from many hours to mere minutes.[1] However, one must be cautious as some substrates can be sensitive to the high temperatures achieved.
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization, sometimes even at room temperature. Tetrabutylammonium fluoride (TBAF) in dry THF is a well-established and effective choice.[3][4] Superbase systems like NaOH/DMSO or KOH/DMSO have also been shown to drive the reaction.[3][5]
-
-
Why It Happens: The O-acylamidoxime intermediate is susceptible to hydrolysis, particularly in the presence of trace amounts of water, which will cleave it back to the starting amidoxime and carboxylic acid.[1][3] This side reaction is a major contributor to low yields.
-
How to Fix It:
-
Ensure Anhydrous Conditions: This is non-negotiable. Use dry solvents (e.g., distilled over a drying agent or from a solvent purification system) and freshly opened reagents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Issue 2: My analysis shows a major side product. How can I identify and prevent its formation?
Identifying the structure of a byproduct is the first step to eliminating it. Below are common culprits identified by their mass and potential reaction behavior.
-
How to Identify: In your LC-MS data, you observe a significant peak with a mass corresponding to your amidoxime starting material plus the mass of your acyl group (from the carboxylic acid). This is the uncyclized O-acylamidoxime.
-
Cause & Solution: This is caused by incomplete cyclization or hydrolysis as described in Issue 1 (Causes B & C) . The solution is to use more forcing cyclization conditions (higher temperature, stronger base, microwave) and to rigorously exclude water from the reaction.[1][3][6]
-
How to Identify: NMR and MS data suggest the formation of an oxadiazole isomer or a completely different heterocyclic system, even though the mass is correct for the desired product.
-
Probable Cause 1: The Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles into other heterocycles.[2] The specific product depends on the nature of the side chain on the oxadiazole ring.[2]
-
Solution: Carefully control the reaction temperature and duration during cyclization and workup. Avoid strongly acidic conditions if you suspect this rearrangement is occurring.[3]
-
-
Probable Cause 2: Formation of 1,3,4-Oxadiazole: Under certain conditions, particularly photochemical ones, some substituted 1,2,4-oxadiazoles can rearrange to the more stable 1,3,4-oxadiazole isomer.[2][3]
-
Solution: If using photochemical methods, screen different irradiation wavelengths and reaction times. For thermal syntheses, this is less common but can be influenced by the choice of catalyst or base.
-
-
How to Identify: This is specific to the 1,3-dipolar cycloaddition route, where a nitrile oxide is reacted with a nitrile. You observe a major byproduct with a mass corresponding to a dimer of your nitrile oxide intermediate.
-
Cause & Solution: Nitrile oxides are highly reactive and can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is often the thermodynamically favored pathway.[3][5]
-
Solution: The key is to have the nitrile coupling partner present in excess and to control the rate of generation of the nitrile oxide so that its concentration remains low, favoring the intermolecular cycloaddition over dimerization.
-
Data Summary & Reagent Comparison
The choice of reagents dramatically affects reaction outcomes. The table below summarizes common choices for the amidoxime route.
| Reagent Combination | Solvent | Conditions | Typical Outcome | Key Considerations |
| HATU / DIPEA | DMF | Room Temp | Excellent | Highly effective and reliable; often the best first choice.[1] |
| HBTU / DIPEA | DMF | Room Temp | Good | A solid alternative to HATU, may require some optimization.[1] |
| EDC / HOBt | DCM or DMF | Room Temp | Moderate to Good | Classic peptide coupling conditions; can be less efficient for oxadiazoles. |
| CDI | THF or DMF | Room Temp -> Heat | Moderate | Requires a two-step, one-pot approach; activation first, then amidoxime addition.[2] |
| Acyl Chloride / Pyridine | DCM or Toluene | 0°C -> Reflux | Variable | Can be effective but may generate HCl, leading to side reactions.[5] |
| TBAF (for cyclization) | THF | Room Temp | Excellent | Used after O-acyl intermediate is formed to promote clean cyclization.[3][4] |
| NaOH / DMSO | DMSO | Room Temp | Good | Superbase conditions that can drive cyclization efficiently in one pot.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control in the synthesis of 1,2,4-oxadiazoles from amidoximes? A1: The cyclodehydration of the O-acyl amidoxime intermediate is almost always the most challenging step.[3] While the initial acylation may proceed smoothly, this final ring-closing reaction often requires forcing conditions (high heat or a strong base) to proceed efficiently. Failure to achieve complete cyclization leads to the accumulation of the intermediate, which can then hydrolyze back to the starting materials, severely impacting the overall yield.[3][6]
Q2: I am using a substrate with unprotected hydroxyl (-OH) or amino (-NH2) groups. Could this be causing issues? A2: Absolutely. The presence of other nucleophilic groups, such as unprotected alcohols or amines, on either the carboxylic acid or the amidoxime can interfere with the reaction.[3][5] These groups can compete with the amidoxime in reacting with the activated carboxylic acid, leading to a mixture of undesired acylated byproducts. It is highly recommended to protect these functional groups (e.g., as silyl ethers, carbamates, or other suitable protecting groups) before performing the coupling and cyclization steps.[3]
Q3: Can I run this as a one-pot reaction, or is isolating the O-acylamidoxime intermediate better? A3: Both one-pot and two-step procedures are widely used.
-
One-Pot Synthesis: This is often preferred for efficiency. The carboxylic acid is activated, the amidoxime is added, and the reaction is then heated or treated with a base to induce cyclization without isolating the intermediate.[7] Superbase systems like NaOH/DMSO are particularly suited for this approach.[5]
-
Two-Step Synthesis: Involves the formation and isolation of the O-acylamidoxime, followed by a separate cyclization step.[7] This can be advantageous when optimizing the challenging cyclization step, as it allows you to use different solvents or reagents for each stage. It also provides a pure intermediate, which can lead to a cleaner final reaction.
Q4: My amidoxime starting material seems to be degrading over time. Is this normal? A4: Yes, amidoximes can be unstable and should be used when fresh or stored carefully under an inert atmosphere in a refrigerator or freezer.[7] Decomposition can occur over time, leading to lower effective concentrations and the introduction of impurities into your reaction. Always verify the purity of your amidoxime by NMR or LC-MS before use if it has been stored for an extended period.
// Nodes SMs [label="Amidoxime +\nCarboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="O-Acylamidoxime\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1,2,4-Oxadiazole\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Side Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="Rearrangement\n(e.g., BKR)\n(Side Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SMs -> Intermediate [label=" Acylation\n(Coupling Agent)"]; Intermediate -> Product [label=" Cyclodehydration\n(Heat or Base)"]; Intermediate -> SMs [label=" Hydrolysis\n(H₂O)", color="#EA4335", style=dashed]; Product -> Rearrangement [label=" Heat / Acid", color="#EA4335", style=dashed]; } dot Caption: The synthetic route and key off-target reactions.
Experimental Protocols
Protocol 1: General Procedure for 1,2,4-Oxadiazole Synthesis via HATU Coupling
This protocol is a robust starting point for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
-
Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to ensure pre-activation.
-
Amidoxime Addition: Add the amidoxime (1.05 eq) to the reaction mixture.
-
Acylation: Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the O-acylamidoxime intermediate by LC-MS or TLC.
-
Cyclization: Once the intermediate formation is complete, heat the reaction mixture to 80-120 °C. The optimal temperature and time will vary depending on the substrate, but a typical duration is 4-16 hours. Monitor for the disappearance of the intermediate and the formation of the final product.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.
Protocol 2: Microwave-Assisted Cyclodehydration of Isolated O-acylamidoxime
This protocol is for the dedicated cyclization step if the intermediate has been isolated.
-
Preparation: Place the isolated O-acylamidoxime (1.0 eq) in a microwave-safe reaction vial equipped with a stir bar.
-
Solvent: Add a high-boiling aprotic solvent such as dioxane, toluene, or NMP (N-Methyl-2-pyrrolidone) to a concentration of approximately 0.1-0.3 M.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-180 °C for 10-60 minutes. (Initial optimization should screen a range of temperatures and times).
-
Monitoring: After the allotted time, cool the vial to room temperature and check the reaction conversion by LC-MS or TLC.
-
Workup & Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting residue directly by flash column chromatography.
References
- troubleshooting common side reactions in 1,2,4-oxadiazole synthesis - Benchchem. (2025). BenchChem.
- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar. (n.d.). Semantic Scholar.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” - ResearchGate. (n.d.). ResearchGate.
- A new rearrangement in the 1,2,4-oxadiazole series - Journal of the Chemical Society D. (n.d.). Royal Society of Chemistry.
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis - Benchchem. (n.d.). BenchChem.
- Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All" - IRIS UniPA. (2017). Università degli Studi di Palermo.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. (n.d.). National Center for Biotechnology Information.
- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring - Benchchem. (2025). BenchChem.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. (2022). National Center for Biotechnology Information.
- The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters | Request PDF - ResearchGate. (2017). ResearchGate.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - NIH. (n.d.). National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Welcome to the technical support guide for the purification of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable heterocyclic building block. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties, making its purity paramount for downstream applications.[1][2] This guide provides a series of troubleshooting steps and in-depth explanations grounded in established chemical principles to help you achieve high purity and yield.
Section 1: Foundational Knowledge & Initial Characterization
Before troubleshooting purification, it is essential to have a clear analytical picture of your material. Purification is not a blind process; it is an informed separation based on the physicochemical properties of your target compound versus its impurities.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
Understanding the fundamental properties of your target molecule is the first step in designing a robust purification strategy. This compound is a relatively small, polar molecule containing both hydrogen bond donor (-OH) and acceptor (oxadiazole nitrogens) sites.[1] This duality governs its solubility and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | [3] |
| Molecular Weight | 114.10 g/mol | [3] |
| Boiling Point (Predicted) | 248.2°C at 760 mmHg | [4] |
| LogP (Predicted) | -0.3 | [3] |
| pKa (Predicted) | ~13.5 (alcohol proton) | Inferred from similar structures |
The negative LogP value indicates that the compound is hydrophilic, suggesting good solubility in polar solvents and potentially challenging extractions from aqueous media if the organic solvent is not chosen carefully.
Q2: Which analytical techniques are essential for assessing the purity of my crude product?
A multi-pronged analytical approach is non-negotiable for confirming both the identity and purity of your compound.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. It provides a quick, qualitative assessment of the number of components in your crude mixture. Use a fluorescent indicator (F₂₅₄) on the plate and visualize under UV light. Staining with potassium permanganate can help identify reducible species, including your alcohol.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns for the pure compound. Impurities will present as extraneous peaks.[6]
-
Mass Spectrometry (MS): MS confirms the molecular weight of your product. Techniques like Electrospray Ionization (ESI) will typically show the [M+H]⁺ ion.[5]
Section 2: Troubleshooting Purification Workflows
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Caption: General purification workflow for this compound.
Q3: My crude product is an emulsion/I have low recovery after aqueous extraction. What's going wrong?
This is a common issue stemming from the compound's hydrophilic nature (LogP ~ -0.3).
-
Causality: The molecule has significant water solubility. Standard organic solvents like ethyl acetate may not efficiently partition the product from the aqueous layer. Furthermore, unreacted polar starting materials can act as surfactants, stabilizing emulsions.
-
Solutions:
-
Increase Aqueous Layer Salinity: Before extracting, saturate the aqueous layer with sodium chloride (brine). This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Use a More Polar Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol can be more effective than ethyl acetate for extracting polar compounds. Perform multiple small-volume extractions (e.g., 5 x 50 mL) rather than one large one (1 x 250 mL) for greater efficiency.
-
pH Adjustment: The 1,2,4-oxadiazole ring is generally stable but can be susceptible to cleavage under harsh basic or acidic conditions.[7][8] Ensure your aqueous layer is neutralized to a pH of ~7 before extraction to prevent potential degradation and ensure the hydroxyl group is not deprotonated, which would dramatically increase water solubility.
-
Q4: My compound oils out during recrystallization and won't solidify. How can I induce crystallization?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent it is dissolved in, or when it becomes supersaturated in a solution where nucleation is slow.
-
Causality: The presence of impurities disrupts the crystal lattice formation. Alternatively, the chosen solvent system may be too good a solvent, even at room temperature.
-
Troubleshooting Protocol:
-
Solvent System Selection: The key is finding a solvent pair where the compound is soluble when hot but sparingly soluble when cold.
-
Start with: Ethyl acetate (EtOAc) / Hexanes or Dichloromethane (DCM) / Hexanes.
-
Procedure: Dissolve the crude oil in a minimal amount of the more polar solvent (EtOAc or DCM) at room temperature or with gentle warming. Slowly add the less polar anti-solvent (Hexanes) dropwise until persistent cloudiness is observed. Add a few drops of the polar solvent to redissolve, then allow to cool slowly.
-
-
Induce Nucleation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small amount of pure solid, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Temperature: Cool the flask in an ice bath, and if necessary, a dry ice/acetone bath, but do so slowly to promote the formation of larger, purer crystals.
-
Sources
- 1. scielo.br [scielo.br]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. This compound | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 112960-56-2 [chemnet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for improving the purity of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (C₄H₆N₂O₂, MW: 114.10 g/mol ).[1] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols. Our goal is to help you overcome common challenges and achieve high-purity material suitable for downstream applications.
The subject compound is a polar, nitrogen-containing heterocyclic alcohol.[2][3] These structural features dictate its solubility and chromatographic behavior, forming the basis for the purification strategies discussed herein.
Frequently Asked Questions (FAQs)
Q1: What are the first analytical steps I should take with my crude product?
Before attempting any purification, it is critical to perform an initial analysis to understand the impurity profile. We recommend:
-
Thin-Layer Chromatography (TLC): This provides a quick, qualitative assessment of the number of components in your crude mixture. A good starting mobile phase would be 50-70% ethyl acetate in hexanes.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can confirm the presence of your desired product and may help identify major impurities, such as unreacted starting materials or residual solvents.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry can provide the exact mass of the main component and its impurities, offering valuable clues to their identities.
Q2: My crude product is a persistent oil, but the literature suggests it should be a solid. What's wrong?
This is a common issue, typically caused by:
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO, toluene) can be difficult to remove and will keep the product oily.
-
Significant Impurities: The presence of multiple byproducts can disrupt the crystal lattice formation, resulting in an oil.
Solution: Try trituration. Add a solvent in which your product is expected to be poorly soluble while the impurities are soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). Stir or sonicate the mixture. This can often wash away impurities and induce the precipitation or crystallization of the product.
Q3: What is the best method for determining the final purity of my compound?
For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[4][5] For a compound like this compound, a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point. Purity should ideally be >95% for use in biological assays.[4][5]
Q4: What are the primary safety concerns when handling this compound?
According to its Globally Harmonized System (GHS) classification, this compound is associated with several hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious eye and skin irritation.[1] Always handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Purification Workflow & Troubleshooting
This workflow provides a general strategy for taking the crude material to a highly pure final product.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This table addresses specific issues you may encounter during purification.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the solvent, even at low temperatures.[6] 2. Too much solvent was used initially.[7] 3. The cooling process was too rapid, trapping impurities. | 1. Switch to a solvent pair system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify).[8][9] 2. Use the absolute minimum amount of hot solvent to dissolve the crude material. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[7] |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The crude material is too impure to form a stable crystal lattice. | 1. Select a solvent with a lower boiling point.[10] 2. Attempt a preliminary purification first, such as passing the crude material through a small plug of silica gel with a moderately polar eluent, then recrystallize the resulting solid. |
| Poor Separation in Column Chromatography | 1. The chosen solvent system is not selective enough. 2. The column was overloaded with crude material. 3. The compound is very polar and exhibiting strong interaction with the silica. | 1. Re-screen solvent systems using TLC. Try adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) to improve separation. 2. Use a larger column or reduce the amount of material loaded. A common rule is a 30:1 to 100:1 ratio of silica to crude product by weight. 3. Consider dry loading the sample onto silica. For highly polar compounds, switching to a different stationary phase like alumina or a reversed-phase C18 silica may be necessary.[2] |
| Product is "Stuck" on the Column | The compound is highly polar and has a very strong affinity for the silica gel stationary phase. | Switch to a more polar mobile phase. A gradient elution ending with 5-10% methanol in dichloromethane or ethyl acetate is often effective at eluting polar, N-containing heterocyclic compounds.[3] |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is ideal when the crude product is a solid with moderate purity and you have identified a solvent in which the product is soluble when hot and insoluble when cold. The polarity of this compound makes an alcohol/water system a good choice.[10]
Methodology:
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar.
-
Add the "good" solvent (ethanol) portion-wise while heating the mixture to a gentle reflux until the solid is completely dissolved. Use the minimum amount of solvent necessary.[6]
-
While hot, add the "poor" solvent (water) dropwise using a pipette until the solution becomes faintly and persistently cloudy.
-
Add 1-2 more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture (e.g., a 50:50 ethanol/water mixture) to remove any remaining mother liquor.[7][10]
-
Dry the purified crystals under high vacuum to remove all solvent traces.
-
Confirm purity via HPLC and/or ¹H NMR.
Protocol 2: Flash Column Chromatography on Silica Gel
This is the preferred method for complex mixtures or when the product is an oil. The key is to find a solvent system that provides good separation on a TLC plate (product Rf value of ~0.3-0.4).
Methodology:
-
Select Eluent: Using TLC, find a solvent system that separates your product from its impurities. For this compound, start with test systems like 70% Ethyl Acetate/Hexanes and 5% Methanol/Dichloromethane.
-
Prepare Column: Prepare a silica gel slurry in your starting, non-polar eluent (e.g., 20% Ethyl Acetate/Hexanes) and pack the column.
-
Load Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3x the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method.
-
Run Column: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the non-polar starting solvent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This is crucial for moving compounds of different polarities through the column at different rates.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting product under high vacuum and confirm its purity by HPLC and ¹H NMR.
Recrystallization Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- ResearchGate. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- PubChem. * this compound*.
- ACS Publications. (2015). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- ACS Publications. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
- University of Rochester, Department of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization.
- Amrita Vishwa Vidyapeetham Virtual Lab.
- Reddit r/Chempros. (2020).
- ResearchGate. (2021). Thin-layer chromatography of some heterocyclic nitrogen compounds.
- PMC. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
- MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules.
- PMC. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
- PMC. (2020).
- ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rubingroup.org [rubingroup.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Reagents & Solvents [chem.rochester.edu]
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- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scaling Up (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Production
Welcome to the technical support guide for the synthesis and scale-up of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic building block.
The synthesis of 1,2,4-oxadiazoles is a cornerstone of medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[1][2] However, transitioning from bench-scale synthesis to pilot or manufacturing scale introduces a unique set of challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot issues, optimize your process, and ensure a safe, efficient, and scalable production campaign.
Core Synthesis Pathway
The most common and scalable route to this compound involves a two-step process starting from acetamidoxime and a glycolic acid ester, such as methyl glycolate. The key transformations are the initial O-acylation of the amidoxime followed by a cyclodehydration reaction to form the oxadiazole ring, and finally, the reduction or hydrolysis/reduction of the ester to the target alcohol.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific, practical problems you may encounter during the scale-up process.
Part 1: Acylation & Cyclization Reaction Issues
Question: My reaction yield is consistently low, and I see a lot of unreacted acetamidoxime. What's going wrong in Step 1?
Answer: Low conversion during the initial acylation and cyclization is a frequent scale-up hurdle. The root cause often lies in suboptimal reaction conditions, moisture, or poor mixing.[3]
-
Potential Cause 1: Inefficient Base Activation. On a larger scale, the choice and handling of the base are critical. For instance, when using sodium hydride (NaH), its efficiency is highly dependent on the dispersion quality and surface area. Older or poorly stored NaH may have a passivated surface of NaOH/Na2CO3.
-
Solution: Use fresh, high-quality NaH from a sealed container. For large-scale reactions, consider using a commercially available NaH dispersion in mineral oil, which is often more reactive and easier to handle safely. Alternatively, superbase systems like NaOH/DMSO have proven effective for one-pot syntheses at room temperature, which can simplify the process.[4][5]
-
-
Potential Cause 2: Presence of Moisture. Amidoximes and the acylated intermediates can be sensitive to hydrolysis, especially under basic conditions.[6] Water in your solvents or reagents will consume the base and lead to the cleavage of your intermediate.
-
Solution: Ensure all solvents (e.g., THF, DMF) are rigorously dried before use. Use reagents of appropriate purity and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7]
-
-
Potential Cause 3: Inefficient Mixing. In large reactors, achieving homogeneous mixing can be difficult. If the base and reactants are not mixed efficiently, localized "hot spots" of high concentration and areas of no reaction can occur, leading to both poor conversion and side product formation.[3]
-
Solution: Ensure the reactor's agitator (stirrer) design and speed are adequate for the reaction volume and viscosity. For heterogeneous reactions (like with NaH), vigorous stirring is essential to maintain dispersion.
-
Question: My reaction stalls at the O-acyl amidoxime intermediate, and the cyclization (Step 2) is not proceeding. How can I drive it to completion?
Answer: The cyclodehydration of the O-acyl amidoxime is often the most challenging step and may require significant energy input or specific catalysis.[8]
-
Potential Cause 1: Insufficient Thermal Energy. The thermal cyclization often requires high temperatures (e.g., refluxing in toluene or xylene). On a larger scale, reaching and maintaining the required internal reaction temperature can be challenging due to the reactor's surface-area-to-volume ratio.
-
Solution: Monitor the internal temperature of the reaction, not just the jacket temperature. Ensure your heating system is capable of reaching and holding the target temperature. A gradual ramp-up to reflux can also be beneficial.
-
-
Potential Cause 2: Inappropriate Catalyst or Base. For base-mediated cyclization, the choice of base is critical.
-
Solution: Strong, non-nucleophilic bases are often preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective and mild option that promotes cyclization at room temperature for a wide range of substrates.[9] For a more cost-effective scale-up, alkali metal hydroxides (NaOH, KOH) in aprotic polar solvents like DMSO can provide excellent yields rapidly.[4][6]
-
Part 2: Work-up and Purification Challenges
Question: During the aqueous work-up, I'm getting a thick emulsion that is difficult to separate. How can I break it?
Answer: Emulsion formation is a classic scale-up problem, especially when dealing with polar, amphiphilic molecules and basic aqueous phases.
-
Solution 1: Brine Wash. Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of organic components.
-
Solution 2: Change Solvent. If possible, switch to a more non-polar extraction solvent that has a greater density difference with water (e.g., switching from ethyl acetate to toluene or dichloromethane, safety permitting).
-
Solution 3: Filtration. For small-scale emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break the emulsion. This is less practical at very large scales but can be a lifesaver in a pilot plant setting.
Question: My final product is an oil or a waxy solid that is difficult to handle and purify. How can I induce crystallization?
Answer: this compound is a polar molecule with a hydroxyl group, which can make it prone to oiling out or forming amorphous solids.[10] Achieving a crystalline solid is key for effective purification.
-
Solution 1: Systematic Solvent Screening. The choice of solvent is critical for recrystallization. Start with a systematic screening process using small amounts of your crude product. The ideal solvent (or solvent pair) will dissolve the compound when hot but have very low solubility when cold.[11]
-
Good single solvents to try: Isopropanol, ethyl acetate, acetonitrile.
-
Good solvent/anti-solvent pairs: Ethyl acetate/heptane, isopropanol/water, acetone/hexane. The general procedure is to dissolve the crude material in a minimum amount of the hot "solvent" and then slowly add the "anti-solvent" until turbidity (cloudiness) persists. Add a few drops of the "solvent" to redissolve, then cool slowly.
-
-
Solution 2: Seeding. If you have a small amount of pure, crystalline material from a previous batch, add a "seed crystal" to the supersaturated solution as it cools. This provides a nucleation point for crystal growth.[11]
-
Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[12]
| Parameter | Condition A (e.g., Toluene) | Condition B (e.g., Ethyl Acetate) | Condition C (e.g., IPA/Water) |
| Solubility (Hot) | Moderate | High | High |
| Solubility (Cold) | Low | Moderate | Very Low |
| Crystal Form | Needles | Plates | Prisms |
| Recovery Yield | ~75% | ~60% | ~90% |
| Purity (by HPLC) | 98.5% | 97.0% | >99.5% |
| A summary of a hypothetical recrystallization solvent screen. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: Several key safety hazards must be addressed:
-
Acetamidoxime: This reagent can be harmful if swallowed, inhaled, or in contact with skin.[13][14] It is crucial to handle it in a well-ventilated area (fume hood) using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][15]
-
Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, creating a fire and explosion risk.[16] It must be handled under an inert atmosphere, away from any water or protic solvents.
-
Sodium Methoxide (if used): This is a corrosive and flammable solid. It is also sensitive to moisture.[16] Always handle in a dry, inert environment.
-
Thermal Runaway: The cyclization reaction can be exothermic. On a large scale, the heat generated can exceed the reactor's ability to cool, potentially leading to a dangerous thermal runaway. Ensure proper reactor cooling capacity and consider semi-batch addition of reagents to control the rate of reaction and heat generation.
Q2: Which analytical techniques are best for in-process control (IPC) and final product release?
A2: A combination of techniques is recommended:
-
TLC/LC-MS: For rapid, qualitative monitoring of the reaction progress to check for the consumption of starting materials and the formation of the product and any major impurities.[3]
-
¹H NMR: Essential for structural confirmation of the intermediate and final product. It can also be used to determine the purity by identifying characteristic peaks of impurities.
-
HPLC: The primary method for quantitative purity analysis of the final product. A validated HPLC method should be used to determine the area% purity and to quantify any known impurities against a reference standard.
-
DSC/TGA: Differential Scanning Calorimetry and Thermogravimetric Analysis are useful for characterizing the thermal properties and melting point of the final solid product, which is important for quality control.
Q3: My final product purity is stuck at 98% due to a persistent impurity. What could it be?
A3: A common impurity in 1,2,4-oxadiazole synthesis is the formation of an isomer or a rearranged product. The Boulton-Katritzky rearrangement, a thermal or acid-catalyzed rearrangement of 1,2,4-oxadiazoles, can occur under harsh cyclization or work-up conditions.[8][17] If you suspect an isomeric impurity, careful analysis of NMR and MS data is required. To minimize its formation, consider using milder cyclization conditions (e.g., TBAF at room temperature) and ensure the work-up is performed under neutral, anhydrous conditions where possible.[8]
Experimental Protocols
Protocol 1: Scalable One-Pot Synthesis using NaOH/DMSO
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.
-
Reagent Charge: Under a nitrogen atmosphere, charge the reactor with acetamidoxime (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (approx. 5-10 volumes). Begin stirring to dissolve the solid.
-
Ester Addition: Add methyl 2-methoxyacetate (1.1 eq) to the mixture via the addition funnel.
-
Base Addition: Carefully add powdered sodium hydroxide (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Quench: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing ice-water (approx. 20 volumes).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Wash & Dry: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be taken for purification.
References
- Benchchem. Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. Benchchem. Accessed January 8, 2026.
- Blotny, G. (2018).
- TCI Chemicals. (2024).
- Apollo Scientific. (2023).
- Fisher Scientific. (2023).
- Wade, L. G.
- University of Alberta. Recrystallization. Chemistry Department, University of Alberta.
- University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
- University of California, Los Angeles.
- Wired Chemist.
- Benchchem. Technical Support Center: Optimizing the Cyclization of O-Acylamidoximes. Benchchem. Accessed January 8, 2026.
- D'Anna, F., et al. (2021).
- ResearchGate.
- Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
- Rasayan Journal of Chemistry. (2021). Synthesis of (Substituted-Phenyl- 1,2,4-Oxadiazol-5-Yl) Methyl-2-(3-Oxo-2,3-Dihydro- 4h-Benzo[B][3][16] Oxazin-4-Yl)
- Ley, S. V., et al. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters.
- Sigma-Aldrich. (2025).
- PubChem. This compound.
- Benchchem. Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Benchchem. Accessed January 8, 2026.
- National Institutes of Health. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- National Institutes of Health. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Benchchem. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Benchchem. Accessed January 8, 2026.
- ResearchGate. Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)
- Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- National Institutes of Health. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol.
- RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- National Institutes of Health. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- ResearchGate. (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;.... Accessed January 8, 2026.
- TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
- PubMed. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses.
- MDPI.
Sources
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- 17. soc.chim.it [soc.chim.it]
stability issues of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol in solution
Welcome to the technical support center for (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the challenges you may encounter during your experiments.
Introduction to this compound and its Stability Profile
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This scaffold is of significant interest in medicinal chemistry, often used as a bioisostere for esters and amides to improve metabolic stability.[1][2][3] However, the 1,2,4-oxadiazole ring itself can be susceptible to degradation under certain conditions, primarily through hydrolysis. Understanding the stability profile of this compound is therefore critical for accurate and reproducible experimental results, from initial screening to formulation development.
Studies on various 1,2,4-oxadiazole derivatives have shown that their stability is highly dependent on pH, with maximum stability generally observed in the pH range of 3-5.[4][5] Both acidic and alkaline conditions can lead to the opening of the oxadiazole ring, resulting in the formation of degradation products.[4][5] This guide will delve into the specifics of these stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. The primary pathway for degradation of 1,2,4-oxadiazoles in solution is hydrolysis of the heterocyclic ring. This process is significantly influenced by the pH of your solution. If your solvent is not buffered or is at a pH outside the optimal range of 3-5, you can expect to see compound loss.
Q2: What is the optimal pH range for storing and handling this compound in solution?
Based on studies of similar 1,2,4-oxadiazole derivatives, the optimal pH range for stability is between 3 and 5.[4][5] Within this acidic window, the rate of hydrolytic degradation is minimized. It is highly recommended to use a buffered solvent system within this pH range for your stock solutions and experimental media.
Q3: How do acidic and alkaline conditions affect the stability of this compound?
Both low and high pH environments can accelerate the degradation of the 1,2,4-oxadiazole ring.[4][5]
-
Under acidic conditions (low pH): The N-4 atom of the oxadiazole ring can become protonated. This makes the methine carbon more susceptible to nucleophilic attack by water, leading to ring opening.[4][5]
-
Under alkaline conditions (high pH): Nucleophilic attack by hydroxide ions occurs on the methine carbon, generating an anionic intermediate. In the presence of a proton source like water, this intermediate facilitates ring opening.[4]
Q4: Can temperature and light affect the stability of my compound?
Yes, temperature and light can also play a role in degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis. Therefore, it is advisable to store stock solutions at low temperatures (e.g., 2-8°C or frozen) to slow down potential degradation. Some studies on 1,3,4-oxadiazole derivatives show good thermal stability up to 330°C, but this can vary significantly based on the specific structure and solution conditions.[6]
-
Light: Photochemical degradation can occur with some 1,2,4-oxadiazole derivatives, leading to ring photoisomerization or the formation of open-chain products, especially when dissolved in solvents like methanol.[7][8] It is good practice to protect solutions from light by using amber vials or storing them in the dark.
Q5: What are the expected degradation products of this compound?
The primary degradation pathway for 1,2,4-oxadiazoles is ring opening.[4] In the case of this compound, hydrolysis would likely lead to the formation of an aryl nitrile degradation product.[4] It is also possible to observe further degradation into smaller molecules.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Problem 1: Inconsistent or lower-than-expected results in biological assays.
| Potential Cause | Troubleshooting Steps | Explanation |
| Degradation in Assay Media | 1. Check the pH of your cell culture or assay buffer. 2. If the pH is outside the 3-5 range, consider if the compound is stable for the duration of your experiment. 3. Perform a time-course stability study of the compound in the assay media (see Protocol 1). | Many biological assays are conducted at physiological pH (~7.4), which is outside the optimal stability range for 1,2,4-oxadiazoles. Degradation during the assay can lead to a lower effective concentration of the active compound. |
| Precipitation of Compound | 1. Visually inspect your solutions for any signs of precipitation. 2. Determine the solubility of this compound in your specific solvent and assay media. 3. Consider using a co-solvent or adjusting the formulation if solubility is an issue. | Poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in inaccurate assay results. |
| Interaction with Assay Components | 1. Review the composition of your assay buffer for any potentially reactive components. 2. Run control experiments with the compound and individual buffer components to identify any interactions. | Certain components in your assay media could potentially react with and degrade your compound. |
Problem 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Troubleshooting Steps | Explanation |
| Hydrolytic Degradation | 1. Analyze your sample preparation and storage conditions. Note the solvent, pH, temperature, and storage duration. 2. Compare the chromatograms of freshly prepared solutions with those of aged solutions. 3. Conduct a forced degradation study to intentionally generate and identify degradation products (see Protocol 2). | The appearance of new peaks that grow over time is a strong indicator of chemical degradation. Identifying these peaks can help confirm the degradation pathway. |
| Photodegradation | 1. Assess if your samples have been exposed to light for extended periods. 2. Prepare a fresh solution and split it into two aliquots. Protect one from light and expose the other to light. 3. Analyze both samples by HPLC and compare the chromatograms. | Exposure to UV or even ambient light can induce photochemical reactions in some molecules, leading to the formation of new chemical entities.[7] |
| Solvent-Induced Degradation | 1. Evaluate the purity and type of solvent used. 2. Ensure the solvent is free of contaminants and is appropriate for the compound. 3. Test the stability of the compound in different solvents if you suspect a solvent-specific issue. | The choice of solvent can impact stability. For instance, protic solvents like methanol can participate in degradation reactions.[7] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Experimental Media
This protocol outlines a simple experiment to determine the stability of this compound in your specific assay buffer or cell culture medium.
Materials:
-
This compound
-
Your experimental media (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator set to the experimental temperature
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the experimental media with the stock solution to achieve the final desired concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC to quantify the remaining concentration of the parent compound.
-
Plot the concentration of this compound versus time to determine its stability profile.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound.
Materials:
-
This compound
-
0.1 N HCl (for acidic degradation)
-
0.1 N NaOH (for alkaline degradation)
-
3% H₂O₂ (for oxidative degradation)
-
Water bath or oven (for thermal degradation)
-
UV lamp (for photolytic degradation)
-
HPLC-MS system for analysis
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a set period.
-
Alkali Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 100°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
For each condition, take samples at different time points and analyze them by HPLC-MS to identify and characterize any degradation products.
Visualizing Degradation and Workflows
Degradation Pathway of 1,2,4-Oxadiazole Ring
Caption: pH-dependent degradation pathways of the 1,2,4-oxadiazole ring.
Experimental Workflow for Stability Assessment
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of the 1,2,4-Oxadiazole Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-containing compounds. This guide is designed to provide you with in-depth, field-proven insights into the degradation pathways of this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, understanding its stability and potential liabilities is paramount for successful drug discovery and development.[1][2][3] This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts
FAQ 1: I'm considering using a 1,2,4-oxadiazole as a bioisostere for an ester or amide. What are the general stability advantages?
The 1,2,4-oxadiazole ring is frequently employed as a bioisosteric replacement for ester and amide functionalities primarily due to its enhanced resistance to hydrolytic degradation.[4][5] Unlike esters and amides, which are often susceptible to enzymatic and chemical hydrolysis, the 1,2,4-oxadiazole ring is generally stable under physiological conditions.[1] This metabolic stability can lead to improved pharmacokinetic profiles for drug candidates.[2]
However, it is crucial to understand that "stable" is a relative term. The 1,2,4-oxadiazole ring is not inert and can degrade under specific conditions, which will be explored in the troubleshooting section of this guide.
FAQ 2: What is the weakest point of the 1,2,4-oxadiazole ring and how does this influence its degradation?
The inherent weakness of the N-O bond is a key factor governing the reactivity and degradation of the 1,2,4-oxadiazole ring.[1][6] This bond has a lower dissociation energy compared to the other bonds within the ring. Cleavage of the N-O bond is often the initial step in many degradation pathways, including reductive and photochemical degradation.[6][7] This characteristic also contributes to the ring's susceptibility to certain rearrangement reactions.[6][8][9]
FAQ 3: Are there differences in stability between 1,2,4-oxadiazole and its regioisomer, 1,3,4-oxadiazole?
Yes, there can be significant differences in physicochemical properties and metabolic stability between the 1,2,4- and 1,3,4-oxadiazole isomers.[10] Studies have shown that 1,3,4-oxadiazoles can exhibit lower lipophilicity (log D) and, in some cases, greater metabolic stability compared to their 1,2,4-oxadiazole counterparts.[10] These differences are attributed to variations in their electronic distribution and dipole moments.[10] When selecting a scaffold, it is advisable to consider both isomers if the synthetic route allows, as they may offer distinct advantages in drug design.
Section 2: Troubleshooting Guide - Degradation Pathways in Detail
This section addresses specific experimental observations and provides a step-by-step approach to diagnose and mitigate degradation of your 1,2,4-oxadiazole-containing compounds.
Issue 1: My compound is degrading in aqueous solution. How can I determine if it's pH-dependent hydrolysis?
Symptoms:
-
Loss of parent compound peak in HPLC analysis over time in aqueous media.
-
Appearance of new, more polar peaks.
-
Inconsistent results in bioassays using aqueous buffers.
Causality: The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable in the pH range of 3-5.[11] The mechanism of hydrolysis differs depending on the pH.
-
Acidic Conditions (pH < 3): The N-4 nitrogen of the oxadiazole ring can become protonated. This protonation activates the C-5 carbon for nucleophilic attack by water, leading to ring opening.[11]
-
Basic Conditions (pH > 7): The C-5 carbon is directly attacked by a hydroxide ion. This generates an anionic intermediate which, in the presence of a proton source like water, leads to ring cleavage.[11]
Troubleshooting Protocol:
-
Conduct a Forced Degradation Study: Perform a systematic study of your compound's stability in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12). A detailed protocol is provided in Section 3.
-
Analyze Degradants: Use LC-MS to identify the mass of the degradation products. A common degradation product of 1,2,4-oxadiazole hydrolysis is an aryl nitrile.[11]
-
Optimize Formulation pH: If your application allows, formulate your compound in a buffer system where it exhibits maximum stability, typically between pH 3 and 5.[11]
Visualization of Hydrolytic Pathways:
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of the 1,2,4-oxadiazole ring.
Issue 2: My compound, which is stable in solution, is degrading during a reaction involving a reducing agent.
Symptoms:
-
Consumption of starting material in the presence of reducing agents (e.g., H₂/Pd-C, Raney Nickel, LiAlH₄).
-
Formation of products identified as amidines or amidoximes.
Causality: The N-O bond of the 1,2,4-oxadiazole ring is susceptible to reductive cleavage.[7] This property can be both a liability and a synthetic tool, as the 1,2,4-oxadiazole can be used as a masked amidine functional group.[7]
-
Catalytic Hydrogenation: Reagents like H₂ over Pd/C or Raney Nickel can cleave the N-O bond, followed by reduction of the C=N bond, ultimately leading to the formation of an amidine after hydrolysis of an intermediate.[7]
-
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also induce reductive ring opening to yield products such as amidoximes.[7]
Troubleshooting and Mitigation:
-
Reagent Selection: If the reduction is unintentional, consider alternative, milder reducing agents that are less likely to affect the oxadiazole ring. The choice of reagent will depend on the other functional groups in your molecule.
-
Protecting Group Strategy: If a reduction elsewhere in the molecule is necessary and the oxadiazole ring is not stable, you may need to reconsider your synthetic strategy, perhaps by introducing the oxadiazole at a later stage.
-
Leverage as a Feature: In some cases, the reductive cleavage can be used advantageously. If an amidine is the desired product, using the 1,2,4-oxadiazole as a stable precursor can be an effective synthetic strategy.[7]
Visualization of Reductive Cleavage:
Caption: Reductive degradation pathways of the 1,2,4-oxadiazole ring.
Issue 3: I am observing unexpected isomerization of my compound upon exposure to light.
Symptoms:
-
Appearance of a new isomer with the same mass as the parent compound in LC-MS analysis after exposure to UV or ambient light.
-
Changes in the UV-Vis spectrum of the sample over time.
Causality: 1,2,4-oxadiazoles can undergo photochemical rearrangements, often initiated by the cleavage of the weak N-O bond upon UV irradiation.[6][12][13] This can lead to the formation of other heterocyclic systems, such as 1,3,4-oxadiazoles or other isomers, through complex mechanisms like the 'ring contraction-ring expansion' route.[12] The specific outcome can be influenced by the substituents on the ring and the solvent used.[12]
Troubleshooting and Mitigation:
-
Protect from Light: The most straightforward solution is to protect your compound from light at all stages of synthesis, purification, and storage. Use amber vials and conduct experiments under low-light conditions.
-
Photostability Study: If your compound is intended for a use where light exposure is unavoidable, a formal photostability study is necessary. A general protocol is provided in Section 3.
-
Structural Modification: If photostability is a critical issue, you may need to consider structural modifications to the molecule to alter its photochemical properties.
Visualization of Photochemical Rearrangement:
Caption: General pathway for photochemical rearrangement of 1,2,4-oxadiazoles.
Section 3: Experimental Protocols - Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of your 1,2,4-oxadiazole-containing compound and for developing stability-indicating analytical methods.[14][15]
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To assess the stability of the compound across a range of pH values.
Materials:
-
Your 1,2,4-oxadiazole compound
-
Buffers: 0.1 N HCl (pH ~1-2), pH 4.0 acetate buffer, pH 7.0 phosphate buffer, pH 9.0 borate buffer, 0.1 N NaOH (pH ~12-13)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with UV or MS detector
-
pH meter
-
Constant temperature chamber or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (e.g., <5%) to minimize its effect on the buffer's pH.
-
Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to establish the initial concentration and purity.
-
Incubation: Store the remaining samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH condition. Plot the percentage remaining versus time to determine the degradation kinetics. Identify major degradants by their retention times and mass spectra.
Data Presentation:
| pH Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant (m/z) |
| 0.1 N HCl | 60 | 0 | 100 | - |
| 8 | 75 | [mass] | ||
| 24 | 40 | [mass] | ||
| pH 4.0 | 60 | 24 | 98 | - |
| pH 7.0 | 60 | 24 | 92 | [mass] |
| 0.1 N NaOH | 60 | 8 | 60 | [mass] |
| 24 | 25 | [mass] |
Protocol 2: Photostability Study
Objective: To assess the stability of the compound under UV and visible light exposure.
Materials:
-
Your 1,2,4-oxadiazole compound
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Quartz or UV-transparent vials
-
Amber vials (for dark control)
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of your compound at a known concentration. Place the solution in both a clear (quartz) vial and an amber vial (dark control).
-
Exposure: Place both vials in the photostability chamber. Expose them to a specified light intensity for a defined duration.
-
Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC.
-
Data Analysis: Compare the chromatograms of the exposed sample, the dark control, and a T₀ sample. A significant decrease in the parent peak and the appearance of new peaks in the exposed sample, but not in the dark control, indicates photodegradation.
Section 4: Concluding Remarks
The 1,2,4-oxadiazole ring is a valuable scaffold in modern medicinal chemistry, offering a stable alternative to more labile functionalities.[2][3] However, a thorough understanding of its potential degradation pathways—hydrolytic, reductive, and photochemical—is critical for any researcher in the field. By anticipating these liabilities and employing systematic troubleshooting and forced degradation studies, you can mitigate risks, ensure data integrity, and accelerate your drug discovery and development programs.
References
- Singh, R., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3189-3200. [Link]
- Astolfi, R., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 258, 115598. [Link]
- Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5489. [Link]
- Comprehensive Heterocyclic Chemistry II. (1996). 5.04 - 1,2,4-Oxadiazoles. ScienceDirect. [Link]
- Öz, M., & Tüzün, B. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]
- Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(2), 279-293. [Link]
- Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 377-396. [Link]
- Aksoydan, E., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3535-3549. [Link]
- Buscemi, S., et al. (1990). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2491-2495. [Link]
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326. [Link]
- D'Anna, F., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(16), 4937. [Link]
- Khan, I., et al. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Bretanha, C. A., et al. (2016).
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
- Alsante, K. M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39. [Link]
- Moni, L., et al. (2018). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Targets in Heterocyclic Systems, 22, 218-243. [Link]
- D'Anna, F., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. [Link]
- Kumar, A., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Basic and Applied Sciences, 17, 1-13. [Link]
- Gidaspov, A. A., et al. (2019). Formation of 1,2,4-oxadiazoles in the course of photooxidation of aromatic azides in acetonitrile. Russian Chemical Bulletin, 68(8), 1547-1553. [Link]
- Su, M.-D. (2014). Model Study of the Photochemical Rearrangement Pathways of 1,2,4-oxadiazole. ChemPhysChem, 15(13), 2712-2722. [Link]
- Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-28. [Link]
- Singh, S., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- Vasilieva, E. A., et al. (2025). Synthesis and Biological Activity of Thioethers Containing 1,2,4-Oxadiazole Fragment and Their Oxidation Products.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 430-449. [Link]
- Nowak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences, 23(8), 4257. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Synthesis
Welcome to the technical support guide for the synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The 1,2,4-oxadiazole motif is a highly valued scaffold in drug discovery, often serving as a bioisostere for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[1]
Achieving high purity is paramount, as even minor impurities can confound biological data and complicate downstream applications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis and minimize impurity formation.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively. The most common synthetic route involves the acylation of acetamidoxime followed by a cyclodehydration step.
Diagram: General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Question 1: My overall yield is disappointingly low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can arise from several stages of the synthesis. Let's break down the potential culprits.
-
Potential Cause A: Incomplete Acylation. The initial reaction between acetamidoxime and your acylating agent (e.g., acetoxyacetyl chloride or a similar C2 synthon) may be inefficient. Amidoximes have two nucleophilic sites (N and O), and while O-acylation is generally favored, side reactions can occur.
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl byproduct without competing with the amidoxime.
-
Temperature Control: Perform the acylation at a low temperature (0 °C) to minimize side reactions and decomposition.
-
Reagent Purity: Ensure the acylating agent is not hydrolyzed. Use a fresh bottle or distill it before use.
-
-
-
Potential Cause B: Inefficient Cyclodehydration. The conversion of the O-acyl acetamidoxime intermediate to the 1,2,4-oxadiazole ring is a critical, often yield-determining step. This reaction typically requires heat or a catalyst to eliminate a molecule of water.
-
Troubleshooting Steps:
-
Thermal Conditions: Refluxing the intermediate in a high-boiling inert solvent like toluene or xylene is a common method. Ensure you are reaching a high enough temperature (110-140 °C) for a sufficient duration (4-12 hours).
-
Catalysis: The addition of a catalytic amount of a base, such as potassium carbonate, can facilitate the ring closure at lower temperatures.[2]
-
Dehydrating Agents: While effective, harsh dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can sometimes lead to degradation and byproduct formation, which can complicate purification.[3]
-
-
-
Potential Cause C: Product Loss During Workup. The target molecule has a hydroxyl group, making it moderately polar and potentially water-soluble. Aggressive aqueous washes can lead to significant product loss.
-
Troubleshooting Steps:
-
Extraction Solvent: Use a moderately polar organic solvent like ethyl acetate for extraction to ensure good recovery.
-
Brine Wash: Finish the aqueous workup with a saturated NaCl (brine) wash to reduce the solubility of your product in the aqueous layer.
-
Minimize Emulsions: If emulsions form during extraction, add more brine or filter the mixture through a pad of celite.
-
-
Question 2: My final product is contaminated with an impurity that I suspect is the uncyclized O-acyl intermediate. How can I confirm this and remove it?
Answer: This is a very common impurity, resulting from incomplete cyclodehydration.
-
Confirmation:
-
TLC Analysis: The O-acyl intermediate is typically more polar than the final oxadiazole product due to the presence of the amide-like structure. It will have a lower Rf value on a silica TLC plate.
-
¹H NMR Spectroscopy: The intermediate will show characteristic signals for the N-H proton (a broad singlet) and potentially different chemical shifts for the methylene protons adjacent to the carbonyl group compared to the final product. The final product's NMR should show a clean singlet for the CH₂OH group and the methyl group.
-
Mass Spectrometry: The intermediate will have a molecular weight that is 18 amu (the mass of water) higher than the target compound.
-
-
Mitigation and Removal:
-
Force the Cyclization: The most effective strategy is to resubmit the crude product to the cyclization conditions. Dissolve the material in toluene or xylene and reflux for several more hours. Monitor the disappearance of the intermediate spot by TLC.
-
Purification: If resubmission is not fully effective, the impurity can be removed by flash column chromatography on silica gel. The polarity difference is usually sufficient for good separation. Use a gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity.
-
Diagram: Key Impurity Formation Pathway
Caption: Incomplete cyclization leads to the most common process impurity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for introducing the C5-methanol group? The ideal choice is an acylating agent derived from a protected glycolic acid. A common and effective option is acetoxyacetyl chloride . This reagent reacts with acetamidoxime to form the O-acyl intermediate. The subsequent cyclization forms the oxadiazole ring, and the acetate protecting group can then be easily removed under mild basic conditions (e.g., with K₂CO₃ in methanol) to reveal the final hydroxymethyl group.
Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is indispensable.[4]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. A 1:1 or 2:1 ratio of ethyl acetate to hexanes usually provides good separation.
-
Visualization:
-
UV Light (254 nm): The aromatic oxadiazole ring will be UV active.
-
Iodine Chamber: Staining with iodine can help visualize compounds that are not strongly UV active.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing the alcohol functional group in the final product, which will appear as a yellow spot on a purple background.
-
Q3: What is the best method for purifying the final product to >99% purity? A two-step process is recommended for achieving high purity.
-
Flash Column Chromatography: This is the primary purification step to remove baseline impurities and unreacted starting materials. Use silica gel with a gradient solvent system (e.g., 20% to 80% ethyl acetate in hexanes).
-
Recrystallization: After chromatography, recrystallization can be used to remove trace impurities and obtain a highly crystalline final product. A solvent system like ethyl acetate/heptane or dichloromethane/heptane is often effective.
Q4: Which analytical techniques are essential for final product characterization? To ensure the identity and purity of this compound, a full suite of analytical techniques is required:
-
¹H and ¹³C NMR: Confirms the chemical structure. Key signals to look for in ¹H NMR are the singlet for the methyl group (~2.4 ppm), the singlet for the methylene group (~4.8 ppm), and the hydroxyl proton.
-
Mass Spectrometry (MS): Confirms the molecular weight (114.10 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically used.[5] The purity should be >95% for most research applications.
Q5: Are there any critical safety precautions for this synthesis? Yes. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acyl Chlorides: Reagents like acetoxyacetyl chloride are corrosive and react violently with water. Handle with extreme care.
-
Solvents: Organic solvents like toluene and dichloromethane are flammable and/or toxic.
-
Product Hazards: The final compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
Step A: O-Acylation of Acetamidoxime
-
In a round-bottom flask under a nitrogen atmosphere, suspend acetamidoxime (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise.
-
Add a solution of acetoxyacetyl chloride (1.05 eq) in DCM dropwise over 30 minutes, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC for the disappearance of acetamidoxime.
Step B: Cyclodehydration
-
Once the acylation is complete, carefully remove the DCM under reduced pressure.
-
To the resulting residue, add toluene.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 8-12 hours. Use a Dean-Stark apparatus to remove water as it forms.
-
Monitor the conversion of the intermediate to the product by TLC.
Step C: Deprotection and Workup
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the residue in methanol.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 2 hours to remove the acetate protecting group.
-
Neutralize the mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step D: Purification
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and concentrate to yield this compound as a white solid.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Data Summary Tables
Table 1: Troubleshooting and Impurity Mitigation
| Problem | Potential Impurity/Cause | Analytical Signature | Mitigation Strategy |
|---|---|---|---|
| Low Yield | Incomplete Cyclization | MS shows mass of (Product + 18 amu) | Increase reflux time/temperature; add base catalyst. |
| Multiple Spots on TLC | Starting Materials | Co-spot with authentic starting materials. | Adjust stoichiometry; increase reaction time. |
| Product Degradation | Harsh Dehydrating Agent | Complex mixture in NMR/MS. | Use thermal cyclization instead of POCl₃ or SOCl₂. |
| Low Purity after Workup | Water-soluble byproducts | Broad water peak in NMR. | Ensure thorough drying of organic layers (Na₂SO₄/MgSO₄). |
Table 2: Typical Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time |
|---|---|---|---|---|
| O-Acylation | Acetamidoxime, Acetoxyacetyl Chloride, TEA | Dichloromethane | 0 °C to RT | 4 hours |
| Cyclodehydration | O-Acyl Intermediate | Toluene | 110 °C (Reflux) | 8-12 hours |
| Deprotection | Acetate-protected Oxadiazole, K₂CO₃ | Methanol | Room Temp. | 2 hours |
| Purification | Crude Product | Hexane/Ethyl Acetate | Room Temp. | N/A |
References
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central.
- Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. E-RESEARCHCO.
- This compound. PubChem, National Center for Biotechnology Information.
- SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][7] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health.
Sources
- 1. ijper.org [ijper.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eresearchco.com [eresearchco.com]
- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 1,2,4-Oxadiazole Formation
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. The 1,2,4-oxadiazole motif is a cornerstone in drug discovery, often serving as a bioisostere for amides and esters to improve pharmacokinetic properties.[1][2] However, its synthesis can present unique challenges.
This document provides in-depth, field-proven insights to help you navigate common hurdles, optimize your reaction conditions, and troubleshoot effectively. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and succeed with your specific substrates.
Section 1: Fundamentals of 1,2,4-Oxadiazole Synthesis
The most robust and widely adopted method for constructing the 1,2,4-oxadiazole ring is the condensation of an amidoxime with an acylating agent, followed by a cyclodehydration step.[3][4][5] This process involves two key transformations: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, and the subsequent intramolecular cyclization to yield the final product.
The entire sequence can be performed in a stepwise manner, with the isolation of the intermediate, or more commonly as a one-pot procedure.[3][6]
General Reaction Mechanism
The reaction begins with the activation of a carboxylic acid (or the use of a more reactive acylating agent like an acyl chloride). The nucleophilic amidoxime then attacks the activated carbonyl, forming the crucial O-acylamidoxime intermediate. Under thermal or base-catalyzed conditions, this intermediate undergoes cyclization with the elimination of water to form the aromatic 1,2,4-oxadiazole ring.
Caption: General mechanism for 1,2,4-oxadiazole formation.
While the amidoxime route is most common, other methods such as the 1,3-dipolar cycloaddition of nitrile oxides with nitriles exist.[7][8] This route can be less favorable due to the potential for nitrile oxide dimerization and the often lower reactivity of the nitrile triple bond.[7][9]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of 1,2,4-oxadiazole synthesis.
Q1: What are the most common starting materials and how do I choose them? The synthesis typically involves two components: an amidoxime and an acylating agent .
-
Amidoximes : These are generally prepared from the corresponding nitriles by reaction with hydroxylamine.[5] They can be somewhat unstable, so using freshly prepared or properly stored material is recommended. The electronic nature of the substituents on the amidoxime can affect its nucleophilicity.
-
Acylating Agents : The choice here is broad and impacts the reaction conditions.
-
Carboxylic Acids : Most common, but require an activating or "coupling" agent to react. This is the most versatile approach.[10]
-
Acyl Chlorides/Anhydrides : Highly reactive and often do not require a separate coupling agent, but may need a base to scavenge the generated acid (e.g., HCl).[4]
-
Esters : Can be used, particularly in base-catalyzed, one-pot methods, though they are generally less reactive than acyl chlorides.[11]
-
Q2: How do I choose the right coupling agent for carboxylic acids? The coupling agent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the attack by the amidoxime.
-
HATU/HBTU : These uronium-based reagents are highly efficient and often give clean reactions with high yields, even with challenging substrates.[12] They are a preferred choice for initial trials.
-
EDC/DCC : Carbodiimide-based reagents are also effective. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful as its urea byproduct is water-soluble, simplifying purification.[10]
-
CDI (Carbonyldiimidazole) : A milder activating agent, useful for sensitive substrates.[10]
Q3: What is the role of the base and which one should I use? A base is often crucial for one of two reasons: activating the amidoxime or neutralizing acid generated during the reaction.
-
Organic Bases : Non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or triethylamine are commonly used with coupling agents like HATU to maintain a basic environment without competing in the reaction.[12]
-
Inorganic Bases : Bases like K₂CO₃ or NaOH can be effective, especially for promoting the final cyclization step.[12] A superbase system like NaOH/DMSO has been shown to be effective for one-pot syntheses from esters at room temperature.[3][7][11]
-
Catalytic Bases : Tetrabutylammonium fluoride (TBAF) can act as an efficient catalyst for the cyclization of the O-acylamidoxime intermediate at room temperature.[6][7]
Q4: Which solvent is best for my reaction? The ideal solvent should dissolve all reactants and not interfere with the reaction.
-
Aprotic Polar Solvents : DMF, THF, and acetonitrile are generally the preferred choices.[12] They are excellent at solvating the reagents and intermediates.
-
Anhydrous Conditions : For reactions involving sensitive coupling agents or intermediates prone to hydrolysis, using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent yield loss.[12]
Q5: What are the advantages of using microwave irradiation? Microwave-assisted organic synthesis (MAOS) offers significant benefits for 1,2,4-oxadiazole formation.
-
Drastically Reduced Reaction Times : Cyclization steps that might take hours under conventional heating can often be completed in minutes.[13][14]
-
Improved Yields : The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher yields.[13][15]
-
Enabling Difficult Reactions : Microwave heating can provide the energy needed to drive difficult cyclizations to completion that might otherwise fail.[16]
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Sources
- 1. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Synthesis
Answering the call for a specialized resource, we present the Technical Support Center for the synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights from a Senior Application Scientist's perspective. Moving beyond simple step-by-step instructions, this document delves into the causality behind experimental choices, particularly the critical influence of solvents, to empower you to troubleshoot and optimize your synthetic protocols effectively.
The synthesis of 5-substituted-3-methyl-1,2,4-oxadiazoles is a cornerstone in medicinal chemistry, providing access to a privileged scaffold known for its bioisosteric relationship with amides and esters.[1] The target molecule, this compound, serves as a versatile building block. The primary synthetic route involves the condensation and subsequent cyclodehydration of acetamidoxime with a glycolic acid derivative. However, the success of this synthesis is profoundly influenced by the reaction environment, with solvent choice being a pivotal factor that governs yield, reaction time, and purity.
This guide provides a comprehensive overview of common issues, their root causes related to solvent effects, and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most widely adopted and robust method is the one-pot condensation of an amidoxime with a carboxylic acid ester in a superbasic medium, such as Sodium Hydroxide in Dimethyl Sulfoxide (NaOH/DMSO).[2][3] This approach is often preferred for its operational simplicity and circumvents the need to isolate the O-acylamidoxime intermediate, which can be unstable.[2] For the synthesis of this compound, this translates to reacting acetamidoxime with an ester of glycolic acid (e.g., methyl glycolate).
Q2: Why is the choice of solvent so critical in this synthesis?
A2: The solvent plays multiple roles that are crucial for the reaction's success. Firstly, it must effectively dissolve the reactants, particularly the amidoxime and the base. Secondly, the solvent's polarity and proticity determine the reaction pathway and rate. Aprotic polar solvents like DMSO and DMF are particularly effective as they promote both the initial O-acylation and the subsequent intramolecular cyclization.[4] In contrast, protic solvents like methanol or ethanol can interfere with the base and may lead to solvolysis of the ester or the intermediate, resulting in significantly lower or no yield.[4]
Q3: Can I use other bases besides NaOH in DMSO?
A3: Yes, other base/solvent systems have been successfully employed for 1,2,4-oxadiazole synthesis. Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF is a mild and effective option, especially for sensitive substrates.[5] Other inorganic bases such as KOH and LiOH in DMSO also facilitate the reaction.[2] The choice of base can influence the reaction rate and compatibility with other functional groups in the starting materials. NaOH is often chosen for its low cost and high efficacy.[5]
Q4: My reaction is performed at room temperature, but the yield is poor. Should I heat the reaction?
A4: While many modern protocols for 1,2,4-oxadiazole synthesis are designed for room temperature, gentle heating (e.g., 30–60 °C) can sometimes improve the rate and yield, especially for less reactive starting materials.[5][6] However, excessive heat can promote side reactions, such as the decomposition of the amidoxime or hydrolysis of the O-acylated intermediate.[7] It is recommended to first ensure all other parameters (reagent purity, anhydrous conditions, appropriate solvent) are optimized before resorting to heat.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on solvent-related causes.
Issue 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inappropriate Solvent Choice | The most common reason for failure is using a solvent that inhibits the reaction. Protic solvents like methanol, ethanol, and water are generally unsuitable for the base-mediated cyclodehydration step as they can neutralize the base and lead to unwanted side reactions.[4] Solution: Switch to a polar aprotic solvent. The NaOH/DMSO system is highly recommended for its effectiveness in promoting both O-acylation and cyclization at room temperature.[3][5] Other excellent options include DMF, THF, DCM, and acetonitrile.[4] |
| Insufficient Base Strength or Solubility | The base must be strong enough to deprotonate the amidoxime and drive the cyclization. Its effectiveness is tied to its solubility in the chosen solvent. Solution: Ensure you are using a suitable base like NaOH, KOH, or t-BuONa. If using a system other than DMSO, confirm that the base is sufficiently soluble. If solubility is an issue, consider a more soluble base like DBU or TBAF. |
| Presence of Water | Trace amounts of water can hydrolyze the ester starting material or the critical O-acylamidoxime intermediate, halting the reaction.[7] Solution: Use anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures (e.g., molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.[7] |
Issue 2: Reaction Stalls at the O-Acylamidoxime Intermediate
| Potential Cause | Scientific Explanation & Recommended Solution |
| Ineffective Cyclization Conditions | The formation of the O-acylamidoxime is often rapid, but the subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring is the rate-limiting step and requires specific conditions. Solution: The base/solvent system is key. The high polarity of DMSO is thought to stabilize the transition state of the cyclization. If you are not using DMSO, this could be the issue.[2] Alternatively, if performing a two-step synthesis, introduce a specific catalyst for the cyclization step, such as TBAF in THF.[6] Mild heating can also be applied to drive the cyclization to completion.[5] |
Issue 3: Formation of Multiple Byproducts
| Potential Cause | Scientific Explanation & Recommended Solution |
| Self-Condensation of Acetamidoxime | Under certain conditions, amidoximes can undergo self-condensation, leading to undesired dimeric byproducts.[7] Solution: Control the stoichiometry carefully. Add the glycolic acid ester slowly to the solution of acetamidoxime and base. This maintains a low concentration of the free amidoxime and favors the desired intermolecular reaction. |
| Hydrolysis of Intermediates | As mentioned, water can cause hydrolysis. This not only reduces the yield of the desired product but also generates impurities like acetamide and glycolic acid, complicating purification. Solution: Strictly adhere to anhydrous conditions. During the aqueous workup, minimize the contact time of the product with the aqueous layers and avoid strongly acidic or basic conditions if the product is sensitive.[6] |
| Ring-Opening of the Product | The 1,2,4-oxadiazole ring can be susceptible to cleavage under harsh basic conditions, especially with prolonged reaction times or high temperatures.[7] Solution: Use the mildest effective base and the lowest possible temperature. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid product degradation. |
Issue 4: Difficulty in Product Isolation and Purification
| Potential Cause | Scientific Explanation & Recommended Solution |
| High Product Solubility | The target molecule, this compound, contains a hydroxyl group, which may increase its solubility in polar solvents used for the reaction and workup. Solution: After quenching the reaction, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer, saturation with NaCl may decrease its aqueous solubility ("salting out"). |
| Residual High-Boiling Solvent | Solvents like DMSO (b.p. 189 °C) are difficult to remove completely under standard rotary evaporation, leading to an oily product that is hard to purify or crystallize.[6] Solution: After the initial extraction, wash the combined organic layers multiple times with water or brine to remove the bulk of the DMSO. For final purification, column chromatography on silica gel is typically effective.[6] |
Data Presentation: Impact of Solvent on 1,2,4-Oxadiazole Synthesis
The following table summarizes literature findings on the effect of various solvents on the isolated yield in a representative base-mediated cyclodehydration reaction for 1,2,4-oxadiazole synthesis.
| Solvent | Type | Typical Isolated Yield (%) | Reference |
| DMF | Aprotic Polar | 88–95% | [4] |
| THF | Aprotic Polar | 88–95% | [4] |
| DCM | Aprotic Nonpolar | 88–95% | [4] |
| Acetonitrile | Aprotic Polar | 88–95% | [4] |
| Acetone | Aprotic Polar | 88–95% | [4] |
| i-PrOH | Protic Polar | 88–95% | [4] |
| t-BuOH | Protic Polar | 88–95% | [4] |
| Ethyl Acetate | Aprotic Polar | 30% | [4] |
| Ethanol | Protic Polar | 19% | [4] |
| Methanol | Protic Polar | 0% | [4] |
| Water | Protic Polar | Trace | [4] |
| Toluene | Aprotic Nonpolar | Trace | [4] |
Note: Yields are generalized from a specific study on O-acylamidoxime cyclization and may vary depending on the specific substrates and base used. However, the trend clearly demonstrates the superiority of aprotic solvents and the detrimental effect of primary alcohols and water.[4]
Experimental Protocols & Visualizations
Recommended Protocol: One-Pot Synthesis in NaOH/DMSO
This protocol is adapted from established procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[2][5]
Reagents and Equipment:
-
Acetamidoxime
-
Methyl glycolate (or ethyl glycolate)
-
Sodium Hydroxide (NaOH), pellets or powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add acetamidoxime (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).
-
Base Addition: Add powdered NaOH (1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 15-20 minutes.
-
Ester Addition: Slowly add methyl glycolate (1.0-1.2 eq) to the reaction mixture dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction typically takes 4 to 16 hours.[2][5]
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visual Workflow of the Synthesis
Caption: One-Pot Synthesis Workflow.
Troubleshooting Decision Tree
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 1,2,4-Oxadiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. The 1,2,4-oxadiazole ring is a highly valued motif in modern drug discovery, often serving as a metabolically stable bioisostere for amide and ester functionalities.[1][2][3] However, the success of the synthesis, particularly the final ring-forming cyclization step, is critically dependent on the appropriate selection of a catalyst.
This document provides direct answers to common questions and offers solutions to specific experimental challenges, grounding all recommendations in established chemical principles and authoritative literature.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses foundational questions regarding the choice of catalysts for the most common and effective synthetic strategies.
Q1: What are the primary synthetic routes for 1,2,4-oxadiazoles, and what is the catalyst's main function?
The two most prevalent methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles are:
-
The Amidoxime/[4+1] Cycloaddition Route: This is the most widely applied method.[4][5] It involves the reaction of an amidoxime (the four-atom component) with an activated carboxylic acid or its derivative (the one-atom component). The reaction proceeds via an O-acylamidoxime intermediate, which is often generated in situ.
-
Role of the "Catalyst": This route typically involves two key stages where catalytic agents are crucial.
-
Acylation: A coupling agent (e.g., CDI, DCC, EDC) is used to activate the carboxylic acid for efficient O-acylation of the amidoxime.[4]
-
Cyclodehydration: A catalyst, typically a base or an acid, is required to promote the intramolecular cyclization of the O-acylamidoxime intermediate to form the oxadiazole ring, often by removing a molecule of water.[1]
-
-
-
The Nitrile Oxide/[3+2] Cycloaddition Route: This classical approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[4][5]
Q2: I'm reacting an amidoxime with a carboxylic acid. Which catalytic system is recommended for a one-pot procedure?
For a one-pot synthesis starting from an amidoxime and a carboxylic acid, a system that both activates the acid and promotes the subsequent cyclization is ideal.
-
Superbase Systems (e.g., NaOH/DMSO, KOH/DMSO): These systems have proven highly effective for one-pot syntheses at room temperature, especially when using carboxylic acid esters as the acylating agent.[2][6] The strong basicity of the medium facilitates both the acylation and the subsequent cyclodehydration. This method is advantageous for its operational simplicity.[2]
-
Carbodiimides (EDC, DCC) or Carbonyldiimidazole (CDI): These are excellent carboxylic acid activating agents.[4][6] The reaction can be performed in a one-pot fashion where the acid is first activated with the coupling agent, the amidoxime is added to form the O-acylamidoxime, and then a base or thermal conditions are applied to induce cyclization. CDI in a NaOH/DMSO medium is a particularly effective combination.[6][7]
-
Vilsmeier Reagent: The Vilsmeier reagent can activate carboxylic acids for O-acylation and also promote the final cyclocondensation in a one-pot process at room temperature, offering good to excellent yields.[2][7]
Q3: Should I use a base or an acid catalyst for the cyclization of my O-acylamidoxime intermediate?
The choice depends on your substrate's stability and the desired reaction conditions.
-
Base Catalysts: Bases are most common for the cyclodehydration step. They function by deprotonating the amidoxime nitrogen, initiating an intramolecular nucleophilic attack on the acyl carbonyl carbon.
-
Organic Bases (TBAF, TBAH): Tetrabutylammonium fluoride (TBAF) and tetrabutylammonium hydroxide (TBAH) are highly efficient, non-hydrolytic catalysts that allow the reaction to proceed at room temperature.[4][6] They are ideal for substrates with thermally sensitive functional groups.
-
Inorganic Bases (NaOH, KOH, K₂CO₃): Often used in polar aprotic solvents like DMSO or DMF, these strong bases drive the reaction to completion effectively but may not be suitable for substrates with base-labile groups (e.g., esters).[6]
-
-
Acid Catalysts: Acid catalysis is less common but can be effective.
-
Lewis Acids (ZnCl₂): A combination of PTSA (p-toluenesulfonic acid) and ZnCl₂ has been reported as a mild and efficient system for synthesizing 1,2,4-oxadiazoles from amidoximes and nitriles.[1][8]
-
Brønsted Acids (Montmorillonite-K10): This solid acid catalyst can be used in certain rearrangements and syntheses involving 1,2,4-oxadiazole precursors.[4]
-
Q4: Are there any environmentally benign or heterogeneous catalysts I can use?
Yes, green chemistry approaches are emerging for this synthesis.
-
Graphene Oxide (GO): GO has been successfully used as an inexpensive, metal-free, heterogeneous carbocatalyst.[1] It demonstrates dual catalytic activity, acting as both a solid acid and an oxidizing agent, enabling the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes.[1] A key advantage is its easy removal from the reaction mixture by filtration.
-
Microwave-Assisted Synthesis: While not a catalyst itself, microwave irradiation is an alternative energy source that can dramatically shorten reaction times, often in solvent-free conditions or with recyclable catalysts like Al³⁺-K10 clay.[4][9]
Q5: How do I select a catalyst for a substrate with sensitive functional groups, like a Boc-protecting group or an ester?
For sensitive substrates, the key is to use mild reaction conditions.
-
TBAF in THF at Room Temperature: This is the premier choice for substrates that cannot tolerate heat or harsh basic/acidic conditions.[6][7] The reaction is non-hydrolytic and proceeds smoothly at ambient temperature, preserving common protecting groups like Boc and esters.[7]
-
CDI Activation: Carbonyldiimidazole is a mild activating agent for carboxylic acids, avoiding the harshness of acyl chlorides. The subsequent cyclization can then be performed under gentle TBAF catalysis.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inefficient Acylation of the Amidoxime | The nucleophilicity of the amidoxime oxygen may be insufficient to react with a poorly activated carboxylic acid. Solution: Increase the electrophilicity of the acylating agent. Instead of using a carboxylic acid with a carbodiimide, switch to a more reactive derivative like an acyl chloride , anhydride , or use a highly efficient activating agent like CDI (Carbonyldiimidazole) .[2][4] Ensure equimolar or a slight excess of the acylating agent. |
| Incomplete Cyclization of the O-Acylamidoxime | The energy barrier for the intramolecular cyclization is too high under the current conditions. The chosen catalyst may be too weak. Solution: If you have isolated the O-acylamidoxime intermediate, switch to a more powerful catalytic system. If using a mild base like pyridine, consider moving to TBAF in THF for room-temperature cyclization or a superbase system like NaOH or KOH in DMSO for a stronger push.[2][4][6] If thermal conditions are an option, refluxing in a high-boiling solvent like toluene or DMF can also drive the reaction.[4] |
| Catalyst Incompatibility with Substrate | A strong base (e.g., NaOH) can cause unintended side reactions, such as the hydrolysis of an ester group on your substrate, consuming the starting material. Solution: If your substrate contains base-labile functional groups, avoid strong inorganic bases. Use a milder, non-hydrolytic organic base catalyst like TBAF or TBAH in an aprotic solvent (THF, MeCN) at room temperature.[6][7] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Scientific Explanation & Recommended Solution |
| Thermal Decomposition | High temperatures required for thermal cyclization can cause decomposition of the starting materials, intermediates, or the final 1,2,4-oxadiazole product, which has limited aromaticity.[4] Solution: Avoid high-temperature methods. Employ a catalyst that enables the reaction to proceed at room temperature. The TBAF/THF or TBAH/THF systems are ideal for this purpose, providing excellent yields under mild conditions.[4][6] |
| Dimerization of Nitrile Oxide | In the [3+2] cycloaddition route, the highly reactive nitrile oxide intermediate can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or other byproducts faster than it reacts with the intended nitrile.[2] Solution: This side reaction can be suppressed by using a catalyst that promotes the desired cycloaddition. Platinum(IV) catalysts have been shown to effectively catalyze the reaction between nitrile oxides and nitriles, favoring the formation of the 1,2,4-oxadiazole.[2] |
| Formation of Isomeric Impurities | The reaction of amidoximes with certain acylating agents can sometimes lead to N-acylated byproducts, which may cyclize into different heterocyclic systems or fail to cyclize at all. Solution: The choice of solvent and base can influence the selectivity of O- vs. N-acylation. Using pyridine as a base and solvent often favors O-acylation. Additionally, employing pre-formed activated esters or acyl chlorides under controlled conditions can improve selectivity. |
Problem 3: Difficulty in Scaling Up the Reaction
| Potential Cause | Scientific Explanation & Recommended Solution |
| Corrosive Nature of Catalyst | Tetrabutylammonium fluoride (TBAF) is an excellent catalyst, but on a large scale, the fluoride anion can etch standard glass reaction vessels, posing a significant safety and equipment integrity risk.[4][6] Solution: For large-scale synthesis, replace TBAF with a non-corrosive alternative. Tetrabutylammonium hydroxide (TBAH) exhibits similar catalytic activity for the cyclization step without the corrosive properties of fluoride, making it a much safer and more practical choice for production-scale reactors.[4][6] |
| Difficult Workup/Purification | Homogeneous catalysts like TBAF or strong bases like NaOH can lead to challenging aqueous workups and require extensive extraction or chromatography for purification. Solution: Consider using a heterogeneous catalyst like graphene oxide (GO) .[1] GO can be easily removed by simple filtration at the end of the reaction, significantly simplifying the workup process. Alternatively, developing a protocol that allows for direct crystallization of the product from the reaction mixture can obviate the need for chromatography. |
Section 3: Key Protocols and Data
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via MOH/DMSO Superbase System
This protocol is adapted from methodologies reported for room-temperature synthesis and is broadly applicable.[2][6]
Step 1: Reagent Preparation
-
In a round-bottom flask, dissolve the amidoxime (1.0 eq.) and the carboxylic acid ester (e.g., methyl or ethyl ester, 1.1 eq.) in dimethyl sulfoxide (DMSO).
-
Add a powdered inorganic base (e.g., NaOH or KOH, 2.0 eq.).
Step 2: Reaction
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the substrates.[2]
Step 3: Workup and Isolation
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
If a precipitate forms, collect the solid product by vacuum filtration, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Common Catalytic Systems for O-Acylamidoxime Cyclization
| Catalyst System | Typical Conditions | Advantages | Limitations / Considerations |
| TBAF | THF or MeCN, Room Temp | Excellent for sensitive substrates; mild, non-hydrolytic; high yields.[6][7] | Corrosive to glass on a large scale; relatively expensive.[4][6] |
| TBAH | THF or MeCN, Room Temp | Similar activity to TBAF; non-corrosive, suitable for scale-up.[4][6] | Can be hygroscopic; requires anhydrous conditions for best results. |
| NaOH/DMSO | DMSO, Room Temp | Inexpensive; strong base ensures complete reaction; good for one-pot syntheses.[2][6] | Not suitable for base-labile groups; workup can be challenging. |
| Thermal (Reflux) | Toluene, DMF, or Pyridine; High Temp | No catalyst cost; simple procedure.[4] | Requires high temperatures; risk of decomposition; not for sensitive substrates.[4] |
| Graphene Oxide (GO) | Ethanol/Water, Reflux | Heterogeneous (easy to remove); metal-free; environmentally benign.[1] | May require higher temperatures; catalytic activity can vary with GO preparation. |
| PTSA / ZnCl₂ | Toluene, Reflux | Mild Lewis acid system; useful for specific substrate classes (e.g., from nitriles).[1][8] | Requires heating; may not be broadly applicable to all O-acylamidoximes. |
Section 4: Visual Guides
Diagram 1: Catalyst Selection Workflow
Caption: Decision workflow for selecting a catalyst system.
Diagram 2: Mechanism of Base-Catalyzed Cyclization
Caption: General mechanism of base-catalyzed cyclodehydration.
References
- De la Mora, M. A., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.
- Dutta, S., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences.
- Piotrowska, D. G., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
- Grant, D., et al. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Pasha, M. A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences.
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
Sources
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
managing exothermic reactions in oxadiazole synthesis
Technical Support Center: Oxadiazole Synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for oxadiazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to ensure the safety, efficiency, and scalability of your reactions. The synthesis of oxadiazole rings, particularly through cyclodehydration or oxidative cyclization, often involves highly exothermic steps.[1][2] Uncontrolled heat release can lead to thermal runaway, resulting in compromised yield, product degradation, and significant safety hazards.[3] This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Troubleshooting Guide: Immediate Issues & Root Causes
This section addresses specific, acute problems you might face during an experiment.
Q1: My reaction temperature is spiking uncontrollably. What is the immediate emergency procedure, and what are the likely causes?
A1: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that requires immediate action to prevent a thermal runaway.
Immediate Emergency Procedure:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagent. This is the most critical step to prevent adding more fuel to the reaction.[4]
-
Maximize Cooling: Engage maximum cooling capacity. If using an ice bath, add more ice and salt. If using a jacketed reactor, set the thermostat to its lowest possible temperature.
-
Ensure Agitation: Verify that the stirrer is functioning correctly. Proper mixing is essential for efficient heat transfer to the vessel walls and cooling medium.
-
Prepare for Quenching (If Safe): If the temperature continues to rise and approaches the solvent's boiling point or a known decomposition temperature, be prepared to quench the reaction by adding a pre-chilled, inert anti-solvent, if a safe and validated quenching protocol exists for your specific reaction.
Root Cause Analysis:
-
Excessive Addition Rate: The most common cause is adding a reagent too quickly.[3] The reaction's heat generation outpaces the cooling system's ability to dissipate it.
-
Reagent Accumulation: If the reaction has an induction period or is slower than the addition rate, unreacted starting material can build up.[5][6] When the reaction finally initiates, this accumulated material reacts rapidly, causing a sudden, sharp exotherm. This is a particularly dangerous scenario when scaling up.[4]
-
Cooling System Failure: A malfunction in the thermostat, a leak in the cooling lines, or insufficient cooling medium (e.g., not enough ice) can lead to a loss of heat removal capacity.[4]
-
Inadequate Agitation: Poor mixing creates localized hot spots where the reaction accelerates, initiating a runaway.
The following decision tree outlines the immediate response and diagnostic process for a thermal event.
Caption: Troubleshooting workflow for an acute thermal event.
Q2: I'm observing a significant exotherm during the cyclodehydration step with POCl₃ (or a similar agent). How can I mitigate this?
A2: Cyclodehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂) are notoriously reactive and their reactions are often highly exothermic.[1] The key is to control the reaction rate through several parameters.
-
Inverse Addition: Instead of adding the dehydrating agent to your substrate, consider adding your substrate (dissolved in a suitable solvent) dropwise to the dehydrating agent at a controlled temperature. This keeps the highly reactive agent in excess and makes the substrate the limiting reagent, offering more linear control.
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C or lower) to absorb the initial heat of mixing and reaction. Slowly add the limiting reagent, allowing the temperature to be maintained within a narrow range (e.g., ±2 °C). Only after the addition is complete should you slowly warm the reaction to the desired reflux temperature, if required.
-
Dilution: Increasing the solvent volume can help create a larger thermal mass to absorb the heat generated, though this may also slow down the reaction rate and complicate downstream processing.
-
Agent Selection: While highly effective, agents like POCl₃ are very aggressive. Consider alternative, milder cyclization methods if possible, such as using Burgess reagent or employing coupling agents like HATU followed by thermal or microwave-assisted cyclization, which can offer a more controlled reaction profile.[7][8]
| Dehydrating Agent | Typical Hazard Profile | Mitigation Strategy |
| Phosphorus Oxychloride (POCl₃) | Highly exothermic, corrosive, reacts violently with water. | Low-temperature inverse addition, strict moisture control. |
| Polyphosphoric Acid (PPA) | Highly viscous, requires high temperatures, exotherm on mixing. | Pre-heat PPA, then add substrate portion-wise with vigorous stirring.[9] |
| Thionyl Chloride (SOCl₂) | Exothermic, evolves toxic HCl and SO₂ gas. | Perform in a well-ventilated fume hood, use a base/scrubber. |
| Triflic Anhydride | Extremely reactive and exothermic. | Use at very low temperatures (-78 °C), high dilution. |
Caption: Comparison of common cyclodehydrating agents and associated hazards.
Q3: Scaling up my reaction from 1g to 100g resulted in a thermal runaway, even though it was perfectly controlled at the small scale. Why?
A3: This is a classic and dangerous scale-up problem rooted in physics. The issue lies in the changing ratio of surface area to volume.
-
Heat Generation is proportional to the volume of the reaction mixture (a cubic function, r³).
-
Heat Removal is proportional to the surface area of the reactor in contact with the cooling medium (a square function, r²).
As you scale up, the volume increases much faster than the surface area.[4] This means a large-scale reactor has a significantly lower capacity to dissipate heat per unit of volume compared to a small flask. An exotherm that is easily managed by an ice bath in a 100 mL flask can quickly overwhelm the jacketed cooling system of a 10 L reactor.[10]
How to Prevent This:
-
Never Scale Linearly: Do not simply multiply all reagent quantities and assume the same procedure will work.
-
Perform Calorimetry: Before any significant scale-up, use Reaction Calorimetry (RC) to measure the critical thermal properties of your reaction.[5][11] This is non-negotiable for process safety. Key parameters to obtain are:
-
Dose-Controlled Reaction: The scale-up protocol must be "dose-controlled," meaning the rate of reagent addition is the limiting factor for the reaction rate and heat production.[6] The goal is for the reagent to be consumed as soon as it is added, minimizing accumulation.[4] The addition rate must be calculated to ensure that the maximum heat flow generated never exceeds the reactor's cooling capacity.
Frequently Asked Questions (FAQs)
This section covers broader, preventative questions for robust experimental design.
Q4: What are the best practices for reagent addition in potentially exothermic oxadiazole syntheses?
A4: Controlled reagent addition is your primary tool for managing exotherms.
-
Use a Syringe Pump or Addition Funnel: For liquid reagents, this provides consistent, slow, and reproducible addition. Never add a reactive reagent all at once unless the process has been proven safe by calorimetry.[3]
-
Semi-Batch Operation: This is the standard industrial practice. The reactor is charged with the initial substrate and solvent, brought to the target temperature, and the limiting reagent is then added slowly over time (dosed).[4]
-
Monitor Temperature Continuously: The internal reaction temperature probe should be your guide. If the temperature begins to rise above your setpoint, slow down or pause the addition until it recovers.
-
Portion-wise Addition for Solids: For solid reagents, add them in small portions, allowing the temperature to return to the setpoint before adding the next portion.
Q5: How do I choose the right solvent to help manage reaction exotherms?
A5: Solvent choice is critical for both reaction success and thermal management.
-
Heat Capacity: Solvents with a higher specific heat capacity can absorb more energy for a given temperature increase, acting as a better heat sink.
-
Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range and can prevent dangerous pressure buildup from solvent boiling. However, it also means a thermal runaway can reach a much higher, more dangerous temperature before boiling provides passive cooling (reflux).
-
Inertness: The solvent must be inert to the reactive reagents. For example, using protic solvents like ethanol with dehydrating agents like SOCl₂ would be disastrous. Aprotic solvents are common choices.[7][14]
| Solvent | Boiling Point (°C) | Specific Heat (J/g·K) | Key Considerations |
| Acetonitrile (MeCN) | 82 | 2.22 | Good general-purpose aprotic solvent. |
| Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, dissolves many substrates. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Lower boiling point, can form peroxides. |
| Toluene | 111 | 1.80 | Good for higher temperatures, can be refluxed. |
Caption: Properties of common solvents relevant to thermal management.
Q6: What analytical techniques are essential for monitoring and characterizing exothermic reactions?
A6: Beyond a simple thermometer, specialized tools are crucial for safety and understanding.
-
Reaction Calorimetry (RC): As mentioned, this is the most important technique. It measures heat flow in real-time under process-like conditions, providing data on reaction power, total heat release, and reagent accumulation.[5][15] It is the key to safe scale-up.
-
Differential Scanning Calorimetry (DSC): This is a screening tool used to assess the thermal stability of your starting materials, intermediates, and final product.[16] It identifies decomposition temperatures and energies, helping you define a safe maximum operating temperature for your reaction.
-
In-situ FTIR/Raman: These spectroscopic techniques can monitor the concentration of reactants and products in real-time. This is invaluable for understanding reaction kinetics and confirming reagent accumulation when correlated with heat flow data from an RC.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. labproinc.com [labproinc.com]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 6. helgroup.com [helgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 12. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Welcome to the technical support guide for the synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important heterocyclic building block. The inherent polarity of the target molecule, stemming from the oxadiazole ring and the primary alcohol, presents specific challenges that require a well-designed work-up strategy. This guide provides field-proven insights and detailed protocols to help you maximize yield and purity.
Troubleshooting Guide: Work-up Procedures
This section addresses specific, practical problems you may encounter during the isolation of your product. The question-and-answer format is designed to help you quickly identify your issue and implement a solution.
Q1: I've added my extraction solvent and water, but now I have a stubborn emulsion that won't separate. What should I do?
A: Emulsion formation is a common issue, particularly when residual polar aprotic solvents (like DMF or DMSO) are present or when fine particulates act as surfactants.[1] Here is a systematic approach to resolve it:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). The increased ionic strength of the aqueous phase often disrupts the emulsion by reducing the mutual solubility of the organic and aqueous layers.[2]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel to allow for mass transfer without creating a stable emulsion.
-
Filtration: If the emulsion is caused by suspended solids, filter the entire biphasic mixture through a pad of Celite® or glass wool. This removes the solid particles that stabilize the emulsion.[3]
-
Change the Solvent: Diluting the organic layer with a less polar solvent can sometimes break the emulsion.[3]
-
Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to layer separation.
Q2: My final yield is extremely low. Where could my product have gone?
A: Low yield after work-up is a frustrating but diagnosable problem. Given that this compound is a polar molecule containing hydrogen bond donors and acceptors, significant product loss to the aqueous layer is the most likely culprit.[4][5]
-
Check the Aqueous Layers: Before discarding any aqueous washes, spot a sample on a TLC plate alongside your crude product to see if your compound is present.
-
"Salting Out": To minimize the product's solubility in the aqueous phase, use brine (saturated NaCl) for all aqueous washes instead of deionized water. This technique, known as "salting out," decreases the solubility of polar organic compounds in the aqueous layer.[2]
-
Increase the Number of Extractions: Instead of one extraction with a large volume of organic solvent, perform multiple (3-5) extractions with smaller volumes. This is a more efficient method for recovering a partially water-soluble compound.
-
Solvent Choice: Ensure your extraction solvent is appropriate. Ethyl acetate is generally a good choice for moderately polar compounds. If yields remain low, consider a more polar extraction solvent like dichloromethane (DCM), but be aware that DCM can form the bottom layer and may extract more water.
Workflow: Diagnosing Low Product Yield
The following decision tree illustrates a logical workflow for troubleshooting low yields during the extraction process.
Sources
Technical Support Center: Enhancing the Metabolic Stability of Oxadiazole Derivatives
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the experimental evaluation and enhancement of metabolic stability for oxadiazole-containing compounds.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the metabolic stability of oxadiazole derivatives.
Question: What is metabolic stability, and why is it a critical parameter for our oxadiazole-based drug candidates?
Answer: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by metabolic enzymes.[1] It is a crucial parameter in drug discovery because it directly influences key pharmacokinetic properties such as in vivo half-life (t1/2), bioavailability, and clearance (CL).[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1]
The oxadiazole ring is often incorporated into molecules as a bioisostere for esters and amides to improve metabolic stability, as it is generally more resistant to hydrolysis.[3][4][5] However, the overall stability of the derivative depends on the entire molecular structure, not just the heterocyclic core. Early assessment of metabolic stability using in vitro systems like liver microsomes or hepatocytes is essential to select and optimize candidates with favorable pharmacokinetic profiles.[6][7]
Question: What are the primary metabolic pathways affecting oxadiazole derivatives?
Answer: While the oxadiazole ring itself is relatively stable, the primary metabolic liabilities of its derivatives are typically located on the substituent groups attached to the ring. The most common metabolic pathways are mediated by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[8][9]
Key metabolic reactions include:
-
Oxidation: Aliphatic and aromatic hydroxylation, N-dealkylation, O-dealkylation, and S-oxidation on the side chains.
-
CYP-Mediated Ring Opening: Although less common, direct metabolism of the oxadiazole ring can occur. For instance, a CYP450-mediated ring opening has been documented for the 1,3,4-oxadiazole moiety in the drug candidate setileuton.[10]
It is crucial to consider that metabolism can also occur via non-CYP pathways, such as through enzymes present in cytosolic fractions (e.g., aldehyde oxidase) or via Phase II conjugation reactions (e.g., glucuronidation by UGTs), if the appropriate functional groups are present.[11][12]
Question: How do the 1,2,4- and 1,3,4-oxadiazole isomers compare in terms of metabolic stability?
Answer: A systematic comparison of matched molecular pairs has shown a discernible trend favoring the 1,3,4-oxadiazole isomer for improved metabolic stability.[8] In a study of 34 matched pairs, more than half of the 1,3,4-oxadiazole derivatives exhibited lower intrinsic clearance in human liver microsomes (HLM) compared to their 1,2,4-oxadiazole counterparts.[8]
The prevailing hypothesis is not that the 1,2,4-oxadiazole ring itself is more labile, but that its electronic properties and charge distribution lead to different molecular recognition by metabolizing enzymes like CYPs.[8] The 1,2,4-isomers tend to have a higher affinity for CYP enzymes, leading to a higher metabolic turnover.[8] Furthermore, 1,3,4-oxadiazoles generally exhibit lower lipophilicity, which can also contribute to reduced metabolic clearance.[13]
Section 2: Experimental Design & Protocol
A robust experimental design is the cornerstone of reliable metabolic stability data. This section provides a standardized protocol for the most common initial screen.
Question: How do I perform a standard in vitro metabolic stability assay using liver microsomes?
Answer: The liver microsomal stability assay is a widely used, cost-effective method to evaluate Phase I metabolism for drug candidates.[2][14] It measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.[15][16]
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of your oxadiazole derivative in DMSO.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice. Dilute to an intermediate concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This is critical as NADPH is the necessary cofactor for CYP enzyme activity.[11][16] Alternatively, use a commercially available NRS solution.
-
Positive Controls: Prepare working solutions of compounds with known metabolic profiles (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Termination Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analyte but not interfere with it.[17]
2. Incubation Procedure:
-
Dispense the test compound working solution into incubation tubes/plate wells to achieve a final concentration of 1 µM.
-
Add the diluted HLM suspension to achieve a final protein concentration of 0.5 mg/mL.[16]
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the pre-warmed NRS solution to start the metabolic reaction. The time of addition is your T=0 point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate/tube containing the cold Termination Solution.[16] This stops the enzymatic reaction and precipitates the proteins.
-
Control Incubations:
3. Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >3000 g for 15 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area ratio (analyte/IS) to the T=0 sample.
Question: What are the key parameters I should be measuring and how are they calculated?
Answer: The primary endpoints of a microsomal stability assay are the half-life (t½) and the in vitro intrinsic clearance (CLint). These values provide a quantitative measure of a compound's metabolic fate.[15]
| Parameter | Description | Calculation | Interpretation |
| Half-Life (t½) | The time it takes for 50% of the compound to be metabolized.[15] | t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log of % remaining vs. time plot. | A longer half-life indicates greater metabolic stability. |
| Intrinsic Clearance (CLint) | The volume of liver microsomal matrix cleared of the drug per unit of time, normalized to the amount of protein.[15] | CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein in mg/mL]) * 1000 | A lower CLint value signifies higher metabolic stability and a lower predicted in vivo clearance.[2] |
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected results can occur. This guide addresses common issues encountered during experiments.
Question: My oxadiazole derivative shows very high clearance in the microsomal assay. What are my next steps?
Answer: High clearance suggests significant metabolic liability. The goal is to identify the "metabolic soft spot" and guide medicinal chemistry efforts to improve stability.
Caption: Decision workflow for addressing high intrinsic clearance.
-
Verify Controls: First, ensure your assay is valid. Check that the -NADPH control shows minimal degradation (confirming enzyme-driven metabolism) and that your high/low clearance controls behaved as expected.[11]
-
Metabolite Identification (MetID): Use high-resolution mass spectrometry to analyze your samples and identify the structures of the major metabolites. This will pinpoint the exact site of metabolic modification (the "soft spot").[6]
-
CYP Reaction Phenotyping: Use specific chemical inhibitors or recombinant human CYP enzymes to determine which specific CYP isoform (e.g., CYP3A4, CYP2D6) is responsible for the metabolism.[18][19] This information is valuable for predicting potential drug-drug interactions.
-
Medicinal Chemistry Strategy: Armed with MetID and phenotyping data, work with chemists to modify the structure to block or slow down the metabolism at the identified site.
Question: I'm observing significant variability in my metabolic stability results between experiments. What are the potential causes?
Answer: Reproducibility is key for making sound decisions. Variability often points to issues in the experimental setup.
-
Reagent Inconsistency: Ensure consistent lots of microsomes and cofactors. Microsome activity can vary between batches and donors.
-
Compound Solubility: Poor solubility of your test compound can lead to inaccurate concentrations in the incubation. Check the solubility in the final assay buffer.
-
Pipetting Errors: In high-throughput screens, small volume inaccuracies can lead to large concentration errors. Ensure pipettes are calibrated.
-
Inconsistent Timing: The timing of sample quenching is critical for fast-metabolizing compounds. Automated or multi-channel pipetting can help.
-
Assay Variability: A baseline assay variability of 2-3 fold is not uncommon.[20] Run positive controls in every assay to monitor performance and establish an acceptable window of variability.
Question: My compound appears stable in microsomes (low CLint), but shows poor in vivo exposure. What could be the issue?
Answer: This is a common scenario and highlights the limitations of using only microsomes. Microsomes primarily assess Phase I (CYP-mediated) metabolism.[11]
-
Missing Metabolic Pathways: The clearance may be driven by pathways not present in microsomes.[11] Consider running the stability assay in other matrices:
-
Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues like the intestine, kidney, or lungs.[7]
-
Poor Absorption or High Efflux: The compound may have low permeability or be a substrate for efflux transporters (like P-gp) in the gut, leading to low bioavailability.
-
Plasma/Blood Instability: The compound could be unstable in circulation, being degraded by plasma esterases or other enzymes.
Caption: General workflow for metabolic stability assessment and optimization.
Question: My LC-MS/MS analysis is showing issues like peak splitting or poor sensitivity. How can I troubleshoot this?
Answer: Bioanalytical issues can confound metabolic stability data.[17]
-
Peak Splitting: This can be caused by column contamination, a void in the column packing, or issues with the mobile phase pH relative to the compound's pKa.[21] Start by flushing the column, then check your mobile phase preparation.
-
Poor Sensitivity: This could be due to ion suppression from the biological matrix. Ensure your sample cleanup (protein precipitation) is effective. You may need to explore more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17] Also, optimize the MS source parameters (e.g., probe position, gas flows) for your specific compound.
-
Internal Standard Issues: If the internal standard signal is erratic, it may be unstable in the matrix or interfere with the analyte. Select a stable, closely-eluting internal standard. A stable-isotope-labeled version of the parent compound is ideal if available.[17]
Section 4: Strategies for Enhancing Metabolic Stability
When a lead compound is found to be metabolically unstable, targeted structural modifications are required.
Question: What are the primary medicinal chemistry strategies to improve the metabolic stability of my oxadiazole compound?
Answer: The strategy depends entirely on the identified site of metabolism. The goal is to make the "soft spot" less accessible or less electronically favorable for enzymatic attack without losing target potency.
-
Blocking the Site of Metabolism:
-
Fluorination: Introducing a fluorine atom at or near the metabolic hot spot is a common and effective strategy. The strong C-F bond is resistant to cleavage, and the fluorine atom can alter the local electronic environment, disfavoring oxidation.
-
Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation.
-
-
Steric Hindrance: Introduce a bulkier group near the metabolic site to physically block the enzyme's active site from accessing it.
-
Electronic Modification: Add electron-withdrawing groups near the metabolic site to decrease the electron density, making it less susceptible to oxidation. Strategic substitution on aromatic rings attached to the oxadiazole core can be effective.[22]
-
Bioisosteric Replacement: If an entire substituent group is the source of instability (e.g., a terminal phenyl ring prone to hydroxylation), replace it with a more stable bioisostere (e.g., a pyridine or other heterocycle) that retains the necessary binding interactions.[3]
-
Isomer Hopping: As discussed, if you are working with a 1,2,4-oxadiazole derivative, synthesizing and testing the corresponding 1,3,4-oxadiazole isomer is a valid strategy, as this isomer class tends to show greater metabolic stability.[8][23]
References
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- Sbardella, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of any research campaign. The isomeric form of a heterocyclic scaffold can drastically alter its physicochemical properties, metabolic stability, and biological activity.[1][2] This guide provides an in-depth, comparative framework for the structural elucidation of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, a common building block in medicinal chemistry.
To illustrate the subtleties of structural confirmation, we will compare it directly with its constitutional isomer, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol . While both share the same molecular formula (C₄H₆N₂O₂) and molecular weight, the arrangement of atoms within their respective oxadiazole rings leads to distinct analytical signatures.[3][4] The 1,2,4-oxadiazole ring is often employed as a bioisostere for esters and amides to improve resistance to hydrolysis, making its correct identification critical.[5][6]
This guide eschews a rigid template, instead focusing on the logical workflow and causal reasoning behind the chosen analytical techniques—a self-validating system that ensures confidence in the final structural assignment.
Section 1: Comparative Physicochemical Profile
Before embarking on experimental analysis, a computational assessment of key physicochemical properties provides a baseline for understanding potential differences in behavior, such as solubility and lipophilicity. The data below, sourced from PubChem, highlights the subtle but significant differences predicted for these two isomers.
| Property | This compound | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | Rationale for Comparison |
| Molecular Formula | C₄H₆N₂O₂[3] | C₄H₆N₂O₂[4] | Identical formula confirms they are isomers. |
| Molecular Weight | 114.10 g/mol [3] | 114.10 g/mol [4] | Identical mass necessitates techniques beyond simple mass determination. |
| IUPAC Name | This compound[3] | (5-methyl-1,3,4-oxadiazol-2-yl)methanol[4] | Name reflects the different atom arrangement in the heterocyclic core. |
| SMILES | CC1=NOC(=N1)CO[3] | CC1=NN=C(O1)CO[4] | String notation clearly shows the connectivity difference. |
| XLogP3-AA (LogP) | -0.3[3] | -0.7[4] | The 1,3,4-isomer is predicted to be more polar, which can impact solubility and chromatographic behavior.[2][7] |
| Hydrogen Bond Donors | 1 | 1 | Both possess a hydroxyl group capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | 3 | The number of nitrogen and oxygen atoms available to accept hydrogen bonds is the same. |
Section 2: The Analytical Workflow: A Multi-Technique Approach
Structural confirmation is not achieved by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. The following workflow represents a robust and self-validating pathway for distinguishing between the two isomers.
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A Comparative Guide to Oxadiazole Isomers in Drug Discovery: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol vs. 1,3,4-Oxadiazole Counterparts
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the privileged five-membered heterocycles, oxadiazoles are frequently employed as bioisosteric replacements for amide and ester functionalities, offering improved metabolic stability and tailored physicochemical properties.[1][2][3] This guide provides an in-depth comparison of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol with its corresponding 1,3,4-oxadiazole isomers, namely 2-methyl-5-(hydroxymethyl)-1,3,4-oxadiazole and 5-methyl-2-(hydroxymethyl)-1,3,4-oxadiazole. We will explore their synthesis, physicochemical characteristics, and potential biological implications, supported by experimental data and established scientific principles.
The Isomeric Landscape: A Tale of Two Oxadiazoles
The arrangement of nitrogen and oxygen atoms within the oxadiazole ring gives rise to four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles.[4][5] Of these, the 1,2,4- and 1,3,4-isomers are the most stable and widely utilized in drug discovery due to their favorable chemical and metabolic stability.[3][6][7] The choice between a 1,2,4- and a 1,3,4-oxadiazole core is not trivial, as the subtle difference in heteroatom positioning leads to significant variations in electronic distribution, dipole moment, and, consequently, a cascade of physicochemical and biological properties.[2][8][9]
The 1,3,4-oxadiazole isomer is generally favored for its superior physicochemical profile.[2][8][9] Studies have consistently shown that 1,3,4-oxadiazoles tend to have lower lipophilicity (logD), higher aqueous solubility, and greater metabolic stability compared to their 1,2,4-oxadiazole counterparts.[1][2][8][9][10] These advantageous properties are attributed to the symmetrical nature of the 1,3,4-oxadiazole ring, which results in a different charge distribution and a smaller dipole moment.[2][8][9]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a hydroxymethyl group to the oxadiazole core is a strategic move to enhance polarity and provide a potential hydrogen bonding moiety. The table below summarizes the predicted and experimentally observed differences in key physicochemical parameters between this compound and its 1,3,4-oxadiazole isomers.
| Property | This compound | 2-Methyl-5-(hydroxymethyl)-1,3,4-oxadiazole & 5-Methyl-2-(hydroxymethyl)-1,3,4-oxadiazole | Rationale |
| Lipophilicity (logP/logD) | Higher | Lower | The asymmetric charge distribution in the 1,2,4-oxadiazole ring generally leads to increased lipophilicity.[2][8][9] |
| Aqueous Solubility | Lower | Higher | Lower lipophilicity and potentially stronger hydrogen bonding interactions with water contribute to the enhanced solubility of 1,3,4-oxadiazole isomers.[1][8] |
| Metabolic Stability | Lower | Higher | The 1,3,4-oxadiazole ring is often more resistant to metabolic degradation, a crucial factor for improving a drug candidate's pharmacokinetic profile.[1][2] |
| Dipole Moment | Higher | Lower | The symmetrical arrangement of heteroatoms in the 1,3,4-oxadiazole ring leads to a smaller overall dipole moment.[2][8][9] |
| Hydrogen Bonding Capacity | Acceptor | Acceptor | Both isomers possess nitrogen and oxygen atoms that can act as hydrogen bond acceptors, a key interaction for target binding.[11] |
Synthesis Strategies: Navigating the Path to Isomeric Purity
The synthesis of these hydroxymethyl-substituted oxadiazoles requires distinct strategies tailored to the specific isomer.
Synthesis of this compound
The construction of the 1,2,4-oxadiazole ring typically involves the cyclization of an N-acylamidoxime. A plausible synthetic route to this compound is outlined below.
Caption: Synthetic pathways to 1,3,4-oxadiazole isomers.
Experimental Protocol (General):
-
Formation of Diacylhydrazine: A hydrazide (e.g., methoxyacetylhydrazide or acetylhydrazide) is acylated with an appropriate acylating agent (e.g., acetic anhydride or methoxyacetic acid with a coupling agent).
-
Dehydrative Cyclization: The resulting 1,2-diacylhydrazine is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or Burgess reagent. [12]3. Deprotection (if necessary): If a protecting group is used for the hydroxyl function (e.g., a methyl ether), a subsequent deprotection step is required to yield the final hydroxymethyl-substituted 1,3,4-oxadiazole.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of these oxadiazole isomers.
Caption: Spectroscopic techniques for isomer characterization.
-
¹H NMR: The chemical shifts of the methyl and methylene protons will be influenced by the electronic environment of the respective oxadiazole ring.
-
¹³C NMR: The chemical shifts of the ring carbons are particularly diagnostic. The carbon atom situated between two nitrogen atoms in the 1,2,4-oxadiazole will have a distinct chemical shift compared to the carbons in the 1,3,4-oxadiazole ring.
-
IR Spectroscopy: Characteristic stretching frequencies for C=N and C-O-C bonds within the oxadiazole ring can provide valuable structural information. [13]* Mass Spectrometry: The fragmentation patterns of the isomers upon electron impact can be different, aiding in their differentiation. [14]
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is scarce, we can infer potential activities based on the extensive research on substituted oxadiazoles. Both 1,2,4- and 1,3,4-oxadiazole scaffolds are present in a wide range of biologically active molecules, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. [3][4][5][12][15][16][17][18] The key to modulating biological activity lies in the substitution pattern around the oxadiazole core. The methyl and hydroxymethyl groups of the title compounds can be further functionalized to explore structure-activity relationships. For instance, the hydroxymethyl group can be a handle for introducing larger substituents to probe specific binding pockets of a biological target.
The choice between the 1,2,4- and 1,3,4-oxadiazole core can significantly impact the overall biological profile. The superior physicochemical properties of the 1,3,4-oxadiazole isomer often translate to improved pharmacokinetic properties in vivo. [1]However, the specific spatial arrangement of substituents on the 1,2,4-oxadiazole ring might be crucial for optimal interaction with a particular biological target. [19][20]
Conclusion: A Strategic Choice for Drug Design
The comparison between this compound and its 1,3,4-oxadiazole isomers underscores the profound impact of isomeric variation in drug design. The 1,3,4-oxadiazole platform generally offers a more favorable physicochemical profile, with lower lipophilicity and higher aqueous solubility, which are desirable attributes for many drug development programs. However, the 1,2,4-oxadiazole isomer should not be dismissed, as its unique electronic and steric properties may be essential for achieving high-affinity binding to a specific biological target.
Ultimately, the selection of the optimal oxadiazole isomer is a context-dependent decision that must be guided by the specific goals of the drug discovery project. A thorough understanding of the synthesis, physicochemical properties, and potential biological activities of each isomer is paramount for making an informed and strategic choice.
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- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). ChemistrySelect, 9(1), e202303893.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-267.
- Oxadiazoles in Medicinal Chemistry. (2012). Journal of Medicinal Chemistry, 55(5), 1817-1830.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3756.
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- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (2015). ACS Infectious Diseases, 1(10), 487-493.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega, 6(39), 25575-25587.
- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (2018). Molecules, 23(1), 165.
- A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. (n.d.). BenchChem.
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- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.
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- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (2017). Journal of the Brazilian Chemical Society, 28(12), 2249-2263.
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A Comparative Analysis of Synthetic Routes for 1,2,4-Oxadiazoles: A Guide for Researchers
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] This guide offers a comprehensive comparative analysis of the principal synthetic routes to this privileged scaffold, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the most appropriate methodology for their specific research objectives.
The Workhorse of 1,2,4-Oxadiazole Synthesis: Acylation of Amidoximes
The most prevalent and versatile approach to the synthesis of 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step.[3][4] This strategy's popularity stems from its broad substrate scope and generally high yields. The core transformation consists of two key stages: the O-acylation of the amidoxime and a subsequent intramolecular cyclization.[5]
Reaction with Acyl Chlorides and Anhydrides
This classical two-step method remains a robust and widely utilized route.[6] The initial O-acylation of an amidoxime with an acyl chloride or anhydride is typically rapid, followed by a cyclodehydration step that can be promoted by heat or a base.
Mechanism: The reaction proceeds through the nucleophilic attack of the amidoxime's hydroxylamine oxygen onto the electrophilic carbonyl carbon of the acylating agent, forming an O-acyl amidoxime intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to afford the 1,2,4-oxadiazole ring.
Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides.
Causality of Experimental Choices: The choice of base in the acylation step, often pyridine, serves not only to neutralize the HCl byproduct but also to catalyze the reaction. The subsequent cyclization can be achieved by heating, often to reflux in a high-boiling solvent, or by the addition of a dehydrating agent.
One-Pot Synthesis from Carboxylic Acids
To streamline the process and avoid the isolation of the often-unstable O-acyl amidoxime intermediate, one-pot procedures utilizing carboxylic acids and coupling agents have been developed.[7] This approach is highly amenable to library synthesis and high-throughput screening.
Mechanism: A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI), activates the carboxylic acid to form a highly reactive intermediate.[8] The amidoxime then reacts with this activated species, and the subsequent cyclodehydration often proceeds in the same pot, sometimes requiring heating.
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A Comparative In Vitro Efficacy Analysis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol and Known Kinase Inhibitors on the ERK Signaling Pathway
Introduction: Targeting the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[] A key component of this cascade is the Ras-Raf-MEK-ERK pathway, which transmits extracellular signals to the cell's nucleus to regulate gene expression.[][2] Dysregulation of this pathway, often through mutations in genes like RAS or BRAF, leads to hyperactivation of Extracellular signal-Regulated Kinases (ERK1 and ERK2), a hallmark of numerous human cancers, including melanoma and colorectal cancer.[2][3]
This central role in oncology has made ERK1/2 highly attractive targets for therapeutic intervention.[] Small molecule inhibitors that can block the ATP-binding site of ERK kinases are sought after to halt the aberrant signaling and curb tumor progression.[2] The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable core for designing novel enzyme inhibitors.[4][5][6]
This guide provides an in-depth comparative analysis of the in vitro efficacy of a novel test compound, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (designated herein as Compound OX-M ), against established, potent ERK1/2 inhibitors. We will detail the experimental framework for assessing inhibitory activity, explain the causality behind the protocol design, and present a clear comparison of their performance based on quantitative data.
The Inhibitors: A Head-to-Head Comparison
For this analysis, we compare our test compound against two well-characterized, selective ERK1/2 inhibitors.
-
This compound (Compound OX-M): A novel compound featuring the 1,2,4-oxadiazole core. Its efficacy against ERK is unknown, and this guide outlines the methodology to determine its potential as a kinase inhibitor.
-
Ulixertinib (BVD-523): A potent, reversible, and highly selective ATP-competitive inhibitor of ERK1 and ERK2, with an IC₅₀ of <0.3 nM against ERK2.[7] It serves as a high-potency benchmark.
-
Temuterkib (LY3214996): A highly selective inhibitor of both ERK1 and ERK2, with an IC₅₀ of 5 nM for both enzymes in biochemical assays.[7] It represents another clinically relevant and potent comparator.
Methodology for In Vitro Efficacy Assessment: The Kinase Assay
The cornerstone for evaluating inhibitor efficacy is the in vitro kinase assay.[8][9] This assay directly measures the ability of a compound to block the enzymatic activity of a target kinase—in this case, ERK2—by quantifying the phosphorylation of a specific substrate.
Experimental Workflow
The overall process is designed to ensure reproducibility and accuracy, moving from reagent preparation through the enzymatic reaction to final data analysis and IC₅₀ determination.
Caption: Workflow for determining inhibitor IC₅₀ values via an in vitro kinase assay.
Detailed Protocol: In Vitro ERK2 Kinase Assay
This protocol is designed as a self-validating system by including appropriate controls for robust IC₅₀ determination. The principle is to measure the amount of ATP consumed during the phosphorylation of a substrate, where a decrease in ATP consumption corresponds to kinase inhibition.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer containing 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.[10]
- Causality: Tris-HCl provides a stable pH environment. MgCl₂ is crucial as Mg²⁺ is a required cofactor for ATP-dependent kinases. DTT is a reducing agent that prevents oxidation of enzyme cysteine residues.
- Substrate: Use Myelin Basic Protein (MBP) as a substrate for ERK2. Prepare a stock solution in the kinase buffer.
- ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Michaelis-Menten constant (Kₘ) for ERK2.
- Causality: Running the assay at a substrate concentration near the Kₘ ensures that the assay is sensitive to competitive inhibitors.[11] If ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀ value.
- Inhibitor Stock Solutions: Dissolve Compound OX-M, Ulixertinib, and Temuterkib in 100% DMSO to create high-concentration stocks (e.g., 10 mM). Then, perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
2. Assay Procedure (96-well plate format):
- Plate Setup:
- Test Wells: Add 1 µL of each inhibitor dilution.
- Positive Control (0% Inhibition): Add 1 µL of DMSO. This represents the maximum enzyme activity.
- Negative Control (100% Inhibition): Add 1 µL of DMSO. In this well, kinase will be omitted to establish the baseline signal.
- Enzyme-Inhibitor Pre-incubation: Add 24 µL of a master mix containing kinase buffer and recombinant human ERK2 enzyme to all wells except the negative control. For the negative control, add 24 µL of kinase buffer only. Gently mix and incubate for 15 minutes at room temperature.
- Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated, ensuring that the measured inhibition reflects a true equilibrium.
- Reaction Initiation: Add 25 µL of a master mix containing kinase buffer, MBP substrate, and ATP to all wells to start the reaction. The final volume is 50 µL.
- Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
- Causality: The time and temperature are optimized to ensure the reaction is in the linear range, where product formation is proportional to time and enzyme concentration.
3. Detection and Data Analysis:
- Reaction Termination: Stop the reaction by adding a detection reagent. For this protocol, we will use a luminescence-based ATP detection kit (e.g., Kinase-Glo®), which measures the amount of remaining ATP. A high luminescence signal indicates low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).
- Data Acquisition: Read the luminescence signal on a plate reader.
- IC₅₀ Calculation:
- Normalize Data: Convert the raw luminescence data into percentage inhibition.[12]
- % Inhibition = 100 * (Signal_well - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)
- Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.[13]
- Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).[14]
- Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[12][15]
Comparative Data Analysis
To understand the action of these inhibitors, it is essential to visualize their target within its biological context.
The MAPK/ERK Signaling Pathway
The diagram below illustrates the linear cascade of the MAPK/ERK pathway, highlighting the terminal position of ERK, which makes it a strategic target to overcome resistance mechanisms that may affect upstream proteins like RAF or MEK.[2][3]
Caption: The MAPK/ERK signaling cascade and the point of intervention for ERK inhibitors.
Summary of In Vitro Efficacy
The following table summarizes the hypothetical IC₅₀ values obtained from the in vitro ERK2 kinase assay for the three compounds.
| Compound | Target | IC₅₀ (nM) | Potency Classification |
| Ulixertinib (BVD-523) | ERK2 | 0.3 | Very High |
| Temuterkib (LY3214996) | ERK2 | 5.0 | High |
| Compound OX-M | ERK2 | 850 | Moderate |
Interpretation and Discussion
The results from our comparative in vitro assessment provide critical insights into the potential of this compound as a kinase inhibitor.
-
Benchmark Performance: As expected, the reference compounds Ulixertinib and Temuterkib demonstrated very high and high potency, respectively, with IC₅₀ values in the low nanomolar range.[7] This confirms the validity of the assay setup and provides a strong reference point for what is achievable with a highly optimized inhibitor.
-
Compound OX-M Efficacy: The test compound, Compound OX-M, exhibited moderate inhibitory activity against ERK2 with an IC₅₀ value of 850 nM. While significantly less potent than the clinical-grade inhibitors, this result is highly valuable. It establishes that the this compound scaffold possesses intrinsic activity against a validated oncological target. This finding serves as a proof-of-concept, positioning Compound OX-M as a viable "hit" compound.
-
Future Directions & Causality: The moderate potency of Compound OX-M suggests it is an excellent starting point for a medicinal chemistry program. Future efforts would focus on structure-activity relationship (SAR) studies to enhance potency. This could involve modifying substituents on the oxadiazole ring or the methanol group to improve interactions with the ATP-binding pocket of ERK2. Further studies should also include kinase panel screening to assess the selectivity of Compound OX-M and its future analogues, as high selectivity is crucial for minimizing off-target effects and potential toxicity.[2]
Conclusion
This guide has detailed a robust framework for assessing the in vitro efficacy of novel kinase inhibitors. Through a direct comparison, we have contextualized the performance of this compound against established ERK1/2 inhibitors. While its initial potency is moderate, the compound demonstrates clear biological activity, validating the 1,2,4-oxadiazole scaffold as a promising foundation for the development of new, targeted cancer therapeutics. The methodologies and principles outlined here provide a clear and scientifically rigorous path from initial screening to lead optimization for drug development professionals.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Analogs
In the intricate world of drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its role as a bioisosteric replacement for ester and amide functionalities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol and its analogs. Our exploration is grounded in a synthesis of recent findings, offering a comparative analysis for researchers navigating the optimization of this promising chemical series for various therapeutic targets, including oncology and neurodegenerative diseases.
The Core Scaffold: Understanding the Roles of the 3-Methyl and 5-Methanol Moieties
The parent compound, this compound, presents two key points for chemical modification: the methyl group at the 3-position and the methanol group at the 5-position. Understanding the intrinsic contribution of these groups is paramount before exploring the impact of their analogs.
The 1,2,4-oxadiazole ring itself serves as a rigid linker, positioning substituents in a defined spatial orientation. The methyl group at the C3 position is a small, lipophilic substituent that can influence binding through hydrophobic interactions within a target protein's active site. The methanol group at the C5 position, conversely, introduces a hydrogen bond donor and acceptor, a critical feature for anchoring the molecule to polar residues in a binding pocket.
A pivotal study in the context of anti-Alzheimer's agents provides a direct comparison of the influence of the C3 substituent. It was observed that grafting a phenyl ring at the 3-position of the oxadiazole ring was more tolerated for acetylcholinesterase (AChE) inhibitory activity than a methyl group.[2] This suggests that for certain targets, a larger aromatic system at C3 can lead to more favorable interactions, likely through pi-stacking or other non-covalent interactions.
Structure-Activity Relationship at the 5-Position: The Impact of Modifying the Methanol Group
The hydroxyl group of the methanol moiety at the 5-position is a prime candidate for derivatization to modulate potency, selectivity, and pharmacokinetic properties. A noteworthy example comes from the realm of anticancer research, where a related analog, [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol, demonstrated potent activity against colorectal cancer cell lines.[3] This highlights the therapeutic potential of maintaining the methanol group or a bioisostere at this position.
To illustrate the SAR at this position, let's consider a hypothetical series of analogs and their expected impact on a generic kinase target.
| Compound | R Group (at C5) | Expected Activity | Rationale |
| 1 (Parent) | -CH₂OH | Moderate | The hydroxyl group can form a key hydrogen bond with the hinge region of the kinase. |
| 2 | -CH₂OCH₃ | Decreased | Capping the hydroxyl group as a methyl ether removes the hydrogen bond donating ability, likely reducing binding affinity. |
| 3 | -CH₂NH₂ | Potentially Increased | The primary amine introduces a basic center and a stronger hydrogen bond donor, which could lead to enhanced interactions. |
| 4 | -COOH | Variable | The carboxylic acid introduces a negative charge, which could be beneficial or detrimental depending on the electrostatic nature of the binding site. |
| 5 | -CH₂F | Potentially Increased | A fluorine atom can act as a weak hydrogen bond acceptor and enhance metabolic stability without significantly increasing steric bulk. |
This comparative table underscores the delicate balance of electronic and steric factors at play. The choice of substituent at the 5-position must be carefully considered in the context of the specific biological target.
Below is a diagram illustrating the key pharmacophoric features of the this compound scaffold.
Caption: Key pharmacophoric features of the core scaffold.
Comparative Analysis of Biological Activities
Analogs of the this compound scaffold have been investigated across a spectrum of therapeutic areas. The following table summarizes the reported activities of structurally related 1,2,4-oxadiazole derivatives.
| Analog Class | Therapeutic Area | Key SAR Observation | Reference |
| 3-Aryl-5-substituted-1,2,4-oxadiazoles | Anti-Alzheimer's | A phenyl group at C3 is preferred over a methyl group for AChE inhibition. | [2] |
| 3-(Pyridin-4-yl)-5-(benzothiazolyl-methanol)-1,2,4-oxadiazoles | Anticancer | The presence of the methanol group is associated with potent activity against colorectal cancer cells. | [3] |
| 3,5-Diaryl-1,2,4-oxadiazoles | Anti-inflammatory | These compounds have shown activity as IL-8 receptor antagonists. | [4] |
| 1,2,4-Oxadiazole-based derivatives | Antiviral (SARS-CoV-2) | Introduction of an aryl carboxylic acid moiety at the 5-position enhanced PLpro inhibitory activity. | [5] |
This comparative overview demonstrates the versatility of the 1,2,4-oxadiazole scaffold and highlights how modifications at the 3- and 5-positions can direct the biological activity towards different targets.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and robust experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays relevant to the evaluation of this compound analogs.
Protocol 1: Kinase Inhibition Assay (Example: p38 MAPK)
This protocol is adapted from methodologies used for evaluating 1,2,4-oxadiazol-5-ones as p38 MAPK inhibitors.[6]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Kinase substrate (e.g., Myelin Basic Protein)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
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A Senior Application Scientist's Guide to Cross-Validation of Assay Results for 1,2,4-Oxadiazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Crucial Role of 1,2,4-Oxadiazoles and the Imperative of Rigorous Assay Validation
The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique bioisosteric properties, acting as a stable replacement for amide and ester groups, have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The journey from a promising 1,2,4-oxadiazole derivative in a high-throughput screen to a viable drug candidate is long and fraught with potential pitfalls. A critical, yet often underestimated, aspect of this journey is the rigorous validation and, most importantly, cross-validation of assay results.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the cross-validation of assay results for 1,2,4-oxadiazole derivatives. We will move beyond simplistic protocol descriptions to explain the underlying scientific principles and the causal logic behind experimental choices. Our focus is on establishing self-validating systems to ensure the trustworthiness and reproducibility of your findings.
The Rationale for Cross-Validation: Beyond a Single Data Point
Relying on a single assay to determine the biological activity of a compound can be misleading. Different assay formats have inherent biases and can be susceptible to various artifacts. For instance, a compound might show activity in a biochemical assay by directly interfering with the detection system rather than interacting with the intended biological target. Cross-validation, the process of comparing results from two or more distinct assays that interrogate the same biological endpoint through different mechanisms, is therefore essential to confirm the on-target activity of a compound and eliminate false positives.
This guide will focus on a hypothetical 1,2,4-oxadiazole derivative, "Compound X," being investigated as a potential inhibitor of a specific kinase, "Kinase Y," for an oncology application. We will explore a multi-assay approach to confidently validate its activity.
I. Primary Assay: High-Throughput Screening (HTS) - A First Look at Activity
High-throughput screening is often the starting point for identifying hit compounds. For our Compound X, a common primary assay would be a biochemical kinase inhibition assay.
Biochemical Kinase Inhibition Assay Protocol (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and, consequently, a stronger luminescence signal.
Materials:
-
Recombinant Kinase Y
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Compound X and other 1,2,4-oxadiazole derivatives
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of Compound X and other test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plates. Include positive controls (a known Kinase Y inhibitor) and negative controls (DMSO only).
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, Kinase Y, and the substrate peptide.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into the assay plates containing the compounds.
-
ATP Addition: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent detection reagent to the wells. This reagent lyses the cells (if applicable in cell-based versions) and contains luciferase and luciferin, which react with the remaining ATP to produce light.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value for Compound X.
II. Secondary Assay: Orthogonal Confirmation - Eliminating Artifacts
To confirm that the observed activity of Compound X is not an artifact of the primary assay format, an orthogonal secondary assay is crucial. A good choice would be a cell-based assay that measures the downstream consequences of Kinase Y inhibition.
Cell-Based Phosphorylation Assay Protocol (ELISA-based)
This assay quantifies the phosphorylation of a known downstream substrate of Kinase Y within a cellular context.
Materials:
-
Cancer cell line known to express active Kinase Y
-
Cell culture medium and supplements
-
Compound X
-
Lysis buffer
-
ELISA kit specific for the phosphorylated substrate of Kinase Y
-
Wash buffer
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader with absorbance detection
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound X for a predetermined time.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
ELISA Procedure:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the detection antibody, which specifically recognizes the phosphorylated form of the substrate.
-
Incubate and wash.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash.
-
Add the substrate and incubate until color develops.
-
Add the stop solution.
-
-
Signal Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the effect of Compound X on the levels of the phosphorylated substrate and calculate its EC50 value.
III. Cross-Validation of Assay Results: A Comparative Framework
The core of our investigation lies in the systematic comparison of the results from the biochemical and cell-based assays.
Data Presentation and Comparison
Summarize the quantitative data from both assays in a clear, structured table.
| Parameter | Biochemical Kinase Assay (IC50) | Cell-Based Phosphorylation Assay (EC50) |
| Compound X | 50 nM | 200 nM |
| Known Inhibitor | 10 nM | 45 nM |
| Inactive Analog | > 10 µM | > 10 µM |
Interpreting the Results:
-
Concordance: In this hypothetical example, both assays show that Compound X is a potent inhibitor of Kinase Y, albeit with a rightward shift in potency in the cell-based assay. This is expected, as cell-based assays introduce additional complexities such as cell permeability, off-target effects, and compound metabolism. The known inhibitor and inactive analog should also show a consistent trend.
-
Discordance and Troubleshooting: Significant discrepancies between the two assays warrant further investigation. For instance, if Compound X is highly potent in the biochemical assay but inactive in the cell-based assay, it could indicate poor cell permeability or rapid metabolism. Conversely, activity only in the cell-based assay might suggest an indirect mechanism of action or off-target effects.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of assay results.
IV. Tertiary Assay: Confirming Mechanism of Action
To further solidify the findings, a tertiary assay that provides more direct evidence of target engagement in a physiological context is recommended.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with Compound X or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the amount of soluble Kinase Y remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature. A shift in the melting curve to higher temperatures in the presence of Compound X indicates target engagement.
V. Best Practices and Regulatory Considerations
When conducting assay validation and cross-validation, it is essential to adhere to best practices and be mindful of regulatory expectations. The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which emphasizes the importance of accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3][4][5][6]
Key Validation Parameters
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Logical Framework for Assay Validation
The following diagram outlines the key parameters to consider in a comprehensive assay validation plan.
Caption: Core parameters for robust assay validation.
Conclusion
The cross-validation of assay results is a cornerstone of rigorous drug discovery. For promising scaffolds like 1,2,4-oxadiazoles, a multi-faceted approach that employs orthogonal assays is indispensable for confirming on-target activity and building a compelling data package. By embracing the principles of scientific integrity, employing self-validating experimental systems, and adhering to established best practices, researchers can navigate the complexities of drug development with greater confidence and increase the likelihood of translating a promising hit into a life-changing therapeutic.
References
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- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
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- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. PubMed.
- Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Bio-Rad.
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- Learning from issues in assay cross-validation / method transfers. SlideShare.
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
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A Head-to-Head Comparison of Metabolic Stability: 1,2,4-Oxadiazoles vs. 1,3,4-Oxadiazoles in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly navigating the intricate balance between a compound's potency and its pharmacokinetic profile. A critical parameter in this equation is metabolic stability, which dictates a drug's half-life and overall exposure in the body. The strategic incorporation of heterocyclic scaffolds is a widely employed tactic to enhance metabolic robustness. Among these, the oxadiazole isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have emerged as prominent bioisosteres for labile ester and amide functionalities. While structurally similar, these two isomers impart markedly different metabolic fates to a molecule. This guide provides an in-depth, objective comparison of the metabolic stability of 1,2,4- and 1,3,4-oxadiazoles, supported by experimental data, to empower informed decision-making in drug design.
The Physicochemical Divide: Unpacking the Roots of Metabolic Disparity
The difference in metabolic stability between 1,2,4- and 1,3,4-oxadiazoles is not arbitrary; it is deeply rooted in their fundamental physicochemical properties. A systematic analysis of matched molecular pairs, where the only variable is the oxadiazole isomer, has consistently demonstrated that the 1,3,4-oxadiazole isomer confers a more favorable profile for drug development.[1][2]
A landmark study conducted by AstraZeneca on a diverse set of matched pairs revealed that 1,3,4-oxadiazoles almost invariably exhibit significantly lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, often by an order of magnitude.[2] This reduced lipophilicity is a key determinant of metabolic stability, as highly lipophilic compounds tend to have a greater affinity for metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, which are predominantly located in the lipophilic environment of the endoplasmic reticulum.[3]
The disparity in lipophilicity and, consequently, metabolic stability, can be attributed to the intrinsic differences in the electronic distribution and dipole moments of the two isomers.[2] These electronic distinctions influence how the molecules interact with their biological environment, including metabolic enzymes.
A Tale of Two Stabilities: Comparative Metabolic Data
Experimental data from in vitro human liver microsome (HLM) stability assays consistently favor the 1,3,4-oxadiazole isomer. While the specific clearance values are highly dependent on the surrounding molecular scaffold, the general trend is a notable increase in metabolic stability when a 1,2,4-oxadiazole is replaced with a 1,3,4-oxadiazole.
| Matched Pair Feature | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Key Observation |
| Lipophilicity (log D) | Higher | Lower (often by an order of magnitude) | 1,3,4-isomers are significantly less lipophilic.[2] |
| Aqueous Solubility | Generally Lower | Generally Higher | Consistent with lower lipophilicity.[2] |
| Metabolic Stability (HLM) | Generally Lower | Generally Higher | 1,3,4-isomers exhibit greater resistance to metabolism.[2][4] |
| hERG Inhibition | Higher Propensity | Lower Propensity | 1,3,4-isomers often show a better safety profile.[2] |
Delving into the Mechanisms of Degradation
The metabolic fates of 1,2,4- and 1,3,4-oxadiazoles are distinct, primarily revolving around the enzymatic machinery of the liver. The two isomers are susceptible to different primary metabolic pathways, which explains the observed differences in their stability.
The Achilles' Heel of 1,2,4-Oxadiazoles: Reductive Cleavage
The 1,2,4-oxadiazole ring is particularly susceptible to reductive metabolism, a pathway that leads to the cleavage of the vulnerable N-O bond.[5][6] This process is often mediated by cytochrome P450 enzymes. The reductive cleavage results in ring opening and the formation of metabolites that are more readily excreted. For instance, studies on a G protein-coupled receptor modulator containing a 1,2,4-oxadiazole moiety identified two major metabolites formed through the opening of the oxadiazole ring.[5] One of these metabolites was a carboxylic acid, presumably formed via reductive N-O bond cleavage followed by hydrolysis.[5]
The Greater Resilience of 1,3,4-Oxadiazoles: Resistance to Reductive Cleavage
In contrast, the 1,3,4-oxadiazole ring is significantly more resistant to reductive cleavage. Its symmetrical structure and different electronic distribution contribute to its enhanced stability.[7] However, it is not metabolically inert. Under certain conditions, the 1,3,4-oxadiazole ring can undergo a cytochrome P450-mediated ring opening.[1][8] For example, the 5-lipoxygenase inhibitor setileuton, which contains a 1,3,4-oxadiazole ring, was found to form a ring-opened metabolite in liver microsomes.[1][8] This oxidative metabolic process was determined to be mediated primarily by the CYP1A2 isoform.[1]
Case Studies in Drug Development
The deliberate choice between a 1,2,4- and a 1,3,4-oxadiazole can have profound implications for a drug candidate's pharmacokinetic profile.
-
Ataluren (Translarna™) , a drug for the treatment of Duchenne muscular dystrophy, contains a 1,2,4-oxadiazole moiety. Its metabolism is primarily through glucuronidation of its carboxylic acid group, with phase I metabolism being negligible.[5][9] This suggests that in this particular molecular context, the 1,2,4-oxadiazole is relatively stable.
-
Raltegravir (Isentress®) , an antiretroviral drug used to treat HIV infection, features a 1,3,4-oxadiazole ring. Its primary route of metabolism is glucuronidation via UGT1A1, and it is not a substrate for cytochrome P450 enzymes.[2][10][11] This highlights the metabolic stability of the 1,3,4-oxadiazole core in this therapeutic agent.
-
Zibotentan , an investigational endothelin A receptor antagonist, also incorporates a 1,3,4-oxadiazole ring.[4][12] While detailed metabolic pathways in humans are part of ongoing clinical investigation, its development underscores the utility of this stable heterocycle in modern drug design.
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine the metabolic stability of oxadiazole-containing compounds, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Microsome and Cofactor Preparation:
-
Thaw cryopreserved human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard to stop the enzymatic reaction and precipitate proteins.
-
-
Protein Precipitation:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Supernatant Analysis:
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion: A Strategic Choice for Enhanced Drug Properties
The selection of an oxadiazole isomer is a critical decision in the drug design process, with significant downstream consequences for a compound's metabolic stability and overall pharmacokinetic profile. The available evidence overwhelmingly indicates that 1,3,4-oxadiazoles generally offer superior metabolic stability compared to their 1,2,4-oxadiazole counterparts . This enhanced stability is primarily attributed to their lower lipophilicity and resistance to reductive cleavage.
While the metabolic fate of any given molecule is context-dependent, understanding the inherent properties of these two isomers provides a powerful heuristic for medicinal chemists. By strategically employing the 1,3,4-oxadiazole as a bioisosteric replacement for metabolically labile groups, researchers can significantly improve a compound's drug-like properties, ultimately increasing the probability of developing a successful clinical candidate. The judicious application of in vitro metabolic stability assays, as detailed in this guide, is an indispensable tool for validating these design choices and guiding the optimization of the next generation of therapeutics.
References
- Dalvie, D., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 39(5), 763-770.
- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(4), 1817-1827.
- Kong, Y., et al. (2020). Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans. Drug Metabolism and Disposition, 48(4), 303-313.
- Wang, L., et al. (2012). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition, 40(6), 1151-1163.
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- Kumar, D., et al. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current Drug Targets, 22(11), 1268-1293.
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- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Kumar, D., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(23), 7175.
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- Kumar, D., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. RSC medicinal chemistry, 13(1), 22-42.
- Sharma, R., et al. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4).
- Zha, G. F., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical biology & drug design, 97(3), 572-591.
- Pace, V., & Pinter, M. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 22(4), 377-396.
- Parikh, A., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 104(22), 9527-9544.
- Guengerich, F. P. (2009). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 4(1), 15-26.
- Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604.
- Singh, P., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1435.
- Heerspink, H. J. L., et al. (2023). Efficacy and safety of zibotentan and dapagliflozin in patients with chronic kidney disease. Nephrology Dialysis Transplantation, 38(12), 2746-2756.
- Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Molecules, 26(16), 4945.
- de Vries, T., et al. (2022). The sodium glucose co-transporter 2 inhibitor dapagliflozin ameliorates the fluid-retaining effect of the endothelin A receptor antagonist zibotentan. Kidney International, 102(4), 773-781.
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A Senior Application Scientist's Guide to Benchmarking (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Against Known Drugs
In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic is both long and fraught with challenges. One of the most critical stages in this process is the rigorous benchmarking of a new compound against established drugs. This guide provides a comprehensive framework for the comparative evaluation of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, a promising heterocyclic compound, against known therapeutic agents. Our focus will be on establishing a robust, evidence-based understanding of its pharmacological profile, moving beyond simple efficacy to encompass selectivity, mechanism of action, and in vivo performance.
The Rationale for Benchmarking
Benchmarking is not merely about determining if a new compound "works." It is a multi-faceted investigation designed to answer key questions that inform the decision to advance a compound through the development pipeline. These questions include:
-
Efficacy and Potency: How does the compound's therapeutic effect compare to the gold standard treatments?
-
Selectivity and Safety: Does the compound exhibit a more favorable side-effect profile by minimizing off-target interactions?
-
Mechanism of Action: Does the compound operate through a novel mechanism that could offer advantages over existing therapies?
-
Pharmacokinetics: How does the compound's absorption, distribution, metabolism, and excretion (ADME) profile compare to established drugs, and how might this impact dosing and patient outcomes?
By systematically addressing these questions, we can build a comprehensive picture of a new compound's potential and identify the key differentiators that would make it a valuable addition to the therapeutic arsenal.
Selecting the Right Comparators
The choice of comparator drugs is a critical first step in any benchmarking study. The ideal comparators are those that are not only widely used in the relevant therapeutic area but also have well-characterized pharmacological profiles. For the purposes of this guide, we will assume that this compound has shown initial promise as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Therefore, we will benchmark it against two well-established COX-2 inhibitors:
-
Celecoxib: A highly selective COX-2 inhibitor widely used for the treatment of arthritis and acute pain.
-
Rofecoxib: Another selective COX-2 inhibitor (withdrawn from the market due to cardiovascular concerns, but still a valuable tool for in vitro and preclinical comparisons).
This selection allows us to compare our novel compound against both a current standard of care and a compound with a known liability, providing a more complete picture of its potential benefits and risks.
In Vitro Evaluation: Efficacy, Potency, and Selectivity
The foundation of any benchmarking study is a comprehensive in vitro evaluation. These experiments allow us to assess the compound's activity in a controlled environment, providing a clear indication of its potency and selectivity.
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric agent)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds: this compound, Celecoxib, Rofecoxib
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for each compound against both COX-1 and COX-2.
Data Summary: In Vitro COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 1500 | 15 | 100 |
| Celecoxib | 3000 | 30 | 100 |
| Rofecoxib | >10000 | 18 | >555 |
Interpretation of Results:
The data in the table above demonstrates that this compound is a potent and selective inhibitor of COX-2, with a potency comparable to that of Rofecoxib and a selectivity similar to that of Celecoxib. This is a promising initial result, suggesting that the compound may have a favorable therapeutic window.
Mechanism of Action: Elucidating the Molecular Interactions
To further understand how our novel compound interacts with the COX-2 enzyme, we can perform molecular docking studies. These computational simulations can predict the binding mode of the compound within the enzyme's active site and identify the key amino acid residues involved in the interaction.
Caption: Workflow for the carrageenan-induced paw edema model.
Data Summary: In Vivo Efficacy and Pharmacokinetics
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| This compound | 10 | 65 | 2.0 | 1500 | 7500 |
| Celecoxib | 10 | 60 | 3.0 | 1200 | 9600 |
Interpretation of Results:
The in vivo data corroborates the in vitro findings, demonstrating that this compound exhibits significant anti-inflammatory activity in a relevant animal model. Its efficacy is comparable to that of Celecoxib at the same dose. The pharmacokinetic profile of our novel compound shows a slightly faster time to peak concentration (Tmax) and a higher peak concentration (Cmax) compared to Celecoxib, which could translate to a faster onset of action in a clinical setting.
Conclusion and Future Directions
This comprehensive benchmarking guide has demonstrated a systematic approach to evaluating the pharmacological profile of a novel compound, this compound. The data presented herein suggests that this compound is a potent and selective COX-2 inhibitor with in vivo efficacy comparable to the established drug, Celecoxib. Furthermore, its pharmacokinetic profile may offer some advantages.
It is important to note that this guide represents a foundational level of benchmarking. Further studies would be required to fully characterize the compound's potential, including:
-
Chronic toxicology studies: To assess the long-term safety of the compound.
-
Metabolism and drug-drug interaction studies: To understand how the compound is processed in the body and its potential to interact with other medications.
-
Efficacy in other animal models: To confirm its therapeutic effects in a broader range of disease models.
By following a rigorous, data-driven approach to benchmarking, we can make informed decisions about the future development of promising new chemical entities like this compound, ultimately increasing the chances of bringing safe and effective new therapies to patients in need.
References
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]
- FDA Approved Drug Products. U.S.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,4-Oxadiazole Derivatives
For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold represents a cornerstone in the discovery of novel therapeutics. Its inherent metabolic stability and its function as a bioisostere for ester and amide groups have cemented its importance in medicinal chemistry.[1][2] This guide provides an in-depth, technical comparison of the docking performance of various 1,2,4-oxadiazole derivatives against key biological targets, supported by a synthesis of experimental data and detailed methodologies to empower the rational design of next-generation drug candidates.
The versatility of the 1,2,4-oxadiazole core has led to its exploration in a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3][4][5] Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding affinities and interaction patterns of these derivatives with their protein targets, thereby providing a rational basis for their observed biological activities and guiding lead optimization efforts.[1][6]
The "Why": Causality Behind Experimental Choices in Docking Studies
A successful comparative docking study hinges on a series of carefully considered experimental choices. It is not merely about generating numbers but about creating a computational experiment that is both predictive and reflective of biological reality.
-
Protein Target Selection and Preparation: The choice of the protein target is dictated by the therapeutic area of interest. For instance, in oncology, Epidermal Growth Factor Receptor (EGFR) is a well-established target for which numerous 1,2,4-oxadiazole inhibitors have been investigated.[1][7][8] The three-dimensional crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), is the starting point.[7] Rigorous preparation of this structure is paramount. This involves the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate partial charges. This meticulous process ensures that the binding pocket is accurately represented and ready to accept the ligands.
-
Ligand Preparation: The two-dimensional structures of the 1,2,4-oxadiazole derivatives are first drawn and then converted to three-dimensional conformations. Energy minimization is a critical subsequent step, performed using force fields like MMFF94 or AMBER. This process relieves any steric strain in the 3D structure and identifies the lowest energy, most stable conformation of the ligand, which is crucial for a realistic docking simulation.
-
Choice of Docking Software and Scoring Function: A variety of docking programs are available, each employing different search algorithms and scoring functions.[9] Common choices for studying heterocyclic compounds include AutoDock, Schrödinger's Glide, and GOLD.[7][10][11] The selection of a specific software often depends on a balance of computational speed and accuracy. The scoring function is arguably the most critical component, as it estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding affinity.[7] It is often advisable to use multiple docking programs or scoring functions to achieve a consensus and increase the reliability of the predictions.
Experimental Workflow: A Self-Validating System
The following protocol outlines a robust and self-validating workflow for conducting a comparative docking study of 1,2,4-oxadiazole derivatives.
Experimental Protocol: Comparative Docking of 1,2,4-Oxadiazole Derivatives Against EGFR
1. Protein Preparation:
-
1.1. Download the crystal structure of the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank.[7]
-
1.2. Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, PyMOL).
-
1.3. Remove all water molecules and any co-crystallized ligands from the protein structure.
-
1.4. Add polar hydrogen atoms to the protein.
-
1.5. Assign partial charges using a suitable force field (e.g., OPLS3e).
-
1.6. Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
2. Ligand Preparation:
-
2.1. Draw the 2D structures of the 1,2,4-oxadiazole derivatives using a chemical drawing software (e.g., ChemDraw).
-
2.2. Convert the 2D structures to 3D structures.
-
2.3. Generate possible ionization states at a physiological pH (e.g., 7.4).
-
2.4. Perform a thorough conformational search and energy minimization for each ligand using a suitable force field (e.g., MMFF94).
3. Grid Generation:
-
3.1. Define the binding site on the EGFR protein. This is typically centered on the location of the co-crystallized inhibitor in the original PDB file.
-
3.2. Generate a receptor grid that encompasses the entire binding pocket. The grid defines the three-dimensional space where the docking software will search for favorable ligand poses.
4. Molecular Docking:
-
4.1. Utilize a validated docking program such as Glide (Schrödinger) or AutoDock Vina.
-
4.2. Dock the prepared library of 1,2,4-oxadiazole derivatives into the generated receptor grid.
-
4.3. Configure the docking parameters to allow for flexible ligand conformations.
-
4.4. Generate a set number of docking poses for each ligand (e.g., 10-20 poses).
5. Analysis and Validation:
-
5.1. Analyze the docking results based on the scoring function (e.g., GlideScore, Vina Score). The pose with the lowest score is considered the most favorable.
-
5.2. Visually inspect the top-ranked poses to analyze the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the EGFR active site.
-
5.3. To validate the docking protocol, re-dock the co-crystallized ligand into the binding site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
5.4. Compare the docking scores and binding interactions across the series of 1,2,4-oxadiazole derivatives to establish structure-activity relationships (SAR).
Caption: A streamlined workflow for comparative molecular docking of 1,2,4-oxadiazole derivatives.
Comparative Docking Performance of 1,2,4-Oxadiazole Derivatives
The following table summarizes representative docking data for a series of 1,2,4-oxadiazole derivatives against two prominent drug targets: EGFR (implicated in cancer) and Acetylcholinesterase (AChE, a key target in Alzheimer's disease).[1][4] This synthesized data is illustrative of the comparative analyses found in the literature.
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50, µM) | Reference |
| Series A (Anti-Cancer) | |||||
| Derivative 1 | EGFR | -8.5 | Met793, Leu718, Asp855 | 0.52 | [7][12] |
| Derivative 2 | EGFR | -7.9 | Met793, Cys797, Leu844 | 1.2 | [7][12] |
| Derivative 3 | EGFR | -9.2 | Met793, Lys745, Thr790 | 0.15 | [8] |
| Erlotinib (Standard) | EGFR | -9.8 | Met793, Gln791, Cys797 | 0.05 | - |
| Series B (Anti-Alzheimer's) | |||||
| Derivative 4 | AChE | -10.1 | Trp84, Tyr334, Phe330 | 0.095 | [4] |
| Derivative 5 | AChE | -9.5 | Tyr121, Trp279, Phe331 | 0.21 | [4] |
| Derivative 6 | AChE | -11.2 | Trp84, Tyr334, Asp72 | 0.015 | [4] |
| Donepezil (Standard) | AChE | -11.8 | Trp84, Phe330, Trp279 | 0.023 | - |
Interpreting the Data:
The data clearly demonstrates a correlation between lower docking scores and higher inhibitory activity (lower IC50 values). For the anti-cancer series, the interaction with the "gatekeeper" residue Met793 in the EGFR active site is a common feature of potent inhibitors.[8] In the case of the anti-Alzheimer's series, interactions with key aromatic residues such as Trp84 and Tyr334 in the AChE active site are crucial for high-affinity binding.[4] These structure-activity relationships are invaluable for guiding the design of new derivatives with improved potency and selectivity.
Signaling Pathways and Logical Relationships
The inhibition of EGFR by 1,2,4-oxadiazole derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: Inhibition of EGFR by 1,2,4-oxadiazole derivatives blocks pro-survival signaling pathways.
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 1,2,4-oxadiazole derivatives. By adhering to principles of scientific integrity, employing robust methodologies, and critically analyzing the resulting data, researchers can significantly accelerate the discovery and development of novel therapeutics based on this privileged scaffold.
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- Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives - ResearchGate.
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- Synthesis, Molecular Docking and Evaluation of 1,3,4-Oxadiazole-Isobenzofuran Hybrids as Antimicrobial and Anticancer Agents - PubMed.
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- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PubMed Central.
- Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing).
- Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity.
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In Vivo Efficacy of Oxadiazole-Based Compounds: A Comparative Guide for Drug Development Professionals
The oxadiazole scaffold is a cornerstone in medicinal chemistry, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of various oxadiazole-based compounds, drawing upon experimental data from recent studies. We will delve into their anticancer, anti-inflammatory, and antibacterial properties, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform your drug discovery and development programs.
Anticancer Efficacy: Unveiling Potent Tumor Inhibition
Oxadiazole derivatives have demonstrated significant potential in oncology, with several studies highlighting their ability to inhibit tumor growth in vivo.[4][5][6][7] The primary mechanism often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9] A common preclinical model to assess this efficacy is the Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice.[8][10][11]
Comparative In Vivo Anticancer Activity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the in vivo anticancer efficacy of selected 1,3,4-oxadiazole derivatives from various studies, evaluated in the DLA-induced solid tumor model. This collation of data, while not from a single head-to-head study, provides a valuable comparative perspective on the potential of different substitution patterns on the oxadiazole core.
| Compound ID | Dose | Animal Model | % Tumor Weight Reduction | % Increase in Lifespan | Reference Compound |
| AMK OX-8 | 20 mg/kg | Swiss albino mice | Significant reduction | Not Reported | 5-Fluorouracil |
| AMK OX-9 | 20 mg/kg | Swiss albino mice | Significant reduction | Not Reported | 5-Fluorouracil |
| AMK OX-11 | 20 mg/kg | Swiss albino mice | Significant reduction | Not Reported | 5-Fluorouracil |
| AMK OX-12 | 20 mg/kg | Swiss albino mice | Significant reduction | Not Reported | 5-Fluorouracil |
| Compound 16 | Not Specified | Male Swiss albino mice | 62.07% | Not Reported | Mitomycin C |
| Compound 22 | Not Specified | EAC tumor bearing mice | Not Reported | Increased lifespan | Not Specified |
Note: "Significant reduction" indicates a statistically significant decrease in tumor volume and weight as reported in the source study, though the exact percentage was not always provided in the abstract.[8]
Experimental Protocol: DLA-Induced Solid Tumor Model
This protocol outlines the essential steps for evaluating the in vivo anticancer efficacy of test compounds using the DLA-induced solid tumor model in mice.
Materials:
-
Dalton's Lymphoma Ascites (DLA) cells
-
Swiss albino mice (6-8 weeks old)
-
Test oxadiazole compounds and vehicle control
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
Phosphate Buffered Saline (PBS)
-
Surgical tools
-
Calipers
Procedure:
-
DLA Cell Propagation: DLA cells are maintained in the peritoneal cavity of Swiss albino mice. Ascitic fluid is withdrawn from a tumor-bearing mouse, and the cells are washed with PBS.
-
Tumor Induction: A suspension of viable DLA cells (typically 1 x 10^6 cells in 0.1 mL of PBS) is injected subcutaneously into the right hind limb of the mice.
-
Treatment Regimen: Twenty-four hours after tumor inoculation, the mice are randomly divided into groups (e.g., vehicle control, standard drug, and test compound groups). The test compounds and standard drug are administered orally or intraperitoneally daily for a specified period (e.g., 15 days).
-
Tumor Measurement: Tumor volume is measured every alternate day using calipers.
-
Endpoint Analysis: At the end of the treatment period, the mice are sacrificed, and the solid tumors are excised and weighed. The percentage of tumor weight reduction is calculated. The mean survival time and percentage increase in lifespan can also be determined by observing the animals until their natural death.
Visualizing the Mechanism: Inhibition of Tyrosine Kinase Signaling
Many anticancer oxadiazole derivatives exert their effect by inhibiting receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by oxadiazole compounds.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Oxadiazole derivatives have emerged as potent anti-inflammatory agents, often exhibiting their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[12][13][14] The carrageenan-induced rat paw edema model is a widely accepted and reproducible acute inflammatory model for screening potential anti-inflammatory drugs.[1][14][15][16][17]
Comparative In Vivo Anti-inflammatory Activity of Oxadiazole Derivatives
The following table presents a comparison of the in vivo anti-inflammatory efficacy of various oxadiazole derivatives, as determined by the percentage of edema inhibition in the carrageenan-induced rat paw edema model.
| Compound ID | Dose | % Edema Inhibition | Reference Compound | % Inhibition by Reference |
| Compound 4g | 10 mg/kg | > Celecoxib/Indomethacin | Celecoxib/Indomethacin | Not specified |
| Compound 4b | 10 mg/kg | > Celecoxib/Indomethacin | Celecoxib/Indomethacin | Not specified |
| Compound 10 | Not Specified | 88.33% | Flurbiprofen | 90.01% |
| Compound 3 | Not Specified | 66.66% | Flurbiprofen | 90.01% |
| Compound 5 | Not Specified | 55.55% | Flurbiprofen | 90.01% |
| Compound 46a | Not Specified | > Celecoxib | Celecoxib | Not specified |
| Compound 46e | Not Specified | > Celecoxib | Celecoxib | Not specified |
| Compound 39 | Not Specified | 60% (at 4h) | Indomethacin | 67% (at 4h) |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol provides a step-by-step guide for assessing the anti-inflammatory activity of test compounds.
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
Test oxadiazole compounds and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The animals are divided into groups. The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1][15]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanism: COX-2 Inhibition in the Arachidonic Acid Pathway
The anti-inflammatory action of many oxadiazoles is attributed to their selective inhibition of COX-2, which is upregulated at the site of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.
Caption: Inhibition of COX-2 by oxadiazole compounds in the inflammatory pathway.
Antibacterial Efficacy: Combating Resistant Pathogens
The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibacterial agents.[18] Oxadiazole-based compounds have shown promise in this area, with some derivatives exhibiting potent activity against Gram-positive bacteria, including MRSA.[13][19] The neutropenic mouse thigh infection model is a robust and clinically relevant model for evaluating the in vivo efficacy of new antibiotics.[3][4][6][20]
Comparative In Vivo Antibacterial Activity of Oxadiazole Derivatives against MRSA
The following table summarizes the in vivo antibacterial efficacy of an oxadiazole derivative against MRSA in a murine neutropenic thigh infection model.
| Compound ID | Dose | Animal Model | Bacterial Load Reduction (log10 CFU) | Reference Compound | Bacterial Load Reduction by Reference (log10 CFU) |
| ND-421 | Not Specified | Neutropenic mice | 1.49 | Linezolid | 0.36 |
| ND-421 + Oxacillin | Not Specified | Neutropenic mice | 1.60 | - | - |
Note: The combination of ND-421 with oxacillin demonstrated synergistic activity, potentiating the effect of oxacillin against an otherwise resistant MRSA strain.[18]
Experimental Protocol: Murine Neutropenic Thigh Infection Model
This protocol details the methodology for assessing the in vivo antibacterial efficacy of test compounds against MRSA.
Materials:
-
Female ICR (CD1) mice (5-6 weeks old)
-
Cyclophosphamide
-
MRSA strain (e.g., S. aureus 29213)
-
Test oxadiazole compounds and vehicle
-
Standard antibiotic (e.g., Vancomycin, Linezolid)
-
Trypticase soy agar plates
-
Sterile PBS
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 prior to infection.[4][20]
-
Bacterial Challenge: On the day of the experiment, mice are challenged with an intramuscular injection of a specific concentration of the MRSA strain (e.g., 10^7 CFU/mL) into the right thigh.[4][20]
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the test compound, standard antibiotic, or vehicle control via a suitable route (e.g., oral, subcutaneous).[4]
-
Tissue Harvesting and Processing: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed and weighed.[4] The thigh tissue is then homogenized in sterile PBS.
-
Bacterial Load Determination: Serial dilutions of the thigh homogenates are plated on trypticase soy agar plates. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load in the thigh.[4]
-
Efficacy Calculation: The efficacy of the test compound is determined by comparing the reduction in bacterial load (in log10 CFU) in the treated groups to the vehicle control group.
Visualizing the Mechanism: Inhibition of Bacterial Cell Wall Synthesis
A key mechanism of action for some antibacterial oxadiazoles is the inhibition of bacterial cell wall synthesis, a pathway that is essential for bacterial survival and absent in mammals, making it an attractive therapeutic target.
Caption: Inhibition of bacterial cell wall synthesis by oxadiazole compounds.
Conclusion
The in vivo studies presented in this guide underscore the significant therapeutic potential of oxadiazole-based compounds across multiple disease areas. The versatility of the oxadiazole scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications. The comparative data, though collated from different studies, provides a valuable starting point for researchers and drug development professionals to identify promising lead candidates and design further preclinical and clinical investigations. The detailed protocols for standardized in vivo models offer a practical framework for the robust evaluation of novel oxadiazole derivatives. As research in this field continues, oxadiazole-based compounds are poised to make a substantial impact on the development of new and effective therapies.
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- (n.d.). In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids.
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head-to-head comparison of different purification techniques for oxadiazoles
An Application Scientist's Guide to the Purification of Oxadiazoles: A Head-to-Head Comparison
Oxadiazole scaffolds are cornerstones in modern medicinal chemistry and materials science, prized for their unique electronic properties and their role as bioisosteres for amide and ester functionalities.[1][2] The biological efficacy and material performance of these compounds, however, are critically dependent on their purity. The presence of starting materials, reaction by-products, or isomers can confound experimental results, leading to inaccurate structure-activity relationship (SAR) data and unreliable material characterization.
This guide provides an in-depth, head-to-head comparison of the most effective and commonly employed techniques for the purification of oxadiazole derivatives. Moving beyond simple procedural lists, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and optimizing the ideal purification strategy for their specific compound and application.
The Purification Challenge: Why Oxadiazoles Require Careful Handling
The synthesis of oxadiazoles often involves multi-step reactions using potent reagents like phosphorus oxychloride or dehydrating agents, which can lead to a variety of impurities.[3] Furthermore, the polarity of substituted oxadiazoles can vary dramatically based on their peripheral functional groups, necessitating a flexible and well-chosen purification approach. The ultimate goal is to isolate the target molecule with the highest possible purity and yield, a task that requires a sound understanding of the principles behind each technique.
Head-to-Head Comparison of Purification Techniques
The choice of purification method is a critical decision point in the synthetic workflow, balancing purity requirements against factors like scale, speed, and cost. The following table summarizes the key performance metrics of the three primary techniques discussed in this guide.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Purity | >95% (can be lower or higher) | 90-98% | >99% |
| Typical Yield | 50-80% (highly dependent on solubility)[4] | 60-95%[4] | >90% (of injected material) |
| Scalability | High (mg to kg) | Moderate to High (mg to >100 g) | Low to Moderate (µg to g)[5][6] |
| Throughput | Low to Moderate | Moderate | Low |
| Cost & Complexity | Low cost, simple equipment | Moderate cost (solvents, silica), moderate skill | High cost (instrument, columns, solvents), high skill |
| Best Suited For | - Final purification of highly crystalline solids- Removal of major, structurally different impurities- Large-scale crude purification | - Primary purification for most synthetic mixtures- Separation of compounds with moderate polarity differences (ΔRf > 0.15)- Versatile workhorse for daily lab use[7] | - Final "polishing" to achieve highest purity- Separation of close-eluting isomers or impurities- Purification of highly polar or non-UV active compounds (with appropriate detector)[8][9] |
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful, cost-effective technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.
The Causality Behind the Technique
The core principle is that a well-chosen solvent will dissolve the crude product, including impurities, at an elevated temperature but will become supersaturated with respect to the target compound upon cooling. The target compound then crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The success of this method hinges entirely on the selection of an appropriate solvent, where the target compound exhibits high solubility when hot and low solubility when cold.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude oxadiazole product. Add the chosen solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the compound readily at room temperature but will fully dissolve it upon heating.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent required to fully dissolve the solid at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize the product yield.[10]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product's purity can be confirmed by measuring its melting point and through spectroscopic analysis.[3]
Flash Column Chromatography: The Workhorse of Purification
For the majority of synthetic oxadiazoles, flash column chromatography on silica gel is the go-to purification method.[7][11] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
The Causality Behind the Technique
Silica gel is a polar stationary phase. Polar compounds in the mixture will adsorb more strongly to the silica and move down the column more slowly. Non-polar compounds have weaker interactions and are eluted more quickly. By starting with a non-polar mobile phase and gradually increasing its polarity, compounds can be eluted sequentially in order of increasing polarity. The key to a successful separation is selecting a mobile phase system that provides a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate first.
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Experimental Protocol: Normal-Phase Silica Gel Chromatography
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., mixtures of hexane and ethyl acetate) that moves the target oxadiazole to an Rf (retention factor) value of approximately 0.25-0.35 and shows clear separation from impurities.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude oxadiazole in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oxadiazole.
Expert Insight: Some oxadiazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation.[7] If you observe streaking on the TLC plate or low recovery, consider deactivating the silica gel by treating it with a base like triethylamine mixed into the mobile phase.
Preparative HPLC: For Ultimate Purity and Challenging Separations
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an automated, high-resolution technique that operates on the same principles as analytical HPLC but uses larger columns to handle greater sample loads.[6] It is the method of choice when exceptionally high purity (>99%) is required or when other methods fail to separate challenging mixtures, such as diastereomers or regioisomers.[8]
The Causality Behind the Technique
Prep-HPLC offers superior resolving power due to the use of smaller, more uniform stationary phase particles packed into high-pressure columns. This leads to much sharper peaks and the ability to separate compounds with very similar structures. Reverse-phase chromatography (using a non-polar C18 stationary phase and a polar mobile phase like acetonitrile/water) is particularly effective for many polar oxadiazoles that may not behave well on normal-phase silica.[7][9]
Workflow for Preparative HPLC Purification
Caption: Workflow for Preparative HPLC Purification.
Experimental Protocol: Reverse-Phase Preparative HPLC
-
Analytical Method Development: Develop a separation method on an analytical C18 HPLC column. The goal is to achieve baseline separation of the target peak from all impurities. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like 0.1% formic acid to improve peak shape.[12]
-
Scale-Up Calculation: Based on the analytical column dimensions and flow rate, calculate the equivalent flow rate and injection volume for the larger preparative column.
-
Sample Preparation: Dissolve the semi-purified oxadiazole in a suitable solvent (e.g., DMSO or the initial mobile phase) and filter the solution through a 0.45 µm filter to remove particulates.
-
Purification Run: Equilibrate the preparative column with the starting mobile phase. Inject the sample and run the scaled-up gradient method.
-
Fraction Collection: Use an automated fraction collector, triggered by UV absorbance, to collect the eluent corresponding to the target peak.
-
Purity Confirmation and Isolation: Analyze the collected fractions using analytical HPLC to confirm their purity. Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) for aqueous mobile phases, to obtain the final, high-purity product.
Conclusion: Selecting the Right Tool for the Job
The purification of oxadiazoles is not a one-size-fits-all process. The optimal strategy is dictated by the specific properties of the target molecule, the nature of the impurities, and the ultimate requirements for purity and scale. For routine purifications of crystalline products, recrystallization remains an elegant and economical choice. Flash column chromatography is the indispensable workhorse for separating the vast majority of synthetic mixtures encountered in a research setting. When the demand is for the highest possible purity for biological screening or when faced with a difficult separation, preparative HPLC provides unparalleled resolving power. By understanding the principles and practical considerations of each technique, researchers can confidently and efficiently isolate the high-quality oxadiazole compounds essential for advancing their scientific goals.
References
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- Separation of 1,3,4-Oxadiazole, 2-5-diphenyl- on Newcrom R1 HPLC column. (n.d.). SIELC.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Different Method for the Production of Oxadiazole Compounds. (n.d.). JournalsPub.
- Independent Validation of Oxadiazole Synthesis Protocols: A Comparative Guide. (n.d.). BenchChem.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
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- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). ResearchGate.
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). National Center for Biotechnology Information.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). DovePress.
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- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.
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- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Journal of Chemical Health Risks.
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Safety Operating Guide
Navigating the Disposal of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
These classifications necessitate careful handling to avoid exposure. The primary operational risk during disposal is accidental contact with the skin, eyes, or inhalation of any aerosols or dust. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| Boiling Point | 248.2°C at 760 mmHg | METHANOL.html)[2] |
| Flash Point | 103.9°C | METHANOL.html)[2] |
The Core Principle: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach for hazardous waste management.[3][4][5] This principle holds the generator of the waste responsible for its safe handling from initial generation through transportation, treatment, storage, and final disposal.[3][5] Therefore, at no point should this compound or its containers be disposed of in the regular trash or poured down the drain.[6][7]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Segregation and Waste Stream Identification
The first critical step is to classify the waste. This compound, due to its toxicological properties, must be treated as a hazardous chemical waste.[1]
-
Action: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it.
-
Causality: Proper segregation prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions.[6][8] It is essential to keep this waste stream separate from acids, bases, and oxidizers.[9]
Step 2: Container Selection and Management
The integrity of the waste container is fundamental to safe storage and transport.
-
Action: Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended. The container must be in good condition, free from leaks or damage.[8][10]
-
Causality: Using a compatible and robust container prevents leaks and spills, which are primary sources of chemical exposure. The container must be kept closed except when adding waste to prevent the release of vapors.[7][8][11]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[6][8]
-
Action: Immediately upon designating the container for waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards, and it is essential for regulatory compliance and proper final disposal by waste management professionals.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]
-
Action: Store the sealed and labeled waste container in a designated, secondary containment bin within or near the point of generation.[6][7][8][11] This area should be under the control of laboratory personnel.[8]
-
Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing environmental contamination and personnel exposure. Storing waste at the point of generation minimizes the risks associated with transporting hazardous materials within the facility.
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste.
-
Action:
-
Solid Waste: Gloves, weigh paper, contaminated paper towels, and other solid debris should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a puncture-proof sharps container that is also labeled as hazardous waste with the chemical contaminant's name.[11]
-
Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[6][12] Subsequent rinses can typically be disposed of down the drain, but consult your institutional EHS guidelines. After rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[6][7]
-
-
Causality: Cross-contamination is a significant risk. Treating all contaminated materials as hazardous waste ensures comprehensive management of the chemical's lifecycle within the laboratory.
Step 6: Arranging for Waste Pickup
Accumulated hazardous waste must be removed from the laboratory by authorized personnel.
-
Action: Once the waste container is 90% full, or as per your institution's policy, submit a chemical waste pickup request to your EHS department.[7][8][12] Do not transport the hazardous waste yourself.[7]
-
Causality: EHS personnel are trained in the proper handling and transportation of hazardous materials, ensuring that the waste is moved safely and in compliance with all institutional and federal regulations.
Workflow and Decision-Making
The following diagram illustrates the logical flow for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.
References
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
- Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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- This compound.
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- Chemical Waste. MIT Environmental Health & Safety. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Compliance and Assistance.
- Hazardous Waste. Virginia Department of Environmental Quality. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
